molecular formula C41H48N3O4+ B606880 Cyanine7 NHS ester CAS No. 1432466-81-3

Cyanine7 NHS ester

Cat. No.: B606880
CAS No.: 1432466-81-3
M. Wt: 646.85
InChI Key: QPQDKHRHGUWXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The structure of Cyanine7 features rigidized design of central polymethyne chain. This molecular reinforcement allows to increase quantum yield by 20% compared with parent structure, increasing fluorescence brightness. NIR fluorophores can be used to take advantage of near infrared window of biological tissues - increased transparency of tissues in this spectral region allows to carry out in vivo imaging. This reagent can be utilized to produce Cyanine7-labeled biomolecules for subsequent use in various in vivo research, and drug design related experiments.

Properties

CAS No.

1432466-81-3

Molecular Formula

C41H48N3O4+

Molecular Weight

646.85

IUPAC Name

1‐{6‐[(2,5‐dioxopyrrolidin‐1‐yl)oxy]‐6‐oxohexyl}‐ 3,3‐dimethyl‐2‐[(E)‐2‐[(3E)‐3‐{2‐[(2E)‐1,3,3‐ trimethyl‐2,3‐dihydro‐1H‐indol‐2‐ ylidene]ethylidene}cyclohex‐1‐en‐1‐yl]ethenyl]‐3H‐ indol‐1‐ium tetrafluoroborate

InChI

InChI=1S/C41H48N3O4/c1-40(2)31-16-8-10-18-33(31)42(5)35(40)23-21-29-14-13-15-30(28-29)22-24-36-41(3,4)32-17-9-11-19-34(32)43(36)27-12-6-7-20-39(47)48-44-37(45)25-26-38(44)46/h8-11,16-19,21-24,28H,6-7,12-15,20,25-27H2,1-5H3/q+1

InChI Key

QPQDKHRHGUWXPD-UHFFFAOYSA-N

SMILES

CC1(C)C(/C=C/C(CCC/2)=CC2=C\C=C3N(C)C4=CC=CC=C4C\3(C)C)=[N+](CCCCCC(ON(C5=O)C(CC5)=O)=O)C6=CC=CC=C61

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cy7 NHS ester

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Cyanine7 NHS Ester for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cyanine7 (Cy7) NHS ester is a near-infrared (NIR) fluorescent dye that has become an indispensable tool in biomedical research and drug development. Its exceptional optical properties in the NIR spectrum (700-900 nm) allow for deep tissue penetration and minimal background autofluorescence, making it ideal for sensitive in vivo imaging applications. This guide provides a comprehensive overview of the core properties, experimental protocols, and practical considerations for utilizing Cyanine7 NHS ester in your research.

Core Properties of this compound

Cyanine7 is a heptamethine cyanine dye characterized by a long polymethine chain, which is responsible for its near-infrared absorption and emission profile. The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent conjugation of the dye to primary amines on biomolecules, forming stable amide bonds.

Physicochemical and Spectral Properties

The physicochemical and spectral properties of this compound can vary slightly between different suppliers due to variations in the counter-ion and specific chemical structure. Below is a summary of typical quantitative data.

PropertyTypical Value RangeNotes
Molecular Weight 682.29 - 881.11 g/mol Varies based on the specific salt form (e.g., triethylammonium salt).
Appearance Green to dark green powder
Solubility Soluble in organic solvents (DMSO, DMF); low solubility in water.[1][2]Water-soluble sulfo-Cy7 NHS ester variants are also available.[3]
Excitation Maximum (λex) 743 - 756 nm[4][5]
Emission Maximum (λem) 763 - 779 nm[4][6]
Molar Extinction Coefficient (ε) 199,000 - 260,000 M⁻¹cm⁻¹[1][6]A high extinction coefficient contributes to the dye's brightness.
Fluorescence Quantum Yield (Φ) ~0.3[1][2]Some sources report a 20% increase in quantum yield for improved analogs.[1][7]
Correction Factor (CF₂₈₀) 0.022 - 0.036Used to correct for the dye's absorbance at 280 nm when determining protein concentration.[2][4]

Reaction Mechanism and Experimental Protocols

The core of utilizing this compound is its reaction with primary amines. Understanding this mechanism and following a detailed protocol are crucial for successful bioconjugation.

Reaction of this compound with a Primary Amine

The reaction is a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide.[4]

G Reaction of this compound with a Primary Amine cluster_reactants Reactants cluster_products Products Cy7-NHS This compound Cy7-Bio Cyanine7-Biomolecule Conjugate (Stable Amide Bond) Cy7-NHS->Cy7-Bio + Biomolecule-NH₂ (Nucleophilic Attack) NHS N-hydroxysuccinimide (Leaving Group) Cy7-NHS->NHS Release Bio-NH2 Biomolecule with Primary Amine (R-NH₂) Bio-NH2->Cy7-Bio G Experimental Workflow for Protein Labeling start Start prep_protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.5) start->prep_protein conjugate 3. Conjugation Reaction (1 hr, RT, dark) prep_protein->conjugate prep_dye 2. Prepare Cy7 NHS Ester Stock (10 mg/mL in DMSO/DMF) prep_dye->conjugate purify 4. Purify Conjugate (Gel Filtration) conjugate->purify characterize 5. Characterize Conjugate (Spectroscopy, DOL calculation) purify->characterize end End characterize->end

References

Cyanine7 NHS Ester: A Technical Guide to Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a comprehensive technical resource on Cyanine7 (Cy7) N-hydroxysuccinimide (NHS) ester, a near-infrared (NIR) fluorescent dye. Valued for its utility in applications requiring deep tissue penetration and high signal-to-noise ratios, Cy7 NHS ester is a critical tool in various fields, including in vivo imaging, flow cytometry, and immunofluorescence.[1][2] This document details its core chemical properties, reactivity, and established experimental protocols to enable its effective use in research and development.

Core Chemical and Physical Properties

Cyanine7 is a heptamethine cyanine dye, which gives it its characteristic spectral properties in the near-infrared range.[2] The NHS ester functional group allows for the covalent labeling of primary amines on biomolecules.[3][] A rigidized polymethyne chain in some improved analogs enhances the quantum yield and brightness compared to the parent Cy7® structure.[5][6][7]

General Properties

The fundamental chemical and physical characteristics of Cy7 NHS ester are summarized below. Note that exact molecular weights and formulas can vary slightly between manufacturers due to different counter-ions or structural modifications.

PropertyValueSource(s)
Appearance Dark green solid[5][6]
Molecular Formula C₄₁H₄₈N₃BF₄O₄[5]
Molecular Weight ~733.64 g/mol [3][5][6]
Purity ≥95% (typically by ¹H NMR and HPLC-MS)[3][5]
Spectroscopic Properties

The NIR spectral properties of Cy7 are a key advantage, falling within the "NIR window" of biological tissues where hemoglobin absorption and autofluorescence are minimal.[2][5][6]

PropertyValueSource(s)
Excitation Maximum (λex) ~750 - 756 nm[3][5][6][8]
Emission Maximum (λem) ~773 - 779 nm[3][5][6][8]
Molar Extinction Coefficient (ε) ~199,000 M⁻¹cm⁻¹[3][5][6]
Fluorescence Quantum Yield (Φ) ~0.3[3][5][6]
CF₂₆₀ 0.022[5][6]
CF₂₈₀ 0.029[5][6]
Solubility and Storage

Proper handling and storage are critical for maintaining the reactivity of the NHS ester.

PropertyDetailsSource(s)
Solubility Soluble in organic solvents (DMSO, DMF, Dichloromethane).[3][5][6] Low solubility in water.[5][6] A water-soluble version (sulfo-Cyanine7 NHS ester) is also available.[6][9]
Storage Conditions Store at -20°C, desiccated and protected from light.[5][6] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[10] Stock solutions in anhydrous DMSO can be stored at -20°C for up to two weeks.[11]

Reactivity and Conjugation Chemistry

Cy7 NHS ester is an amine-reactive dye.[3] The N-hydroxysuccinimide ester group reacts with primary amines (e.g., the N-terminus of proteins or the ε-amine of lysine residues) under mild alkaline conditions (pH 8.0-9.0) to form a stable, covalent amide bond.[][12]

G cluster_reactants Reactants cluster_products Products Cy7 Cyanine7-NHS Ester Conjugate Cyanine7-Biomolecule Conjugate (Stable Amide Bond) Cy7->Conjugate pH 8.0 - 9.0 Amine-free buffer Amine Biomolecule-NH₂ (e.g., Protein, Peptide) Amine->Conjugate NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS releases

Figure 1: Reaction of Cy7 NHS ester with a primary amine.

Experimental Protocols

The following sections provide detailed methodologies for common applications of Cy7 NHS ester.

Protocol for Labeling Antibodies

This protocol is a standard procedure for conjugating Cy7 NHS ester to an IgG antibody. Optimization of the dye-to-antibody molar ratio is often necessary.[10]

Materials:

  • Antibody of interest (purified, in an amine-free buffer like PBS).[10]

  • Cyanine7 NHS ester.

  • Anhydrous Dimethyl Sulfoxide (DMSO).[10]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[10]

  • Purification column (e.g., Sephadex G-25 desalting column).[10][11]

Procedure:

  • Antibody Preparation : If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer (e.g., PBS, pH 7.2-7.4) via dialysis or a desalting column.[10][11] Adjust the antibody concentration to 2-10 mg/mL.[10]

  • Dye Preparation : Allow the Cy7 NHS ester vial to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[11] This solution should be used promptly.[11]

  • Conjugation Reaction :

    • For 1 mg of antibody (e.g., 0.5 mL of a 2 mg/mL solution), add 50 µL of 1 M sodium bicarbonate buffer to raise the pH.[10]

    • Calculate the required volume of the Cy7 NHS ester stock solution. A starting molar dye-to-antibody ratio of 10:1 to 20:1 is recommended.[10]

    • Slowly add the dye solution to the antibody solution while gently vortexing.[10]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[10]

  • Purification : Separate the labeled antibody from the unreacted free dye using a desalting spin column or FPLC system equilibrated with PBS.[1][10]

  • Characterization (Optional) : Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Cy7 dye).[10]

  • Storage : Store the purified conjugate at 4°C, protected from light. For long-term storage, add a stabilizer like BSA (0.1%) and a bacteriostatic agent like sodium azide (0.05%), or store in aliquots at -20°C.[10]

G start Start: Purified Antibody in Amine-Free Buffer adjust_ph Adjust Antibody Solution pH to 8.3-8.5 start->adjust_ph prep_dye Prepare 10 mM Cy7 NHS Ester Stock in DMSO react Add Dye to Antibody (10:1 to 20:1 molar ratio) Incubate 1 hr, RT, Dark prep_dye->react adjust_ph->react purify Purify Conjugate via Size Exclusion Chromatography react->purify characterize Characterize: Measure A₂₈₀ & A₇₅₀ Calculate DOL purify->characterize end Store Purified Conjugate (4°C or -20°C) characterize->end

Figure 2: Workflow for antibody conjugation and purification.
Protocol for Purification of Cy7-Conjugated Antibodies

Purification is essential to remove unconjugated dye, which can cause high background signals.[1] Size Exclusion Chromatography (SEC) is a common and effective method.[1]

Materials:

  • Crude Cy7-antibody conjugation mixture.

  • Size Exclusion Chromatography system (e.g., FPLC) with a suitable column (e.g., Superdex 200).[10]

  • Equilibration and Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Column Equilibration : Equilibrate the SEC column with PBS until a stable baseline is achieved, monitoring at 280 nm and 750 nm.[1]

  • Sample Loading : Load the crude conjugation reaction mixture onto the column.[10]

  • Elution & Fraction Collection : Elute the sample with PBS. The Cy7-conjugated antibody, being larger, will elute first, followed by the smaller, unconjugated free dye molecules. Collect fractions while monitoring the absorbance at 280 nm (protein) and ~750 nm (Cy7 dye).[1][10]

  • Fraction Pooling : Combine the fractions containing the dual-absorbance peak corresponding to the purified Cy7-conjugated antibody.

  • Concentration : If necessary, concentrate the pooled fractions using an appropriate method, such as centrifugal filtration.

Protocol for Cell Surface Staining for Flow Cytometry

Cy7-labeled antibodies are frequently used in multicolor flow cytometry due to their emission in the far-red spectrum, which minimizes spectral overlap and reduces background autofluorescence.[13]

Materials:

  • Single-cell suspension (e.g., PBMCs) at 1 x 10⁷ cells/mL.[13]

  • FACS Buffer: PBS with 1-2% FBS and 0.05% sodium azide.[13]

  • Fc Receptor Blocking Solution.[13]

  • Cy7-labeled primary antibody.

  • Viability dye (optional).[13]

Procedure:

  • Cell Preparation : Start with a single-cell suspension. Wash cells with cold FACS buffer by centrifuging at 300-400 x g for 5 minutes.[13]

  • Fc Receptor Blocking : Aliquot 1 x 10⁶ cells per tube. Add an Fc receptor blocking solution and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.[13]

  • Antibody Staining :

    • Add the predetermined optimal concentration of the Cy7-labeled antibody to the cells.[13]

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[13]

  • Washing : Add 2 mL of cold FACS buffer, centrifuge at 300-400 x g for 5 minutes, and discard the supernatant. Repeat the wash step.[13]

  • Viability Staining (Optional) : Resuspend the cell pellet in FACS buffer and add a viability dye according to the manufacturer's protocol.[13]

  • Data Acquisition : Resuspend the final cell pellet in an appropriate volume of FACS buffer and acquire data on a flow cytometer equipped with the necessary lasers and filters for Cy7 detection.

G start Start: Single-Cell Suspension fc_block Fc Receptor Block (10 min, RT) start->fc_block stain Add Cy7-Ab Cocktail Incubate 20-30 min, 4°C, Dark fc_block->stain wash1 Wash with FACS Buffer (300-400 x g, 5 min) stain->wash1 wash2 Repeat Wash Step wash1->wash2 viability Optional: Viability Staining wash2->viability acquire Resuspend in FACS Buffer Acquire on Flow Cytometer viability->acquire end Data Analysis acquire->end

Figure 3: Workflow for cell surface staining for flow cytometry.

References

Cyanine7 NHS Ester: A Technical Guide to its Mechanism of Action and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Cyanine7 (Cy7) N-hydroxysuccinimidyl (NHS) ester, a widely utilized near-infrared (NIR) fluorescent dye in biological research and drug development. This document provides a comprehensive overview of its chemical reactivity, optimal labeling conditions, and detailed experimental protocols for the conjugation of Cy7 to biomolecules.

Core Mechanism of Action: Amine-Reactive Labeling

Cyanine7 NHS ester is an amine-reactive fluorescent probe designed for the covalent labeling of biomolecules.[1] The fundamental mechanism of action involves the reaction of the N-hydroxysuccinimidyl ester functional group with primary amines (R-NH2) present on the target molecule.[1][2] This reaction, known as acylation, results in the formation of a stable amide bond, covalently attaching the Cy7 fluorophore to the biomolecule.[2]

The primary targets for this reaction on proteins are the ε-amino groups of lysine residues and the N-terminal α-amino group.[3][4] The reaction is highly dependent on pH.[5][6] At a low pH, the primary amino groups are protonated (R-NH3+), rendering them unreactive towards the NHS ester.[5][6] Conversely, at a high pH, the rate of hydrolysis of the NHS ester to a non-reactive carboxylic acid increases, which competes with the desired labeling reaction and reduces the conjugation efficiency.[5][6] The optimal pH for the reaction is typically between 8.3 and 8.5, providing a balance between the availability of deprotonated primary amines and the stability of the NHS ester.[5][6]

Quantitative Data for Cyanine7 Dyes

The following table summarizes the key quantitative data for Cyanine7 and its NHS ester derivative, compiled from various sources.

PropertyValueReferences
This compound
Molecular Weight~682.29 Da (non-sulfonated) to 828 Da (sulfonated)[2]
SolubilitySoluble in organic solvents (DMSO, DMF); low solubility in water for non-sulfonated forms.[2]
Cyanine7 Fluorophore
Maximum Excitation Wavelength (λex)~743 - 756 nm[2][7]
Maximum Emission Wavelength (λem)~767 - 779 nm[2][7]
Molar Extinction Coefficient (ε)~199,000 - 200,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ)~0.3 (for rigidized structures)

Experimental Protocols

Preparation of Stock Solutions
  • This compound Stock Solution: Dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mg/mL or 10 mM.[8][9] This solution should be prepared fresh before use.[1] For short-term storage, it can be stored at -20°C for up to two weeks, protected from light and moisture.[10]

  • Protein/Antibody Solution: The protein to be labeled should be dissolved in an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[11] Buffers containing primary amines, like Tris or glycine, must be avoided as they will compete with the labeling reaction.[9][11] The recommended protein concentration is between 2-10 mg/mL to ensure efficient labeling.[8][9] The pH of the protein solution should be adjusted to 8.3-8.5 using a 1 M sodium bicarbonate solution.[5][9]

Labeling Reaction
  • Calculate Reagent Volumes: Determine the required volume of the Cy7 NHS ester stock solution based on the desired molar ratio of dye to protein. A common starting molar ratio is 10:1 to 20:1 (dye:protein).[3][10] However, the optimal ratio should be determined empirically for each specific protein.[3][8]

  • Reaction Incubation: Add the calculated volume of the Cy7 NHS ester stock solution to the protein solution while gently stirring or vortexing.[4] Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4][10]

Purification of the Conjugate

Post-reaction, it is crucial to remove any unconjugated, free Cy7 dye.

  • Size Exclusion Chromatography: A common and effective method for purifying the labeled protein is to use a desalting column, such as Sephadex G-25.[10]

    • Equilibrate the desalting column with an appropriate buffer (e.g., PBS).

    • Apply the reaction mixture to the column.

    • Elute the protein-dye conjugate with the equilibration buffer. The labeled protein, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained longer.[11]

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy7 (~750 nm, Amax).[11]

  • Calculate the DOL using the following formula:

    DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

    Where:

    • A_max = Absorbance of the conjugate at the wavelength maximum of Cy7.

    • A_280 = Absorbance of the conjugate at 280 nm.

    • ε_protein = Molar extinction coefficient of the protein at 280 nm.

    • ε_dye = Molar extinction coefficient of Cy7 at its absorbance maximum.

    • CF = Correction factor (A280 of the free dye / Amax of the free dye).[11]

    The optimal DOL for most antibodies is typically between 2 and 10.[8]

Visualizing the Mechanism and Workflow

Chemical Reaction Pathway

Reaction_Mechanism Cy7 This compound R-CO-O-N(COCH2)2 Conjugate Cy7-Protein Conjugate R-CO-NH-Protein Cy7:f0->Conjugate:f0 Acylation Reaction (pH 8.3-8.5) Protein Protein H2N-Protein Protein:f0->Conjugate:f0 NHS N-hydroxysuccinimide Conjugate->NHS Byproduct

Caption: Covalent bond formation between Cy7 NHS ester and a primary amine on a protein.

Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis prep_dye Prepare Cy7 NHS Ester Stock Solution (10 mM in DMSO) mix Mix Cy7 NHS Ester and Protein (Molar Ratio 10:1 to 20:1) prep_dye->mix prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) prep_protein->mix incubate Incubate for 1 hour at Room Temperature (in dark) mix->incubate purify Purify Conjugate via Size Exclusion Chromatography incubate->purify analyze Determine Degree of Labeling (DOL) via Spectrophotometry purify->analyze

Caption: Step-by-step workflow for labeling biomolecules with this compound.

Factors Influencing Labeling Efficiency

Logical_Relationship center Labeling Efficiency pH pH of Reaction (Optimal: 8.3-8.5) center->pH Protein_Conc Protein Concentration (Optimal: 2-10 mg/mL) center->Protein_Conc Molar_Ratio Dye:Protein Molar Ratio center->Molar_Ratio Buffer_Comp Buffer Composition (Amine-Free) center->Buffer_Comp NHS_Stability NHS Ester Stability (Hydrolysis) center->NHS_Stability

Caption: Key factors that critically influence the efficiency of the Cy7 NHS ester labeling reaction.

References

A Technical Deep Dive: Sulfo-Cyanine7 NHS Ester vs. Non-Sulfonated Cyanine7 NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and fluorescence-based detection, the choice of the right fluorescent label is paramount to experimental success. Cyanine dyes, particularly in the near-infrared (NIR) spectrum, have become indispensable tools for in vivo imaging, flow cytometry, and other sensitive applications due to reduced tissue autofluorescence and deeper tissue penetration.[1] This technical guide provides a comprehensive comparison between two widely used forms of Cyanine7 (Cy7) NHS esters: the sulfonated (sulfo-Cy7) and the non-sulfonated versions. Understanding their fundamental differences is critical for optimizing labeling protocols and ensuring high-quality, reproducible data.

The primary distinction between these two dye variants lies in the presence of sulfonate (SO₃⁻) groups. The addition of these charged moieties to the cyanine core structure dramatically enhances the dye's hydrophilicity, which in turn influences its solubility, aggregation properties, and handling in aqueous environments.[2][3][4] While their spectral characteristics are nearly identical, the practical implications of sulfonation are significant for researchers designing conjugation strategies for proteins, antibodies, and other biomolecules.[5][]

Core Properties: A Quantitative Comparison

The addition of sulfonate groups to the cyanine backbone directly impacts several key physicochemical properties of the dye. These differences are summarized in the table below.

PropertySulfo-Cyanine7 NHS EsterNon-Sulfonated Cyanine7 NHS EsterSignificance for Researchers
Solubility High in aqueous buffers.[2][3] Soluble in water, DMF, and DMSO.[7][8]Low in aqueous buffers; requires organic co-solvents (e.g., DMSO, DMF).[2][3][4] Soluble in ethanol, DCM, DMF, and acetone.The primary differentiator. Sulfo-Cy7 simplifies labeling protocols for sensitive biomolecules by eliminating the need for potentially denaturing organic solvents.[][9]
Aggregation Low tendency to aggregate in aqueous solutions.[2][10]Prone to aggregation in aqueous solutions, which can lead to fluorescence quenching.[2][5]Reduced aggregation of sulfo-Cy7 leads to more reliable and reproducible results with a better signal-to-noise ratio.[2]
Quantum Yield (Φ) Moderate to High.[2] Sulfonation can slightly improve the quantum yield.[2][]Moderate.[2]A higher quantum yield results in a brighter fluorescent signal.
Photostability Generally higher than non-sulfonated Cy7.[2]Susceptible to photobleaching.[2]Enhanced photostability of sulfo-Cy7 is advantageous for long-term imaging studies.[2]
Excitation Maximum (λex) ~750 nm[2]~750 nm[2]The core chromophore is largely responsible for the spectral properties, resulting in similar excitation and emission maxima for both dye types.[2]
Emission Maximum (λem) ~773 nm[2]~773 nm[2]Both dyes are suitable for detection in the near-infrared spectrum.
Molar Extinction Coefficient (ε) ~240,600 M⁻¹cm⁻¹[7][8]~250,000 M⁻¹cm⁻¹[11]Both dye types exhibit a strong ability to absorb light, leading to bright fluorescent signals.[3]
Non-Specific Binding Reduced non-specific interactions due to increased hydrophilicity.[12]Can exhibit non-specific binding due to its hydrophobicity.[12]Lower non-specific binding of sulfo-Cy7 contributes to a higher signal-to-noise ratio.[2]

Logical Workflow: Selecting the Appropriate Cyanine7 Dye

The decision between using a sulfonated or non-sulfonated Cy7 NHS ester is primarily driven by the nature of the biomolecule to be labeled and the specific experimental requirements. The following diagram illustrates the logical workflow for this selection process.

G Decision Pathway for Cy7 NHS Ester Selection start Start: Biomolecule to be Labeled protein_sensitivity Is the biomolecule sensitive to organic solvents (e.g., DMSO, DMF)? start->protein_sensitivity application What is the primary application? protein_sensitivity->application No sulfo_cy7 Use Sulfo-Cyanine7 NHS Ester protein_sensitivity->sulfo_cy7 Yes reproducibility Is high reproducibility critical? application->reproducibility Other invivo In vivo imaging or aqueous-based assays? application->invivo Imaging/Aqueous Assays nonsulfo_cy7 Non-Sulfonated this compound may be suitable reproducibility->sulfo_cy7 Yes reproducibility->nonsulfo_cy7 No invivo->sulfo_cy7

Decision pathway for selecting the appropriate Cy7 NHS ester.

Experimental Protocols: A Comparative Workflow for Antibody Conjugation

The differing solubility profiles of sulfo-Cy7 and non-sulfonated Cy7 NHS esters necessitate distinct protocols for conjugation to biomolecules such as antibodies. Below is a detailed, side-by-side comparison of the methodologies.

I. Reagent Preparation
StepSulfo-Cyanine7 NHS EsterNon-Sulfonated this compound
1. Antibody Preparation Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.[2] Adjust the pH to 8.0-9.0 with 1 M sodium bicarbonate if necessary.[2]Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.[1][2] Adjust the pH to 8.0-9.0 with 1 M sodium bicarbonate if necessary.[2]
2. Dye Preparation Dissolve the sulfo-Cy7 NHS ester directly in the reaction buffer or deionized water to a concentration of 10 mg/mL immediately before use.[2]Dissolve the non-sulfonated Cy7 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.[1][2]
II. Conjugation Reaction
StepSulfo-Cyanine7 NHS EsterNon-Sulfonated this compound
3. Reaction Setup Add the calculated volume of the sulfo-Cy7 NHS ester solution to the antibody solution. A molar ratio of 5:1 to 20:1 (dye:antibody) is a common starting point.[2]Add the calculated volume of the non-sulfonated Cy7 NHS ester solution to the antibody solution. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10-20% of the total reaction volume to avoid antibody denaturation.[2]
4. Incubation Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
5. Quenching (Optional) The reaction can be quenched by adding a final concentration of 50-100 mM Tris or glycine.[2]The reaction can be quenched by adding a final concentration of 50-100 mM Tris or glycine.[2]
III. Purification and Analysis
StepSulfo-Cyanine7 NHS EsterNon-Sulfonated this compound
6. Purification Purify the conjugate from unreacted dye using size exclusion chromatography (e.g., Sephadex G-25) or dialysis.[2][3] Dialysis is effective due to the high water solubility of the dye.[3]Purify the conjugate from unreacted dye using size exclusion chromatography.[2] Dialysis may be less effective due to the tendency of the hydrophobic dye to adhere to the dialysis membrane.[2]
7. Degree of Labeling (DOL) Determination Determine the DOL by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~750 nm (for the Cy7 dye). The DOL is calculated as the molar ratio of the dye to the antibody.[2]Determine the DOL by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~750 nm (for the Cy7 dye). The DOL is calculated as the molar ratio of the dye to the antibody.[2]

The following diagram illustrates the general experimental workflow for bioconjugation using an NHS ester.

G General Workflow for NHS Ester Bioconjugation start Start: Prepare Biomolecule in Amine-Free Buffer (pH 8.0-9.0) dissolve_dye Dissolve NHS Ester Dye (Sulfo in Aqueous, Non-Sulfo in DMSO/DMF) start->dissolve_dye mix Mix Biomolecule and Dye Solution dissolve_dye->mix incubate Incubate (1-2 hours at RT, protected from light) mix->incubate purify Purify Conjugate (Size Exclusion Chromatography / Dialysis) incubate->purify analyze Analyze Conjugate (Determine Degree of Labeling) purify->analyze end End: Purified Biomolecule-Dye Conjugate analyze->end

Generalized workflow for bioconjugation with NHS ester dyes.

Signaling Pathways and Applications

Both sulfo- and non-sulfonated Cy7-conjugated biomolecules, such as antibodies, are instrumental in studying various biological signaling pathways and have broad applications in drug development. For instance, a Cy7-labeled antibody targeting a cell surface receptor can be used to visualize receptor trafficking and downstream signaling events.

The following is a simplified, hypothetical signaling pathway that could be investigated using Cy7-labeled antibodies.

G Hypothetical Signaling Pathway Investigated with Cy7-Labeled Antibody antibody Cy7-Labeled Antibody receptor Cell Surface Receptor antibody->receptor Binds kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression nucleus->gene_expression Regulates

A simplified signaling cascade visualized with a Cy7-labeled antibody.

Conclusion and Recommendations

The choice between sulfo-Cyanine7 NHS ester and its non-sulfonated counterpart is a critical decision in the design of bioconjugation experiments.

Sulfo-Cyanine7 NHS ester is highly recommended for:

  • Labeling of sensitive proteins and antibodies: The elimination of organic co-solvents minimizes the risk of denaturation.[8][13]

  • Applications requiring high reproducibility: Reduced aggregation leads to more consistent results.[2]

  • In vivo imaging: Enhanced solubility and reduced non-specific binding can lead to improved signal-to-noise ratios.[13][14]

  • Purification by dialysis: The high water solubility allows for efficient removal of unreacted dye.[3]

Non-sulfonated this compound may be suitable for:

  • Labeling of small molecules or biomolecules that are soluble in organic solvents. [4]

  • Applications where the use of a co-solvent is not a concern. [3]

  • When cost is a primary consideration, as non-sulfonated dyes may be less expensive. [2]

References

A Technical Guide to the Solubility of Cyanine7 NHS Ester in DMSO for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility characteristics of fluorescent labeling reagents is paramount for successful experimentation. This in-depth technical guide focuses on the solubility of Cyanine7 (Cy7) N-hydroxysuccinimide (NHS) ester in dimethyl sulfoxide (DMSO), a common solvent for bioconjugation.

Cyanine7 NHS ester is a near-infrared (NIR) fluorescent dye widely used for labeling biomolecules such as proteins, antibodies, and peptides. Its application in fields like in vivo imaging is advantageous due to the low autofluorescence of biological tissues in the NIR spectrum.[1][2][3] Proper dissolution of this hydrophobic dye is the critical first step in any labeling protocol.

Quantitative Solubility Data

The solubility of this compound in DMSO can vary slightly depending on the specific formulation (e.g., salt form) and purity. However, data from various suppliers provide a consistent range for its solubility. The following table summarizes the quantitative solubility data found in technical datasheets.

Supplier/SourceReported Solubility in DMSOMolecular Weight ( g/mol )Molar Solubility (approx.)
APExBIO≥34.1 mg/mL733.64≥46.5 mM
Cayman ChemicalApproximately 10 mg/mL682.8~14.6 mM
R&D SystemsSoluble to 100 mM779.92100 mM
AAT BioquestCommonly prepared as a 10 mM or 10 mg/mL stock solutionNot specified~10 mM
MedchemExpress≥ 33 mg/mL682.8≥48.3 mM

Note: The molecular weight of this compound can differ based on its counter-ion and any modifications.

Experimental Protocol: Preparation of a this compound Stock Solution in DMSO

This protocol outlines the standard procedure for dissolving this compound in anhydrous DMSO to create a stock solution for subsequent bioconjugation reactions. It is crucial to use anhydrous DMSO as NHS esters are moisture-sensitive and can hydrolyze, reducing their reactivity with primary amines.[4]

Materials:

  • This compound vial

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.[1]

  • Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL or 10 mM). For example, to prepare a 10 mg/mL solution from 1 mg of the dye, add 100 µL of DMSO.[5]

  • Dissolution: Vortex the vial briefly to ensure the dye is fully dissolved.[1] The solution should be clear and free of particulates.

  • Storage: The freshly prepared stock solution should be used promptly.[6] If storage is necessary, it can be stored at -20°C for up to two weeks, protected from light and moisture.[1][6] Avoid repeated freeze-thaw cycles.[6]

Experimental Workflow: Antibody Labeling and Cellular Imaging

The primary application of this compound is the covalent labeling of biomolecules for visualization. The following diagram illustrates a typical workflow for labeling an antibody and its subsequent use in cellular imaging.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_application Application start Start cy7_prep Prepare Cy7 NHS Ester Stock in DMSO start->cy7_prep ab_prep Prepare Antibody in Amine-Free Buffer (pH 8.3-8.5) start->ab_prep mix Mix Antibody and Cy7 NHS Ester cy7_prep->mix ab_prep->mix incubate Incubate (e.g., 1 hr at RT) mix->incubate purify Purify Conjugate (e.g., Size Exclusion Chromatography) incubate->purify add_to_cells Incubate Labeled Antibody with Cells purify->add_to_cells wash Wash to Remove Unbound Antibody add_to_cells->wash image Image Cells (NIR Fluorescence) wash->image end End image->end

Workflow for antibody labeling with Cy7 NHS ester.

Signaling Pathway Visualization

Cyanine7 is a fluorescent reporter, not a participant in signaling pathways. It is used to label molecules that do interact within these pathways, allowing for their visualization. For instance, if an antibody labeled with Cy7 binds to a cell surface receptor, the subsequent signaling cascade can be correlated with the presence of the fluorescent signal. Below is a generic representation of how a Cy7-labeled ligand binding to a receptor can initiate a signaling cascade.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Cy7-Labeled Ligand (e.g., Antibody) receptor Receptor ligand->receptor node_a Signaling Protein A receptor->node_a node_b Signaling Protein B node_a->node_b response Cellular Response (e.g., Gene Expression, Proliferation) node_b->response

Cy7-labeled ligand initiating a signaling cascade.

References

Cyanine7 NHS ester excitation and emission spectra

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cyanine7 NHS Ester: Spectral Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) NHS ester is a near-infrared (NIR) fluorescent dye widely utilized in biological research and drug development for labeling proteins, antibodies, peptides, and other biomolecules.[1][2][3] Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on target molecules to form stable amide bonds.[1] The key advantage of Cy7 lies in its spectral properties, which fall within the NIR window of biological tissues (approximately 700-900 nm).[3] In this range, light absorption by endogenous molecules like hemoglobin and water is minimal, and tissue autofluorescence is significantly reduced.[3] This results in deeper tissue penetration and a higher signal-to-background ratio, making Cy7 NHS ester an ideal probe for in vivo imaging, flow cytometry, and other fluorescence-based assays.[1][3][4]

This guide provides a comprehensive overview of the spectral and photophysical properties of this compound, along with detailed protocols for its use in biomolecule conjugation and analysis.

Core Photophysical and Spectral Properties

The fluorescence of this compound is characterized by its absorption (excitation) and emission maxima in the near-infrared spectrum. While slight variations exist between suppliers and measurement conditions (e.g., solvent), the core spectral data are consistent. A rigidized polymethyne chain in some variants can increase the quantum yield by up to 20% compared to the parent Cy7 structure, enhancing fluorescence brightness.[5][6]

Quantitative Spectral Data

The key photophysical parameters for this compound are summarized below.

PropertyValueSource(s)
Excitation Maximum (λex) 750 - 756 nm[1][5]
Emission Maximum (λem) 764 - 779 nm[1][5]
Molar Extinction Coeff. (ε) 199,000 M⁻¹cm⁻¹[5][7]
Fluorescence Quantum Yield (φ) ~0.3[5][7]
Recommended Solvents DMSO, DMF

Note: Spectral properties can be influenced by the local environment, including solvent polarity and conjugation to a biomolecule.

Chemical and Physical Properties
PropertyValue(s)Source(s)
Reactive Group N-hydroxysuccinimide (NHS) ester
Reactivity Primary amines (-NH₂)[1]
Molecular Weight ( g/mol ) Varies by structure (e.g., 779.92, 881.11)[1]
Storage (Unconjugated) ≤ -15°C, desiccated and protected from light[8]

Experimental Protocols and Workflows

Successful labeling of biomolecules with this compound requires careful attention to reaction conditions, purification, and characterization.

Logical Workflow for Biomolecule Labeling

The overall process involves preparing the reagents, performing the conjugation reaction, purifying the resulting conjugate, and finally, characterizing the product.

G A Reagent Preparation B Protein Solution (Amine-free buffer, pH 8.5-9.0) A->B C Cy7 NHS Ester Solution (Anhydrous DMSO) A->C D Conjugation Reaction (1 hr, Room Temp, Dark) B->D C->D E Purification (Size-Exclusion Chromatography) D->E G Free Dye E->G H Labeled Conjugate E->H F Characterization I Determine Degree of Labeling (DOL) F->I J Functional Assays & Imaging F->J H->F

Caption: High-level experimental workflow for Cy7 NHS ester conjugation.

Protocol 1: Protein Labeling with this compound

This protocol provides a general method for labeling proteins, such as antibodies, with Cy7 NHS ester. The optimal dye-to-protein ratio should be determined empirically, but a starting molar excess of 10:1 is often recommended.[2][9]

1. Reagent Preparation:

  • Protein Solution :

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 7.2-7.4).[8][9]

    • For optimal labeling efficiency, the recommended protein concentration is 2-10 mg/mL. Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.[2]

    • The buffer must not contain primary amines like Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[10]

    • Adjust the pH of the protein solution to 8.5-9.0 using 1 M sodium bicarbonate.[9][10] This is critical as the reaction is strongly pH-dependent; at lower pH, the amine group is protonated and unreactive.[11]

  • Cy7 NHS Ester Stock Solution :

    • Prepare a 10 mg/mL or 10 mM stock solution of Cy7 NHS ester by dissolving it in anhydrous dimethyl sulfoxide (DMSO).[2][9][10]

    • This solution should be prepared immediately before use, as extended storage can reduce the dye's activity.[2]

2. Conjugation Reaction:

  • Slowly add the calculated volume of the Cy7 NHS ester stock solution to the protein solution while gently stirring or vortexing.[9][10] A molar excess of 10 moles of dye to one mole of protein is a common starting point.[2]

  • Incubate the reaction mixture at room temperature for 1 hour, protected from light.[8][9] Gentle, continuous mixing during incubation can improve labeling efficiency.[10]

Chemical Reaction Pathway

The conjugation chemistry involves the nucleophilic attack of a primary amine from the protein on the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.

G cluster_0 Reactants cluster_1 Products Cy7-NHS Cyanine7-NHS Ester Conjugate Cyanine7-Protein Conjugate (Stable Amide Bond) Cy7-NHS->Conjugate Protein-NH2 Protein-NH₂ Protein-NH2->Conjugate NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS +

Caption: Reaction of Cy7 NHS ester with a protein's primary amine.

Protocol 2: Purification of the Cy7-Protein Conjugate

After the labeling reaction, it is crucial to remove the unreacted, free dye from the labeled protein.[12] Size-exclusion chromatography is a highly effective method for this separation.[12]

1. Column Preparation:

  • Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.[8] Equilibrate the column with an appropriate buffer, such as PBS at pH 7.2-7.4.

2. Sample Loading and Elution:

  • Apply the entire reaction mixture to the top of the equilibrated column.[10]

  • Allow the sample to enter the column bed, then begin eluting with the equilibration buffer (PBS).[10]

  • The labeled protein, having a higher molecular weight, will elute first. The smaller, unconjugated dye molecules will be retained longer and elute in later fractions.[12]

  • Collect the colored fractions corresponding to the Cy7-protein conjugate.[9]

3. Storage of Conjugate:

  • For short-term storage (up to two months), store the conjugate solution at 4°C, protected from light, at a concentration >0.5 mg/mL, and with a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 2 mM sodium azide).[8]

  • For long-term storage, the conjugate should be lyophilized or aliquoted and stored at ≤ –60°C.[8]

Protocol 3: Characterization - Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated per protein molecule.[9] An optimal DOL is critical; over-labeling can lead to fluorescence quenching and may affect the protein's biological activity, while under-labeling reduces sensitivity.[2][9] For most antibodies, a DOL between 2 and 10 is considered optimal.[2]

1. Spectrophotometric Measurement:

  • Measure the absorbance of the purified Cy7-protein conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye, ~750 nm (A₇₅₀), using a spectrophotometer.[9]

2. Calculation: The DOL can be calculated using the Beer-Lambert law with the following formula:

DOL = (A₇₅₀ × ε_protein) / [(A₂₈₀ - (A₇₅₀ × CF₂₈₀)) × ε_dye]

Where:

  • A₇₅₀ is the absorbance of the conjugate at ~750 nm.

  • A₂₈₀ is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • ε_dye is the molar extinction coefficient of the Cy7 dye at ~750 nm (~199,000 M⁻¹cm⁻¹).

  • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically ~0.029 for Cy7).

Conclusion

This compound is a powerful tool for fluorescently labeling biomolecules for applications requiring deep tissue penetration and high sensitivity. Its near-infrared spectral properties make it particularly valuable for in vivo imaging studies in drug development and biomedical research.[3] By following robust protocols for conjugation, purification, and characterization, researchers can generate high-quality, brightly fluorescent probes to advance their understanding of complex biological systems.

References

A Technical Guide to the Quantum Yield of Cyanine7 NHS Ester for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Cyanine7 (Cy7) NHS ester is a near-infrared (NIR) fluorescent dye that has become an indispensable tool in biomedical research and drug development. Its utility stems from its spectral properties, which fall within the "NIR window" of biological tissues (700-900 nm). In this window, light absorption and scattering by endogenous chromophores like hemoglobin and water are minimized, allowing for deeper tissue penetration and a higher signal-to-noise ratio compared to fluorophores that emit in the visible spectrum. This technical guide provides an in-depth overview of the quantum yield of Cyanine7 NHS ester, detailed experimental protocols for its use, and a visualization of a key signaling pathway where it finds application.

Core Photophysical Properties of this compound

The fluorescence quantum yield (Φ) is a critical parameter for any fluorophore, representing the efficiency of converting absorbed photons into emitted photons. For this compound, this value is consistently reported to be approximately 0.3 in various organic solvents.[1][2] Structural modifications to the cyanine backbone, such as the rigidization of the central polymethyne chain, have been shown to increase the quantum yield by as much as 20% compared to the parent Cy7 structure, leading to enhanced fluorescence brightness.[3][4]

A comprehensive summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueNotes
Fluorescence Quantum Yield (Φ) ~0.3Can be up to 20% higher with a rigidized polymethine chain.[1][2][3][4]
Maximum Excitation Wavelength (λex) ~750 - 756 nm[5]
Maximum Emission Wavelength (λem) ~773 - 779 nm[5]
Molar Extinction Coefficient (ε) ~199,000 - 250,000 M⁻¹cm⁻¹Varies slightly between suppliers.
Solubility Good in organic solvents (DMSO, DMF)
Reactivity Amine-reactive NHS esterForms a stable covalent amide bond with primary amines.[6]

Experimental Protocols

I. Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample (e.g., this compound) relative to a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, DMSO)

  • Standard fluorophore with a known quantum yield in the NIR range (e.g., another characterized cyanine dye)

  • This compound solution of unknown quantum yield

Procedure:

  • Prepare a series of dilute solutions of both the standard and the this compound sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer, ensuring the excitation wavelength is the same for both the standard and the sample.

  • Integrate the fluorescence emission spectra for each solution to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

  • Calculate the slope (gradient) of the linear fit for both the standard (Grad_std) and the sample (Grad_x).

  • Calculate the quantum yield of the sample (Φ_x) using the following equation:

    Φ_x = Φ_std * (Grad_x / Grad_std) * (n_x² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • n_x is the refractive index of the sample's solvent.

    • n_std is the refractive index of the standard's solvent.

II. Labeling of Antibodies with this compound for In Vivo Imaging

This protocol provides a general procedure for conjugating this compound to an antibody for targeted in vivo imaging applications.

Materials:

  • Monoclonal antibody (mAb) targeting a specific antigen

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • PD-10 desalting columns (or equivalent size-exclusion chromatography system)

Procedure:

  • Antibody Preparation: Dissolve the mAb in PBS at a concentration of 2-5 mg/mL. The buffer must be free of primary amines (e.g., Tris).

  • Dye Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add the this compound stock solution to the antibody solution at a molar ratio of dye to antibody typically ranging from 5:1 to 10:1. Incubate the reaction for 1 hour at room temperature in the dark with gentle stirring.

  • Purification: Purify the conjugate to remove unconjugated dye using a PD-10 desalting column equilibrated with PBS. The labeled antibody will elute in the initial fractions.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).

III. In Vivo Tumor Imaging with a Cyanine7-Labeled Antibody

This protocol outlines the use of a Cy7-labeled antibody for visualizing a tumor in a xenograft mouse model.

Materials:

  • Tumor-bearing mice

  • Cy7-labeled antibody

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped with appropriate NIR filters

Procedure:

  • Animal Preparation: Anesthetize the mouse using a calibrated vaporizer.

  • Probe Administration: Inject approximately 100 µL of the Cy7-antibody conjugate (typically 1-5 nmol of dye) into the tail vein of the mouse.[7]

  • In Vivo Imaging: Acquire fluorescence images at various time points post-injection (e.g., 4, 24, 48, 72 hours) to monitor the accumulation of the probe in the tumor and its clearance from non-target tissues.[7] Use an appropriate excitation filter (e.g., ~745 nm) and emission filter (e.g., >770 nm).

  • Ex Vivo Analysis: At the final time point, euthanize the mouse and dissect the tumor and major organs. Image the excised tissues to confirm the biodistribution of the fluorescent probe.

Visualization of Signaling Pathways and Experimental Workflows

The visualization of complex biological processes and experimental procedures is crucial for clarity and understanding. Below are diagrams generated using the DOT language to illustrate a key signaling pathway and experimental workflows relevant to the application of this compound.

experimental_workflow_labeling cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization mAb Antibody in Amine-Free Buffer mix Mix Antibody and Cy7-NHS mAb->mix Cy7 Cy7-NHS Ester in DMSO Cy7->mix incubate Incubate 1 hr at RT (dark) mix->incubate sec Size-Exclusion Chromatography incubate->sec collect Collect Labeled Antibody Fractions sec->collect spectro Spectrophotometry (A280 & A750) collect->spectro dol Calculate Degree of Labeling (DOL) spectro->dol

Workflow for Antibody Labeling with this compound.

experimental_workflow_imaging cluster_animal_prep Animal Preparation cluster_injection Probe Administration cluster_imaging Imaging cluster_analysis Analysis tumor_model Establish Tumor Xenograft Model anesthetize_pre Anesthetize Mouse tumor_model->anesthetize_pre injection Intravenous Injection of Cy7-Antibody anesthetize_pre->injection in_vivo In Vivo NIR Fluorescence Imaging (Multiple Time Points) injection->in_vivo ex_vivo Ex Vivo Imaging of Organs & Tumor in_vivo->ex_vivo roi Region of Interest (ROI) Analysis ex_vivo->roi biodist Quantify Biodistribution roi->biodist

Workflow for In Vivo Tumor Imaging with a Cy7-Labeled Antibody.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

This compound is frequently used to label antibodies that target specific cell surface receptors involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR). Visualizing the downstream signaling cascade initiated by EGFR activation is crucial for understanding the mechanism of action of targeted therapies.

egfr_signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Regulates Transcription

Simplified EGFR Signaling Pathway.

This compound is a powerful tool for researchers and drug development professionals, offering the ability to non-invasively visualize biological processes deep within living organisms. Its favorable quantum yield and near-infrared fluorescence properties make it an ideal candidate for a wide range of applications, from fundamental cell biology to preclinical evaluation of targeted therapeutics. A thorough understanding of its photophysical properties and the implementation of robust experimental protocols are essential for obtaining high-quality, reproducible data. The continued development of novel cyanine dye derivatives and their bioconjugates promises to further expand the capabilities of in vivo fluorescence imaging.

References

Unveiling the Spectroscopic Signature of Cyanine7 NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of fluorescent probes is paramount for reproducible and accurate experimental outcomes. This in-depth technical guide provides a comprehensive overview of the molar extinction coefficient of Cyanine7 (Cy7) NHS ester, a widely utilized near-infrared (NIR) dye for bioconjugation.

This document outlines the essential spectroscopic properties of Cy7 NHS ester, detailed experimental protocols for its characterization, and visual workflows to facilitate a deeper understanding of its application.

Core Spectroscopic and Physical Data

The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies its ability to absorb light at a specific wavelength. For Cy7 NHS ester, this value is critical for determining the concentration of the dye and the degree of labeling in bioconjugation reactions. The following table summarizes the key quantitative data for Cy7 NHS ester.

PropertyValueSolvent(s)
Molar Extinction Coefficient199,000 - 240,600 M⁻¹cm⁻¹Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
Maximum Absorption (λmax)~750 nmDMSO, DMF
Maximum Emission (λem)~773 nmDMSO, DMF
SolubilitySoluble in DMSO, DMF, Dichloromethane; Low solubility in waterN/A

Note: The molar extinction coefficient can vary slightly depending on the specific variant of the Cy7 dye and the solvent used for measurement. It is always recommended to refer to the manufacturer's specifications for the particular batch in use.

Experimental Protocols

Determining the Molar Extinction Coefficient of Cyanine7 NHS Ester

This protocol outlines the steps to experimentally verify the molar extinction coefficient of a sample of this compound using UV-Vis spectrophotometry, based on the Beer-Lambert law (A = εcl).

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Spectrophotometer capable of scanning in the 600-800 nm range

  • Quartz cuvettes with a 1 cm path length

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount (e.g., 1 mg) of this compound using an analytical balance.

    • Dissolve the weighed dye in a precise volume of anhydrous DMSO (e.g., 1 mL) in a volumetric flask to prepare a stock solution of known concentration.

  • Serial Dilutions:

    • Perform a series of dilutions of the stock solution with DMSO to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0 at the λmax. This is the linear range of most spectrophotometers.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range from 600 nm to 800 nm.

    • Use a quartz cuvette filled with DMSO as a blank to zero the instrument.

    • Measure the absorbance spectrum for each dilution, identifying the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Record the absorbance value at the λmax for each concentration.

    • Plot a graph of absorbance at λmax (y-axis) versus concentration (x-axis).

    • Perform a linear regression analysis on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, as the path length (l) is 1 cm.

Visualizing Key Processes

To further elucidate the experimental and logical workflows associated with this compound, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution of Cy7 NHS Ester in DMSO dilutions Perform Serial Dilutions stock->dilutions Known Concentrations blank Blank Spectrophotometer with DMSO dilutions->blank measure Measure Absorbance Spectra of Dilutions blank->measure plot Plot Absorbance vs. Concentration measure->plot Absorbance at λmax regression Perform Linear Regression plot->regression calculate Determine Molar Extinction Coefficient (Slope) regression->calculate

Caption: Workflow for Determining the Molar Extinction Coefficient.

bioconjugation_pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products protein Protein with Primary Amines (-NH2) conditions pH 8.3-8.5 Room Temperature protein->conditions cy7 This compound cy7->conditions conjugate Cy7-Labeled Protein (Stable Amide Bond) conditions->conjugate Covalent Bond Formation byproduct NHS Byproduct conditions->byproduct

Caption: Bioconjugation of this compound to a Protein.

Stability and Storage of Cyanine7 NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical factors influencing the stability and storage of Cyanine7 N-hydroxysuccinimidyl (NHS) ester. Proper handling and storage of this near-infrared (NIR) fluorescent dye are paramount to ensure its reactivity and the integrity of conjugation reactions, ultimately impacting the quality and reliability of experimental data in research and drug development.

Core Concepts: Understanding Cyanine7 NHS Ester Stability

Cyanine7 (Cy7) NHS ester is a highly reactive molecule designed for the covalent labeling of primary amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides. Its stability is primarily dictated by two key factors: the susceptibility of the NHS ester to hydrolysis and the photostability of the cyanine dye's polymethine chain.

Key Stability-Influencing Factors:

  • Moisture: The presence of water, even atmospheric humidity, is the primary cause of degradation for the NHS ester group. Hydrolysis of the ester renders the dye incapable of reacting with primary amines, leading to failed conjugation reactions.

  • Light: Cyanine dyes, including Cy7, are susceptible to photobleaching, an irreversible photo-oxidative process that destroys the fluorophore's ability to fluoresce. Exposure to light, especially of high intensity or for prolonged periods, should be minimized.

  • Temperature: Elevated temperatures accelerate the rate of both hydrolysis and potential degradation of the dye structure. Therefore, cold storage is essential for maintaining long-term stability.

  • pH: The stability of the NHS ester in aqueous solutions is highly pH-dependent. While the conjugation reaction is most efficient at a slightly alkaline pH (8.0-9.0), the rate of hydrolysis also increases significantly in this range.

Quantitative Stability Data

Obtaining precise quantitative stability data for this compound is challenging due to variations in formulation and storage conditions. However, general principles for NHS esters and cyanine dyes provide a strong framework for understanding its stability profile.

Hydrolysis of NHS Ester in Aqueous Solution

The hydrolysis of the NHS ester is a critical parameter, especially during conjugation reactions. The rate of hydrolysis is highly dependent on pH and temperature.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.04~1 hour
8.64~10 minutes
9.0Room TemperatureMinutes

Note: This data represents the general stability of NHS esters in aqueous solutions and serves as a guideline for this compound.

Long-Term Storage Stability (Illustrative)

The following table provides an illustrative example of the expected stability of solid this compound under different storage conditions. Specific data from the manufacturer should always be consulted.

Storage ConditionExpected Shelf Life (Solid Form)Key Considerations
-20°C, Desiccated, Protected from Light> 12 monthsRecommended Condition. Minimizes all degradation pathways.
4°C, Desiccated, Protected from Light1-3 monthsIncreased risk of hydrolysis over time.
Room Temperature, Desiccated, Protected from Light< 1 monthSignificant risk of hydrolysis. Not recommended for long-term storage.
-20°C, Exposed to Humidity< 1 monthHigh risk of hydrolysis due to moisture condensation.
Any Temperature, Exposed to LightVariable (days to weeks)Risk of photobleaching, leading to loss of fluorescence.
Stability of Stock Solutions in Anhydrous DMSO
Storage ConditionRecommended Storage DurationKey Considerations
-20°C, Protected from Light, DesiccatedUp to 2 weeksUse anhydrous DMSO to minimize hydrolysis. Aliquot to avoid repeated freeze-thaw cycles.
-80°C, Protected from Light, DesiccatedPotentially > 2 weeksAnecdotal evidence suggests enhanced stability, but manufacturer recommendations should be followed.

Experimental Protocols

Protocol for Assessing NHS Ester Activity

This protocol allows for a qualitative assessment of the reactivity of the NHS ester, which can be useful if there is a concern about degradation.

Principle: This method is based on the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which can be monitored spectrophotometrically.

Materials:

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

  • 0.5 M NaOH

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a solution of the this compound in the amine-free buffer at a known concentration.

  • Measure the initial absorbance at the absorbance maximum of the dye (approx. 750 nm) and at 260 nm.

  • Induce complete hydrolysis by adding a small volume of 0.5 M NaOH to the solution.

  • Immediately measure the absorbance at 260 nm again.

  • A significant increase in the absorbance at 260 nm after hydrolysis indicates the presence of active NHS ester.

Protocol for Protein Conjugation

This protocol provides a general guideline for the conjugation of this compound to a protein. Optimization may be required for specific proteins and applications.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains amines (e.g., Tris), perform a buffer exchange.

  • Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction Setup: Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.

  • Conjugation: Slowly add a 5-20 fold molar excess of the dissolved this compound to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): Add the quenching solution to stop the reaction.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for Cy7).

Visualizations

Degradation Pathway of this compound

A Active Cyanine7 NHS Ester B Hydrolyzed Cyanine7 (Inactive) A->B Hydrolysis C Photobleached Cyanine7 (Non-fluorescent) A->C Photobleaching D Moisture (H₂O) E Light (hν)

Caption: Primary degradation pathways for this compound.

Experimental Workflow for Protein Conjugation

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (Amine-free buffer) C Adjust pH to 8.3-8.5 A->C B Prepare Cy7-NHS Ester (Anhydrous DMSO) D Mix Protein and Dye B->D C->D E Incubate (1-2h, RT, Dark) D->E F Purify via Size-Exclusion Chromatography E->F G Characterize Conjugate (DOL) F->G

Caption: A typical workflow for labeling proteins with this compound.

Decision Tree for Optimal Storage and Handling

Start This compound Received Form Solid or Solution? Start->Form Solid Solid Form->Solid Solid Solution Solution in DMSO Form->Solution Solution StoreSolid Store at -20°C Desiccated, in the dark Solid->StoreSolid UseImmediately Use Immediately? Solution->UseImmediately Equilibrate Equilibrate to Room Temp before opening StoreSolid->Equilibrate YesUse Yes UseImmediately->YesUse Yes NoUse No UseImmediately->NoUse No Proceed Proceed to Conjugation YesUse->Proceed StoreSolution Aliquot & Store at -20°C Desiccated, in the dark (Max 2 weeks) NoUse->StoreSolution StoreSolution->Equilibrate Dissolve Dissolve in Anhydrous DMSO just before use Equilibrate->Dissolve Dissolve->Proceed

Caption: Decision tree for proper storage and handling of this compound.

Conclusion and Recommendations

The stability of this compound is critical for successful bioconjugation and the generation of reliable data. The primary threats to its integrity are hydrolysis due to moisture and photobleaching from light exposure. To maximize the shelf-life and reactivity of this compound, the following best practices are strongly recommended:

  • Solid Storage: Always store the solid, un-dissolved dye at -20°C or lower, in a desiccated environment, and protected from light.

  • Solution Storage: If a stock solution in anhydrous DMSO must be prepared, it should be used as quickly as possible. For short-term storage (up to two weeks), aliquot the solution into single-use vials to minimize freeze-thaw cycles and moisture contamination, and store at -20°C, protected from light.

  • Handling: Before opening a vial of the solid dye, always allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Conjugation: Perform conjugation reactions promptly after dissolving the dye. Use amine-free buffers for protein storage and high-quality, anhydrous solvents for dye dissolution. Maintain the recommended pH and protect the reaction mixture from light.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the optimal performance of this compound in their critical applications.

A Technical Guide to Cyanine7 NHS Ester for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyanine7 (Cy7) N-hydroxysuccinimide (NHS) ester, a near-infrared (NIR) fluorescent dye, for in vivo imaging applications. This document covers the core properties of Cy7 NHS ester, detailed experimental protocols for bioconjugation and in vivo imaging, and quantitative data to support experimental design and analysis.

Introduction to Cyanine7 NHS Ester

Cyanine7 (Cy7) is a near-infrared fluorescent dye that has become an indispensable tool in preclinical and biological imaging.[1] Its fluorescence emission in the NIR spectrum (approximately 750-800 nm) falls within the "NIR window" of biological tissues, where light absorption and scattering by endogenous molecules like hemoglobin and water are significantly reduced.[2] This key characteristic allows for deeper tissue penetration and a higher signal-to-noise ratio compared to fluorophores that excite at shorter wavelengths.[2][3]

The N-hydroxysuccinimide (NHS) ester functional group of Cy7 enables its covalent conjugation to primary amines (e.g., the epsilon-amino group of lysine residues) on biomolecules such as antibodies, peptides, and nanoparticles, forming stable amide bonds.[1][4] This process, known as bioconjugation, allows researchers to fluorescently label molecules of interest for in vivo tracking, quantification, and visualization of biological processes.[2][3]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of Cy7 NHS ester is critical for successful experimental design. The following table summarizes the key characteristics of this fluorophore.

PropertyValueReference(s)
Excitation Maximum (λex)~749-756 nm[2][5][6]
Emission Maximum (λem)~767-779 nm[2][5][6]
Molar Extinction Coefficient~199,000 - 250,000 M⁻¹cm⁻¹[2][6]
Fluorescence Quantum Yield~0.28 - 0.3[2][6]
Molecular Weight~682.29 g/mol (non-sulfonated)
SolubilitySoluble in organic solvents (DMSO, DMF)
Reactive GroupN-hydroxysuccinimide (NHS) ester[1]
ReactivityReacts with primary amines (e.g., lysine)[1]

Experimental Protocols

Antibody Labeling with this compound

This protocol provides a general guideline for conjugating Cy7 NHS ester to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody (purified, >95% purity, 2-10 mg/mL in amine-free buffer like PBS)[1]

  • This compound[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1][4]

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.0)[7][8]

  • Purification column (e.g., Sephadex G-25 or PD-10 desalting column)[7][9]

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against PBS.[10][11]

    • Adjust the antibody solution concentration to 2-10 mg/mL.[1]

    • Adjust the pH of the antibody solution to 8.5-9.0 by adding a calculated volume of 1 M sodium bicarbonate.[7][8] This is a critical step as the NHS ester reacts with unprotonated primary amines.[4]

  • Dye Preparation:

    • Immediately before use, dissolve the Cy7 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7][10] The dye solution is not stable and should be prepared fresh.[10]

  • Conjugation Reaction:

    • Calculate the required volume of the Cy7 stock solution to achieve the desired dye-to-antibody molar ratio. A common starting range is 5:1 to 20:1.[1]

    • While gently vortexing, add the calculated volume of the Cy7 stock solution to the antibody solution.[7] The final concentration of DMSO or DMF in the reaction mixture should be less than 10%.[1]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous gentle stirring or rotation.[1][7]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a desalting or size-exclusion chromatography column (e.g., Sephadex G-25).[7][12]

    • Equilibrate the column with PBS (pH 7.2-7.4).[9]

    • Load the reaction mixture onto the column.[12]

    • Elute with PBS and collect the fractions. The first colored fraction to elute will contain the Cy7-labeled antibody.[9]

  • Characterization (Degree of Labeling - DOL):

    • The DOL, which represents the average number of dye molecules per antibody, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Cy7 (~750 nm).[1][9]

    • The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where:

      • A_max = Absorbance at the maximum wavelength of Cy7.

      • A_280 = Absorbance at 280 nm.

      • ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye = Molar extinction coefficient of Cy7 at its A_max (e.g., ~250,000 M⁻¹cm⁻¹).

      • CF = Correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).[1]

In Vivo Imaging Protocol with Cy7-Labeled Probes

This protocol provides a general workflow for in vivo imaging in small animals (e.g., mice) using a Cy7-labeled probe.

Materials:

  • Cy7-labeled probe (e.g., antibody, peptide, nanoparticle)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthetic (e.g., isoflurane)

  • Small animal in vivo imaging system with appropriate NIR filters

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using a calibrated vaporizer with isoflurane.[2]

  • Probe Administration:

    • Dilute the Cy7-labeled probe in sterile PBS to the desired final concentration.[2]

    • A typical starting dose for a labeled antibody is 50 µg, or 1-2 nmol per mouse.[2][3] The optimal dosage should be determined empirically.

    • Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.[3][13]

  • In Vivo Imaging:

    • Acquire a baseline image before injecting the probe to assess autofluorescence.[3]

    • Place the anesthetized animal in the imaging chamber of the in vivo imaging system.[2]

    • Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for signal-to-background ratio.[3]

    • Imaging Parameters:

      • Excitation Filter: ~745 nm (or a 700-770 nm bandpass).[3][13]

      • Emission Filter: ~780 nm (or a 790 nm longpass).[3][13]

      • Exposure Time: 500 ms (can be adjusted based on signal intensity).[2][13]

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a non-target tissue for background measurement.[2]

    • Quantify the fluorescence intensity, often expressed as radiant efficiency.

  • Ex Vivo Organ Imaging (Optional):

    • At the end of the in vivo imaging study, euthanize the animal and dissect the organs of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart).[13]

    • Image the dissected organs to confirm the biodistribution of the Cy7-labeled probe.[13]

Visualization of Workflows

Antibody Labeling Workflow

AntibodyLabeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Antibody_Prep Antibody Preparation Conjugation Conjugation Reaction Antibody_Prep->Conjugation Dye_Prep Cy7 NHS Ester Preparation Dye_Prep->Conjugation Purification Purification Conjugation->Purification Characterization Characterization (DOL Calculation) Purification->Characterization InVivoImaging Animal_Prep Animal Preparation (Anesthesia) Probe_Admin Probe Administration (i.v. Injection) Animal_Prep->Probe_Admin InVivo_Imaging In Vivo Imaging (Time-course) Probe_Admin->InVivo_Imaging Data_Analysis Data Analysis (ROI Quantification) InVivo_Imaging->Data_Analysis ExVivo_Imaging Ex Vivo Organ Imaging (Optional) Data_Analysis->ExVivo_Imaging

References

Methodological & Application

Application Notes: Cyanine7 NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanine7 (Cy7) NHS ester is a reactive dye widely used for labeling proteins and other biomolecules.[1] It belongs to the cyanine dye family, known for their high extinction coefficients and fluorescence in the near-infrared (NIR) region, typically with excitation around 750 nm and emission around 773 nm.[2] This NIR window is advantageous for in vivo imaging applications due to the low absorbance and autofluorescence of biological tissues in this spectral range, allowing for deeper tissue penetration and higher signal-to-noise ratios.[3] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amino groups (-NH2) on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond.[4][5] This makes Cy7 NHS ester a valuable tool for generating fluorescently labeled proteins for various applications, including in vivo imaging, fluorescence microscopy, and other fluorescence-based assays.[6]

Principle of the Reaction

The labeling of proteins with Cyanine7 NHS ester is a nucleophilic acyl substitution reaction. The primary amine group on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond between the protein and the Cy7 dye, with the release of N-hydroxysuccinimide as a byproduct. The reaction is highly dependent on pH; an alkaline environment (pH 8.3-9.0) is optimal as it deprotonates the primary amines, increasing their nucleophilicity.[7][8][9] At acidic pH, the amino groups are protonated and thus non-reactive, while at a much higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[7][9]

G cluster_reaction Labeling Reaction Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Cyanine7 (Stable Amide Bond) Protein->Conjugate pH 8.3 - 9.0 Cy7_NHS Cyanine7-NHS Ester Cy7_NHS->Conjugate NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS

This compound Reaction with a Protein's Primary Amine

Key Parameters for Successful Labeling

Several factors influence the efficiency of the protein labeling reaction. Proper control of these parameters is crucial for achieving the desired degree of labeling and maintaining protein function.

ParameterRecommended Range/ConditionRationale
pH 8.3 - 9.0Optimizes the deprotonation of primary amines for nucleophilic attack while minimizing NHS ester hydrolysis.[7][10]
Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferMust be free of primary amines (e.g., Tris, glycine) to avoid competing reactions.[6][9]
Protein Concentration 2 - 10 mg/mLHigher concentrations can improve labeling efficiency.[11]
Molar Ratio (Dye:Protein) 5:1 to 20:1 (start with 10:1)The optimal ratio depends on the protein and desired degree of labeling; empirical testing is recommended.[6][11]
Reaction Time & Temperature 1 - 4 hours at Room Temperature or Overnight at 4°CLonger incubation times may be needed at lower temperatures or pH.[9][12]
Dye Solvent Anhydrous DMSO or DMFCy7 NHS ester is often poorly soluble in aqueous solutions and should be dissolved in an organic solvent before adding to the reaction.[7][8]

Characterization of the Labeled Protein

After labeling and purification, it is essential to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. The DOL is a critical quality control parameter that affects fluorescence intensity and potentially the biological activity of the protein. The DOL can be calculated spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (~750 nm).[13]

Formula for Degree of Labeling (DOL):

DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)[13]

Where:

  • A_max is the absorbance of the conjugate at the wavelength maximum of Cy7 (~750 nm).

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of Cy7 at its absorbance maximum.

  • CF is the correction factor (A_280 of the free dye / A_max of the free dye).[13]

Protein TypeTypical DOL RangeConsiderations
Antibodies 2 - 10Higher DOL can lead to signal quenching or reduced antigen binding.[6]
Other Proteins VariesThe optimal DOL is application-dependent and should be determined empirically.

Protocols: Step-by-Step Guide to Protein Labeling

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

G Prep_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-9.0) Reaction 3. Labeling Reaction (Mix protein and dye, incubate) Prep_Protein->Reaction Prep_Dye 2. Prepare Cy7 NHS Ester Solution (Dissolve in anhydrous DMSO/DMF) Prep_Dye->Reaction Purification 4. Purify Conjugate (Size exclusion chromatography) Reaction->Purification Characterization 5. Characterization (Measure absorbance, calculate DOL) Purification->Characterization Storage 6. Storage (Store at 4°C or -20°C) Characterization->Storage

Experimental Workflow for Protein Labeling

1. Materials and Reagents

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate buffer, pH 8.3-8.5[9]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[6]

  • Purification Column: Desalting column (e.g., Sephadex G-25)[14]

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

2. Detailed Step-by-Step Protocol

2.1. Preparation of Protein and Dye

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[11]

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) and ammonium salts.[6][11] If necessary, dialyze the protein against the reaction buffer.

    • Adjust the pH of the protein solution to 8.3-9.0 using 1 M sodium bicarbonate if needed.[6][11]

  • Prepare the Cy7 NHS Ester Stock Solution:

    • Shortly before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[6]

    • Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used promptly.[6]

2.2. Labeling Reaction

  • Calculate the Volume of Dye Solution: Determine the volume of the Cy7 NHS ester stock solution needed for the desired molar ratio (e.g., a 10:1 molar excess of dye to protein is a good starting point).[6][11]

  • Perform the Conjugation:

    • Slowly add the calculated volume of the Cy7 NHS ester stock solution to the protein solution while gently stirring or vortexing.[11]

    • Ensure the volume of DMSO/DMF added is less than 10% of the total reaction volume.[14]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9][10] Gentle shaking or rotation during incubation can improve labeling efficiency.[11][13]

2.3. Purification of the Conjugate

  • Prepare the Desalting Column: Equilibrate a desalting column (e.g., Sephadex G-25) with PBS, pH 7.2-7.4, according to the manufacturer's instructions.[11]

  • Separate the Conjugate:

    • Apply the reaction mixture to the top of the equilibrated column.[11]

    • Elute the conjugate with PBS. The labeled protein will typically elute first as a colored band, followed by the smaller, unconjugated dye molecules.[13]

    • Collect the fractions containing the purified protein-dye conjugate.

2.4. Calculation of Degree of Labeling (DOL)

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A_280) and ~750 nm (A_max).[13][15] Dilute the sample with PBS if the absorbance values are outside the linear range of the instrument.[15]

  • Calculate Protein Concentration and DOL: Use the formulas provided in the "Characterization of the Labeled Protein" section above to calculate the protein concentration and the Degree of Labeling.

3. Storage and Handling

  • Store the purified Cyanine7-labeled protein at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage.[4][14]

  • Protect the conjugate from light to prevent photobleaching.[3][14]

  • The stability of the conjugate will depend on the specific protein. For long-term storage, consider adding a cryoprotectant like glycerol.

4. Troubleshooting

ProblemPotential CauseSolution
Low DOL - Incorrect pH of reaction buffer. - Presence of primary amines in the protein solution. - Insufficient molar excess of dye. - Hydrolyzed NHS ester. - Low protein concentration.- Verify buffer pH is between 8.3-9.0.[7] - Dialyze protein against an amine-free buffer.[6] - Increase the molar ratio of dye to protein.[6] - Prepare fresh dye stock solution immediately before use.[6] - Concentrate the protein to >2 mg/mL.[11]
High DOL / Protein Precipitation - Excessive molar ratio of dye. - Protein is sensitive to labeling conditions.- Reduce the molar ratio of dye to protein. - Decrease the reaction time or temperature.[9]
Non-specific Binding in Assays - High DOL leading to aggregation. - Inadequate purification.- Optimize the DOL for your specific application. - Ensure thorough removal of unconjugated dye during purification.[13]

References

Application Notes and Protocols for Antibody Conjugation with Cyanine7 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in biological imaging and diagnostic applications.[1] Its high molar extinction coefficient, good quantum yield, and emission in the NIR spectrum (approximately 750-800 nm) offer significant advantages, including reduced tissue autofluorescence and deeper tissue penetration, making it ideal for in vivo imaging.[1] The N-hydroxysuccinimide (NHS) ester functional group of Cy7 readily reacts with primary amines, such as the epsilon-amino group of lysine residues on antibodies, to form stable amide bonds.[1][][3] This document provides detailed protocols and application notes for the successful conjugation of Cy7 NHS ester to antibodies, a critical process for developing fluorescently labeled biologics for research, diagnostics, and therapeutic applications.[4][5]

Core Principles of Cyanine7 NHS Ester Conjugation

The conjugation process is based on the reaction between the NHS ester of Cyanine7 and primary amine groups (-NH2) present on the antibody, primarily on lysine residues.[1][][3] This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond.[] The reaction is pH-dependent, with optimal labeling occurring in a slightly alkaline buffer (pH 8.0-9.0) to ensure that the primary amines are deprotonated and thus nucleophilic.[1][6]

Quantitative Data Summary

For successful and reproducible antibody conjugation, it is crucial to control several key parameters. The following tables summarize the critical quantitative data for the conjugation of this compound to a typical IgG antibody.

Table 1: Recommended Reagent and Antibody Specifications

ParameterRecommended Value/SpecificationNotes
Antibody Purity>95%High purity is essential to avoid labeling of contaminating proteins.
Antibody Concentration2-10 mg/mLHigher concentrations can improve conjugation efficiency.[1]
Antibody BufferAmine-free (e.g., PBS)Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody for reaction with the NHS ester.[1][7]
Reaction Buffer pH8.0-9.0Optimal for deprotonation of primary amines.[1] A common choice is 0.1 M sodium bicarbonate.[6]
This compound Stock Solution10 mg/mL in anhydrous DMSO or DMFPrepare fresh before use to avoid hydrolysis of the NHS ester.[7][8]

Table 2: Key Reaction Parameters

ParameterRecommended RangeNotes
Molar Ratio of Cy7:Antibody5:1 to 20:1The optimal ratio should be determined empirically for each antibody-dye pair. A 10:1 ratio is a good starting point.[8][9]
Reaction Time1 hourCan be extended, but 1 hour is typically sufficient at room temperature.[7][8]
Reaction TemperatureRoom Temperature (20-25°C)Gentle agitation or rotation is recommended to ensure homogeneity.[7]
Quenching Reagent (Optional)1 M Tris-HCl or Glycine, pH 7.4-8.0Can be added to stop the reaction by consuming unreacted NHS ester.[1]

Table 3: Post-Conjugation Characterization Parameters

ParameterTypical Value/RangeMethod of Determination
Degree of Labeling (DOL)2-10Spectrophotometry[8][9][10]
Molar Extinction Coefficient of IgG at 280 nm (ε_protein)~210,000 M⁻¹cm⁻¹Standard value for IgG antibodies.[1][4]
Molar Extinction Coefficient of Cy7 at ~750 nm (ε_dye)~250,000 M⁻¹cm⁻¹Specific to the Cy7 dye; refer to the manufacturer's data sheet.[1]
Correction Factor (CF) for Cy7 at 280 nm~0.05 - 0.08Ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.[8]

Experimental Protocols

Protocol 1: Antibody Preparation

It is critical to ensure the antibody is in an appropriate buffer and at a suitable concentration before initiating the conjugation reaction.[1]

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine) or stabilizing proteins like bovine serum albumin (BSA), it must be purified.[1][7] Use a desalting column, spin column, or dialysis to exchange the antibody into an amine-free buffer such as 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4.[1][9]

  • Concentration: Adjust the antibody concentration to 2-10 mg/mL using an appropriate concentration method if necessary.[1]

  • pH Adjustment: Immediately before adding the dye, adjust the pH of the antibody solution to 8.5-9.0 using a small volume of 1 M sodium bicarbonate or 50 mM sodium borate buffer.[1][8]

Protocol 2: this compound Conjugation
  • Prepare Cy7 NHS Ester Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[7][8] This should be done immediately before use as NHS esters are susceptible to hydrolysis.

  • Calculate the Volume of Cy7 NHS Ester: Determine the required volume of the Cy7 NHS ester stock solution to achieve the desired molar excess. A starting molar ratio of 10:1 (dye:antibody) is recommended.[8][9]

  • Conjugation Reaction: Slowly add the calculated volume of the Cy7 NHS ester stock solution to the pH-adjusted antibody solution while gently vortexing or rotating.[1]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous gentle mixing.[7][8]

  • Quenching (Optional): To stop the reaction, add a quenching reagent such as 1 M Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

Protocol 3: Purification of the Cy7-Antibody Conjugate

Purification is essential to remove unconjugated dye, which can lead to high background signals in subsequent applications.[4]

  • Column Preparation: Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[9] Equilibrate the column with PBS, pH 7.2-7.4.

  • Sample Loading: Load the reaction mixture onto the top of the prepared column.

  • Elution: Elute the conjugate with PBS. The first colored band to elute will be the Cy7-antibody conjugate, followed by the unconjugated free dye.

  • Fraction Collection: Collect the fractions containing the purified conjugate.

Protocol 4: Characterization of the Conjugate

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to a single antibody molecule, is a critical quality attribute.[8][11] For most antibodies, a DOL between 2 and 10 is considered optimal.[8][9][10]

  • Spectrophotometric Measurement: Measure the absorbance of the purified conjugate at 280 nm (A_280) and at the maximum absorbance wavelength of Cy7 (A_max, typically around 750 nm).[8]

  • DOL Calculation: Use the following formula to calculate the DOL:[1]

    DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]

    Where:

    • A_max = Absorbance of the conjugate at the λmax of Cy7.

    • A_280 = Absorbance of the conjugate at 280 nm.

    • ε_protein = Molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG).[1][4]

    • ε_dye = Molar extinction coefficient of Cy7 at its λmax (~250,000 M⁻¹cm⁻¹).[1]

    • CF = Correction factor (A_280 of the dye / A_max of the dye).

Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC Ab_Initial Antibody in Storage Buffer Buffer_Ex Buffer Exchange (Amine-free Buffer) Ab_Initial->Buffer_Ex pH_Adj pH Adjustment (pH 8.0-9.0) Buffer_Ex->pH_Adj Reaction Add Cy7 to Antibody Incubate 1 hr at RT pH_Adj->Reaction Cy7_Prep Prepare Cy7 NHS Ester Stock Cy7_Prep->Reaction Purify Purification (Size-Exclusion Chromatography) Reaction->Purify Characterize Characterization (DOL Calculation) Purify->Characterize Final_Product Purified Cy7-Antibody Conjugate Characterize->Final_Product

Caption: Workflow for the conjugation of this compound to an antibody.

NHS_Ester_Reaction cluster_reactants Reactants cluster_product Product Antibody Antibody-NH2 (Primary Amine) Conjugate Antibody-NH-CO-Cy7 (Stable Amide Bond) Antibody->Conjugate pH 8.0-9.0 Cy7 Cy7-NHS Ester Cy7->Conjugate NHS NHS (Leaving Group)

Caption: Chemical reaction between an antibody's primary amine and Cy7 NHS ester.

Applications of Cyanine7-Conjugated Antibodies

Cy7-conjugated antibodies are widely used in various research and diagnostic applications due to their favorable spectral properties.

  • In Vivo Imaging: The NIR emission of Cy7 allows for deep tissue imaging with reduced background fluorescence, making it suitable for preclinical studies in animal models to track antibody distribution and tumor targeting.[1]

  • Flow Cytometry: Cy7 is a valuable fluorophore for multicolor flow cytometry, often used in tandem with other dyes like APC or PE, enabling the identification and characterization of specific cell populations.[12][13][14]

  • Immunofluorescence Microscopy: In immunofluorescence, Cy7-labeled antibodies can be used to visualize the localization of target antigens in cells and tissues.[4][]

  • Western Blotting: NIR fluorescent detection with Cy7-conjugated secondary antibodies offers a sensitive and quantitative alternative to traditional chemiluminescence in Western blotting.[12][13]

Troubleshooting

Table 4: Common Issues and Solutions

IssuePotential Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL)- Inactive Cy7 NHS ester (hydrolyzed)- Low antibody concentration- Suboptimal reaction pH- Presence of competing amines in the buffer- Use freshly prepared Cy7 NHS ester stock solution.[1]- Concentrate the antibody to >2 mg/mL.[1]- Ensure reaction buffer pH is between 8.0 and 9.0.[1]- Perform buffer exchange to remove any amine-containing substances.[1]
High Background in Assays- Presence of unconjugated free dye- Ensure thorough purification of the conjugate using size-exclusion chromatography or dialysis.[4]
Antibody Aggregation- High DOL- Hydrophobic nature of the dye- Optimize the molar ratio of dye to antibody to achieve a lower DOL.- Consider using a more water-soluble form of the Cy7 NHS ester if available.
Loss of Antibody Activity- Labeling of critical lysine residues in the antigen-binding site- Reduce the molar ratio of dye to antibody to decrease the DOL.- Consider alternative conjugation chemistries that target other residues (e.g., sulfhydryls).[3]

By following these detailed protocols and considering the provided quantitative data and troubleshooting guidance, researchers, scientists, and drug development professionals can successfully produce high-quality Cyanine7-conjugated antibodies for a wide range of applications.

References

Application Notes and Protocols: Labeling Proteins with Cyanine7 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) NHS ester is a reactive dye widely used for labeling proteins and other biomolecules containing primary amines. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (such as the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. This covalent conjugation is crucial for a variety of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy, where the near-infrared (NIR) fluorescence of Cy7 provides deep tissue penetration and minimizes autofluorescence.[1][2]

Achieving an optimal molar ratio of dye to protein is critical for successful labeling. Over-labeling can lead to fluorescence quenching and may compromise the biological activity of the protein, while under-labeling results in a weak signal.[3] For most antibodies, an optimal degree of labeling (DOL), which represents the average number of dye molecules per protein, is typically between 2 and 10.[4] However, the ideal ratio is protein-dependent and should be determined empirically.[5] This document provides detailed protocols and guidelines for labeling proteins with Cyanine7 NHS ester, determining the degree of labeling, and purifying the final conjugate.

Key Experimental Parameters

Successful protein labeling with this compound is dependent on several key parameters. The following table summarizes the critical factors and their recommended ranges.

ParameterRecommended Range/ValueNotes
Dye:Protein Molar Ratio 5:1 to 20:1 (starting with 10:1 is common)The optimal ratio is protein-specific and should be determined experimentally.[5][6]
Protein Concentration 2 - 10 mg/mLHigher protein concentrations generally lead to greater labeling efficiency.[7][8]
Reaction pH 8.0 - 9.0 (typically 8.5 ± 0.5)The reaction is pH-dependent; a slightly basic pH is required to deprotonate primary amines.[5][7]
Reaction Buffer Amine-free buffers (e.g., PBS, sodium bicarbonate)Buffers containing primary amines like Tris or glycine will compete with the protein for the NHS ester.[7][9]
Reaction Time 30 - 60 minutesIncubation time can be optimized, but longer durations may increase hydrolysis of the NHS ester.[5][9]
Reaction Temperature Room temperature (20-25°C) or 37°CGentle mixing or rotation is recommended during incubation.[6][9]
Dye Solvent Anhydrous DMSO or DMFThe dye stock solution should be prepared fresh before use.[7][8]

Experimental Protocols

Protocol 1: Protein Preparation
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 1X Phosphate-Buffered Saline, PBS) at a pH of 7.2-7.4.[6] If the protein solution contains interfering substances like Tris, glycine, or ammonium ions, perform a buffer exchange using dialysis or a desalting column (e.g., Sephadex G-25).[6][9]

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL.[7] If the concentration is below 2 mg/mL, the labeling efficiency may be significantly reduced.[9]

  • pH Adjustment: For the labeling reaction, adjust the pH of the protein solution to 8.5 ± 0.5 using a 1 M sodium bicarbonate solution.[5][7]

Protocol 2: this compound Stock Solution Preparation
  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Add anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the vial to create a 10 mg/mL or 10 mM stock solution.[5][7]

  • Vortex the solution until the dye is completely dissolved. This stock solution should be prepared fresh immediately before use.[5]

Protocol 3: Conjugation of this compound to Protein
  • Calculate Moles of Protein:

    • Moles of Protein = (Volume of Protein (L) * Concentration of Protein (g/L)) / Molecular Weight of Protein (g/mol)

  • Calculate Moles of Dye:

    • Moles of Dye = Moles of Protein * Desired Molar Ratio

  • Calculate Volume of Dye Stock Solution:

    • Volume of Dye (L) = Moles of Dye / Concentration of Dye Stock (mol/L)

  • Reaction: Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing or stirring.[9]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature in the dark, with continuous gentle mixing.[5][9]

Protocol 4: Purification of the Labeled Protein

It is crucial to remove any unconjugated dye from the labeled protein.[10] Gel filtration chromatography is a common and effective method for this purification.

  • Column Equilibration: Equilibrate a desalting column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4) according to the manufacturer's instructions.[6][9]

  • Sample Loading: Apply the reaction mixture to the top of the equilibrated column.[5]

  • Elution: Elute the protein-dye conjugate with PBS. The labeled protein will typically elute first as a colored band, followed by the smaller, unconjugated dye molecules.[9]

  • Fraction Collection: Collect the fractions containing the purified protein-dye conjugate.[11]

  • Storage: Store the purified conjugate at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[11] Consider adding a preservative like sodium azide, but be aware of its incompatibility with certain downstream applications.[8]

Determination of the Degree of Labeling (DOL)

The degree of labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule.[12] It can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of the dye (approximately 750 nm for Cy7).

Protocol 5: Calculating the Degree of Labeling
  • Spectrophotometric Measurement: Measure the absorbance of the purified and diluted protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy7, typically around 750 nm (Aₘₐₓ).

  • Calculations:

    • Protein Concentration (M): Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ * CF)] / ε_protein

      • Where:

        • A₂₈₀: Absorbance of the conjugate at 280 nm.

        • Aₘₐₓ: Absorbance of the conjugate at the dye's maximum absorption wavelength.

        • CF: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ / Aₘₐₓ of the free dye). The correction factor for Cy7 is approximately 0.05.

        • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε is ~210,000 M⁻¹cm⁻¹).

    • Degree of Labeling (DOL): DOL = Aₘₐₓ / (ε_dye * Protein Concentration (M))

      • Where:

        • ε_dye: Molar extinction coefficient of the dye at its λₘₐₓ (for Cy7, ε is ~250,000 M⁻¹cm⁻¹).

Visualizing the Workflow and Application

Experimental Workflow for Protein Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Protein Preparation (Buffer Exchange, Concentration) conjugation Conjugation Reaction (pH 8.5, RT, 1 hr) protein_prep->conjugation dye_prep Cy7 NHS Ester Stock Solution Prep dye_prep->conjugation purification Purification (Gel Filtration) conjugation->purification analysis DOL Calculation (Spectrophotometry) purification->analysis final_product Cy7-Protein Conjugate analysis->final_product Labeled Protein tumor_imaging_pathway cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_imaging Detection injection IV Injection of Cy7-Antibody circulation Circulation in Bloodstream injection->circulation extravasation Extravasation into Tumor Tissue circulation->extravasation binding Binding to Tumor Antigen extravasation->binding imaging NIR Fluorescence Imaging binding->imaging Fluorescence Signal detection Tumor Visualization imaging->detection

References

Application Notes and Protocols for Cyanine7 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) NHS ester is a near-infrared (NIR) fluorescent dye commonly used for labeling biomolecules, such as proteins, antibodies, and amine-modified oligonucleotides.[1] Its fluorescence in the NIR spectrum allows for deep tissue penetration with minimal autofluorescence, making it an ideal probe for in vivo imaging and other applications where high signal-to-noise ratios are critical.[2][3] The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines on biomolecules to form stable amide bonds.[4][5] Achieving optimal labeling efficiency and preserving the biological activity of the labeled molecule is highly dependent on the reaction buffer conditions. These application notes provide detailed protocols and guidance on the critical parameters for successful Cy7 NHS ester labeling.

I. Optimal Buffer Conditions

The reaction between an NHS ester and a primary amine is a pH-dependent acylation.[6] The primary amino groups of proteins (the ε-amino group of lysine residues and the N-terminal α-amino group) are the primary targets for labeling.[6][7]

Key Parameters for Optimal Labeling:
  • pH: The optimal pH range for NHS ester labeling is between 8.0 and 9.0 .[8][9] A pH of 8.3-8.5 is frequently recommended to ensure that the primary amines are sufficiently deprotonated and nucleophilic for the reaction to proceed efficiently.[10][11] At lower pH values, the amino groups are protonated, rendering them unreactive.[10] Conversely, at pH values above 9.0, the rate of hydrolysis of the NHS ester increases significantly, which competes with the aminolysis reaction and reduces labeling efficiency.[6]

  • Buffer Composition: The choice of buffer is critical to avoid unwanted side reactions.

    • Recommended Buffers: Bicarbonate, phosphate, and borate buffers are commonly used for NHS ester labeling reactions.[3][6] 0.1 M sodium bicarbonate is a popular choice as it provides good buffering capacity in the optimal pH range.[4][10]

    • Buffers to Avoid: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester, significantly reducing the labeling yield.[6][7]

  • Interfering Substances: The biomolecule solution should be free of other amine-containing substances.

    • Ammonium salts (e.g., ammonium sulfate) and stabilizing proteins like bovine serum albumin (BSA) or gelatin should be removed prior to labeling, as they contain primary amines that will react with the Cy7 NHS ester.[8][12] Dialysis or a suitable desalting column can be used to exchange the buffer and remove these contaminants.[8][12]

    • Low concentrations of sodium azide (<3 mM) generally do not interfere with the labeling reaction.[3][12]

Summary of Buffer Conditions:
ParameterRecommended ConditionRationale
pH 8.0 - 9.0 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS ester stability.[6][8][9][10][11]
Buffer Type Bicarbonate, Phosphate, BorateProvides stable pH in the optimal range without interfering with the reaction.[3][6]
Buffer Concentration 0.1 MA commonly used concentration that provides adequate buffering capacity.[4][10]
Additives to Avoid Amine-containing buffers (Tris, Glycine), Ammonium salts, BSA, GelatinThese substances contain primary amines that compete with the labeling reaction.[6][7][8][12]

II. Experimental Protocols

A. Protein Labeling with Cy7 NHS Ester

This protocol is a general guideline for labeling an IgG antibody. The optimal dye-to-protein molar ratio may need to be determined empirically for other proteins.

Materials:

  • Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

  • Cyanine7 NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[10]

  • 1 M Sodium Bicarbonate, pH 8.3-8.5[4]

  • Purification column (e.g., Sephadex G-25)[12]

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Protocol:

  • Prepare the Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) at a concentration of 2-10 mg/mL.[9] Higher protein concentrations generally lead to greater labeling efficiency.[4]

    • If the protein is in a different buffer, perform a buffer exchange using dialysis or a desalting column.

  • Prepare the Cy7 NHS Ester Stock Solution:

    • Allow the vial of Cy7 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[13]

    • Dissolve the Cy7 NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[5][12] This solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis.[12]

  • Labeling Reaction:

    • Calculate the required volume of the Cy7 NHS ester stock solution to achieve the desired dye-to-protein molar ratio. A molar excess of 8-15 fold of dye to protein is a common starting point for monoclonal antibodies.[10][14]

    • Slowly add the calculated amount of the dye solution to the protein solution while gently stirring or vortexing.[12]

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.[10]

  • Purification of the Labeled Protein:

    • Separate the Cy7-labeled protein from the unreacted dye and hydrolysis byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).[9][12] The labeled protein will elute in the initial fractions.

    • Collect the colored fractions corresponding to the labeled protein.

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (~750 nm).

    • The DOL can be calculated using the following formulas:

      • Corrected A280 = A280 - (A_max_dye * CF) where CF is the correction factor for the dye's absorbance at 280 nm.

      • Protein Concentration (M) = Corrected A280 / ε_protein

      • Dye Concentration (M) = A_max_dye / ε_dye

      • DOL = Dye Concentration / Protein Concentration

Quantitative Data for Cy7:

ParameterValue
Excitation Maximum (λex) ~750 nm[2]
Emission Maximum (λem) ~776 nm[2]
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹[2]
Correction Factor (CF at 280 nm) ~0.12[2]
B. Amine-Modified Oligonucleotide Labeling

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous DMSO

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

  • Ethanol

  • Deionized water

Protocol:

  • Prepare the Oligonucleotide Solution:

    • Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).[12]

  • Prepare the Cy7 NHS Ester Stock Solution:

    • Prepare a fresh solution of Cy7 NHS ester in anhydrous DMSO as described in the protein labeling protocol.[12]

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the Cy7 NHS ester solution to the oligonucleotide solution.

    • Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification of the Labeled Oligonucleotide:

    • Precipitate the labeled oligonucleotide by adding 3 volumes of cold absolute ethanol.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge to pellet the labeled oligonucleotide, remove the supernatant, and wash the pellet with 70% ethanol.[12]

    • Air-dry the pellet and resuspend in a suitable buffer or deionized water.

    • Alternatively, the labeled oligonucleotide can be purified by reverse-phase HPLC.[12]

III. Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow Experimental Workflow for Cy7 NHS Ester Labeling of Proteins cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in 0.1 M NaHCO3, pH 8.3-8.5) reaction Combine Protein and Dye (8-15x molar excess of dye) Incubate 1-4h at RT, protected from light prep_protein->reaction prep_dye Prepare Cy7 NHS Ester (1-10 mg/mL in anhydrous DMSO) prep_dye->reaction purify Purify Conjugate (Gel Filtration, e.g., Sephadex G-25) reaction->purify analyze Characterize Conjugate (Measure A280 and A750, Calculate DOL) purify->analyze

Caption: Workflow for Cy7 NHS Ester Labeling of Proteins.

egfr_signaling_pathway EGFR Signaling Pathway Studied with Cy7-Labeled Antibody cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cy7_ab Cy7-Labeled Anti-EGFR Antibody egfr EGFR cy7_ab->egfr Binding & Visualization (In Vivo Imaging) egf EGF Ligand egf->egfr Binding dimerization Dimerization & Autophosphorylation egfr->dimerization ras_raf_mek_erk Ras-Raf-MEK-ERK Pathway dimerization->ras_raf_mek_erk pi3k_akt PI3K-Akt Pathway dimerization->pi3k_akt plc_gamma PLCγ Pathway dimerization->plc_gamma proliferation Cell Proliferation ras_raf_mek_erk->proliferation survival Cell Survival pi3k_akt->survival plc_gamma->survival

Caption: EGFR Signaling Pathway and its visualization with a Cy7-labeled antibody.

IV. Application Example: In Vivo Imaging of EGFR Signaling

Cyanine7-labeled antibodies are frequently employed in preclinical cancer research to visualize and quantify the expression of cell surface receptors on tumors in vivo.[4][8][12] The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that is often overexpressed in various cancers and is a key target for therapeutic intervention.[8] By conjugating an anti-EGFR antibody with Cy7, researchers can non-invasively monitor tumor growth, assess the delivery and target engagement of antibody-based therapies, and stratify patient populations in preclinical models.[4][8][12] The strong signal and deep tissue penetration of Cy7 fluorescence allow for sensitive detection of tumors and their response to treatment over time.[2][3]

References

Application Notes and Protocols for the Purification of Cyanine7 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins with fluorescent dyes such as Cyanine7 (Cy7) is a cornerstone technique in various fields of biological research and drug development. Cy7, a near-infrared (NIR) fluorophore, offers significant advantages for in vivo imaging due to reduced tissue autofluorescence and deep tissue penetration.[1][2][3] Achieving a high-quality Cy7-labeled protein conjugate is critically dependent on a robust purification strategy to remove unconjugated dye and separate well-labeled, functional proteins from unlabeled or aggregated species.

This document provides detailed application notes and protocols for the purification of Cy7 labeled proteins, addressing common challenges and offering systematic approaches to ensure high purity and functionality of the final conjugate. Key considerations include the removal of free dye, separation of labeled from unlabeled protein, and mitigation of protein aggregation.

Key Challenges in Purifying Cy7 Labeled Proteins

  • Removal of Free Dye: Unconjugated Cy7 dye can lead to high background signals and inaccurate quantification of the degree of labeling (DOL).[4][5][6]

  • Protein Aggregation: The hydrophobic nature of cyanine dyes can induce protein aggregation, especially at high labeling densities. This can lead to loss of protein function and altered pharmacokinetic properties.

  • Separation of Labeled and Unlabeled Protein: Incomplete labeling reactions result in a heterogeneous mixture of labeled and unlabeled protein molecules. For quantitative applications, it is often necessary to isolate the labeled species.

  • Maintaining Protein Stability and Function: The purification process itself can be harsh on proteins. It is crucial to use methods that preserve the native structure and biological activity of the protein.[7]

Experimental Protocols

Protein Labeling with Cy7 NHS Ester

This protocol provides a general guideline for labeling a protein with a Cy7 NHS ester. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein, with a common starting point being a 10:1 molar ratio.[8][9]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5).[9]

  • Cy7 NHS ester dissolved in anhydrous DMSO (10 mg/mL).[9]

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5.[10]

  • Purification columns (e.g., desalting spin columns, chromatography columns).

Procedure:

  • Protein Preparation:

    • Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer.[9] Buffers containing primary amines like Tris or glycine must be avoided as they compete with the protein for reaction with the NHS ester.[9]

    • If necessary, perform a buffer exchange into a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Dye Preparation:

    • Prepare a fresh stock solution of Cy7 NHS ester in anhydrous DMSO.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate.

    • Add the calculated amount of Cy7 NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[8]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein_Prep Prepare Protein (2-10 mg/mL, amine-free buffer) Adjust_pH Adjust Protein pH to 8.3-8.5 Protein_Prep->Adjust_pH Dye_Prep Prepare Cy7 NHS Ester (10 mg/mL in DMSO) Add_Dye Add Cy7 to Protein (e.g., 10:1 molar ratio) Dye_Prep->Add_Dye Adjust_pH->Add_Dye Incubate Incubate 1 hr at RT, protected from light Add_Dye->Incubate Purify Purify Labeled Protein (Remove free dye) Incubate->Purify

Purification of Cy7 Labeled Proteins

The choice of purification method depends on the specific requirements of the downstream application, the properties of the protein, and the scale of the preparation.

This is the most common and straightforward method to remove unconjugated Cy7 dye from the labeled protein.[5][8] It separates molecules based on their size.[11][12][13]

Protocol using a Desalting Spin Column:

  • Column Equilibration:

    • Equilibrate the desalting column (e.g., Sephadex G-25) with the desired storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.[14] This typically involves centrifuging the column to remove the storage solution and then adding the equilibration buffer and centrifuging again.[4]

  • Sample Loading:

    • Load the entire labeling reaction mixture onto the center of the equilibrated resin bed.

  • Elution:

    • Centrifuge the column according to the manufacturer's protocol. The purified, labeled protein will be collected in the eluate, while the smaller, free Cy7 dye molecules are retained in the column resin.[10]

  • Collection:

    • Collect the purified protein conjugate. The labeled protein will typically elute as a colored band.[9]

IEX separates proteins based on their net surface charge.[15][16][17] The addition of the charged Cy7 dye can alter the pI of the protein, allowing for the separation of labeled and unlabeled species.

Protocol:

  • Resin Selection:

    • Choose an appropriate IEX resin (anion or cation exchange) based on the predicted pI of the labeled and unlabeled protein at the desired working pH.

  • Column Equilibration:

    • Equilibrate the IEX column with a low-ionic-strength start buffer.

  • Sample Loading:

    • After removing the free dye by desalting, load the sample onto the equilibrated column.

  • Washing:

    • Wash the column with the start buffer to remove any unbound molecules.

  • Elution:

    • Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).[16] Proteins with different net charges will elute at different salt concentrations.

  • Fraction Analysis:

    • Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified labeled protein.

HIC separates proteins based on their surface hydrophobicity.[7][18][19] Since Cy7 is a hydrophobic molecule, labeling can increase the overall hydrophobicity of the protein, enabling separation from the unlabeled form. HIC is a non-denaturing technique that preserves the native protein structure.[7][20]

Protocol:

  • Resin Selection:

    • Select a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, Octyl).[18]

  • Binding Buffer Preparation:

    • Prepare a high-salt binding buffer (e.g., 1-2 M ammonium sulfate in a suitable buffer).[7][18]

  • Sample Preparation:

    • Add a high concentration of salt (e.g., ammonium sulfate) to the desalted protein sample to promote binding to the HIC resin.

  • Column Equilibration and Loading:

    • Equilibrate the HIC column with the binding buffer and then load the sample.

  • Elution:

    • Elute the proteins using a decreasing salt gradient.[7] The more hydrophobic, labeled proteins will elute at lower salt concentrations than the unlabeled proteins.

  • Fraction Analysis:

    • Analyze the collected fractions to identify those containing the purified Cy7-labeled protein.

G Start Crude Labeled Protein SEC Size Exclusion Chromatography (SEC) / Desalting Start->SEC IEX Ion Exchange Chromatography (IEX) SEC->IEX Further Purification HIC Hydrophobic Interaction Chromatography (HIC) SEC->HIC Further Purification End_SEC Purified Labeled Protein (Free dye removed) SEC->End_SEC Primary Purification End_IEX_HIC Separated Labeled & Unlabeled Protein IEX->End_IEX_HIC HIC->End_IEX_HIC

Characterization of Purified Cy7 Labeled Proteins

Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single protein molecule.[8] It can be determined spectrophotometrically.[9]

Procedure:

  • Measure the absorbance of the purified Cy7-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy7 (~750 nm, A₇₅₀).[8]

  • Calculate the protein concentration and DOL using the following formulas:[8]

    • Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein

    • DOL = A₇₅₀ / (ε_dye × Protein Concentration (M))

    Where:

    • CF = Correction Factor (A₂₈₀ of free dye / A₇₅₀ of free dye)

    • ε_protein = Molar extinction coefficient of the protein at 280 nm

    • ε_dye = Molar extinction coefficient of Cy7 at ~750 nm

Purity Assessment
  • SDS-PAGE: To visualize the purity of the labeled protein and check for aggregation.

  • Size Exclusion Chromatography (SEC): To assess for the presence of aggregates.

  • Mass Spectrometry: To confirm the covalent attachment of the dye and determine the distribution of labeled species.

Data Presentation

Table 1: Spectral Properties of Cy7 and Common Alternatives

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)
Cy7 ~750~773~250,000
Alexa Fluor 750 749775270,000
IRDye 800CW 774789240,000
DyLight 800 777794270,000

Note: Spectral properties can vary slightly depending on the conjugation partner and the solvent.

Table 2: Recommended Parameters for Cy7 Labeling and Purification

ParameterRecommended ValueReference
Protein Concentration for Labeling 2-10 mg/mL[9]
Labeling Buffer pH 8.3 - 8.5[9]
Dye:Protein Molar Ratio (starting) 10:1[8][9]
Ideal DOL for Antibodies 2 - 10[8]
Desalting Column MWCO > 7 kDa[5][6]
HIC Binding Buffer Salt Concentration 1-2 M (NH₄)₂SO₄[7][18]

Troubleshooting

G cluster_agg Problem: Protein Aggregation cluster_low_signal Problem: Low Fluorescence Problem Problem Cause Cause Solution Solution Agg_Problem Protein Aggregation/ Precipitation Agg_Cause1 High DOL? Agg_Problem->Agg_Cause1 Agg_Cause2 Suboptimal Buffer? Agg_Problem->Agg_Cause2 Agg_Cause3 High Protein Concentration? Agg_Problem->Agg_Cause3 Agg_Solution1 Decrease Dye:Protein Ratio Agg_Cause1->Agg_Solution1 Agg_Solution2 Optimize pH, Ionic Strength Agg_Cause2->Agg_Solution2 Agg_Solution3 Reduce Protein Concentration Agg_Cause3->Agg_Solution3 Low_Problem Low Fluorescence Signal Low_Cause1 Low DOL? Low_Problem->Low_Cause1 Low_Cause2 Fluorescence Quenching? Low_Problem->Low_Cause2 Low_Cause3 Incorrect Filters? Low_Problem->Low_Cause3 Low_Solution1 Increase Dye:Protein Ratio Low_Cause1->Low_Solution1 Low_Solution2 Decrease Dye:Protein Ratio Low_Cause2->Low_Solution2 Low_Solution3 Use Correct Ex/Em Filters (~750/773 nm) Low_Cause3->Low_Solution3

Issue: Low Degree of Labeling (DOL)

  • Possible Cause: Inefficient labeling reaction.

  • Solution:

    • Ensure the labeling buffer is amine-free and at the optimal pH (8.3-8.5).

    • Increase the dye-to-protein molar ratio.

    • Confirm the reactivity of the Cy7 NHS ester.

Issue: Protein Aggregation

  • Possible Cause: High DOL leading to increased hydrophobicity.

  • Solution:

    • Decrease the dye-to-protein molar ratio during labeling.

    • Include stabilizing additives in the storage buffer (e.g., glycerol, arginine).

    • Optimize the purification and storage buffer conditions (pH, ionic strength).

Issue: Low Protein Recovery

  • Possible Cause: Protein loss during purification steps.

  • Solution:

    • Ensure proper equilibration of chromatography columns.

    • For small proteins, check the molecular weight cutoff (MWCO) of desalting columns to prevent loss.

    • Consider using low-protein-binding tubes and filters.

By following these detailed protocols and troubleshooting guidelines, researchers can effectively purify Cy7-labeled proteins, ensuring high quality and performance in downstream applications.

References

Application Notes and Protocols for Cyanine7 NHS Ester in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Cyanine7 (Cy7) NHS ester and its tandem conjugates in flow cytometry. This document includes detailed protocols for antibody conjugation and cell staining, quantitative data for performance evaluation, and an example of its application in the analysis of intracellular signaling pathways.

Introduction to Cyanine7 in Flow Cytometry

Cyanine7 (Cy7) is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in flow cytometry.[1] Its emission maximum in the far-red region of the spectrum (~770-780 nm) offers significant advantages, including reduced spectral overlap with other common fluorochromes and lower background autofluorescence from cells and tissues.[1][2] Cy7 is often used in tandem with other fluorophores like phycoerythrin (PE) or allophycocyanin (APC), creating exceptionally bright reagents such as PE-Cy7 and APC-Cy7, which are ideal for detecting low-abundance antigens.[2][3]

The N-hydroxysuccinimide (NHS) ester functional group of Cy7 allows for the covalent labeling of proteins by reacting with primary amines, such as the lysine residues on antibodies, to form stable amide bonds.[4] This enables the creation of custom fluorescently labeled antibodies for multicolor flow cytometry panels.

Properties of Cyanine7 and its Tandem Dyes

The spectral properties of Cy7 and its commonly used tandem conjugates are crucial for designing multicolor flow cytometry panels.

FluorochromeExcitation Max (nm)Emission Max (nm)Common Laser Line(s) (nm)Relative Brightness
PE-Cy7565~774-785488, 532, 561Very Bright (4/5)
APC-Cy7650~785633, 640Bright (2/5)

Table 1: Spectroscopic properties of common Cy7 tandem dyes.[2]

Advantages of Using Cy7-Labeled Antibodies:

  • Minimal Spectral Overlap: The far-red emission of Cy7 reduces spectral spillover into detectors for fluorochromes excited by blue and yellow-green lasers, such as FITC and PE, simplifying panel design and compensation.[1][2]

  • Reduced Autofluorescence: Cellular autofluorescence is significantly lower in the near-infrared region of the spectrum, leading to improved signal-to-noise ratios and better resolution of dimly stained populations.[1][2]

  • High Brightness: Tandem conjugates like PE-Cy7 are exceptionally bright, making them suitable for the detection of antigens with low expression levels.[3]

Experimental Protocols

Protocol for Antibody Conjugation with Cyanine7 NHS Ester

This protocol outlines the steps for labeling an antibody with Cy7 NHS ester.

Materials:

  • Purified antibody (2-10 mg/mL in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 1 M Sodium Bicarbonate (pH 8.5-9.0)

  • Purification Column (e.g., Sephadex G-25)

  • Storage Buffer: PBS with 0.1% BSA and 0.02% sodium azide

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange. The antibody concentration should be between 2-10 mg/mL.[4]

  • Prepare Cy7 NHS Ester Stock Solution: Immediately before use, dissolve the Cy7 NHS ester in anhydrous DMSO to a concentration of 10 mM.[4]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.0 using the reaction buffer.[4]

    • Add the Cy7 NHS ester stock solution to the antibody solution at a molar ratio of 10:1 (dye:antibody). This ratio may need to be optimized (ranging from 5:1 to 20:1).[4]

    • Incubate the reaction for 60 minutes at room temperature, protected from light, with gentle stirring.[4]

  • Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the storage buffer.[5]

  • Degree of Labeling (DOL) Calculation: The DOL can be determined using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where A_max is the absorbance at the maximum wavelength of Cy7, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG), ε_dye is the molar extinction coefficient of Cy7 at its A_max (e.g., ~250,000 M⁻¹cm⁻¹), and CF is the correction factor for the dye's absorbance at 280 nm.[4]

Protocol for Cell Surface Staining with a Cy7-Conjugated Antibody

This protocol is for staining cell surface markers on peripheral blood mononuclear cells (PBMCs).

Materials:

  • Isolated PBMCs in a single-cell suspension

  • FACS Buffer: PBS with 1-2% Fetal Bovine Serum (FBS) and 0.05% sodium azide

  • Fc Receptor Blocking Solution

  • Cy7-labeled primary antibody and other fluorochrome-conjugated antibodies

  • Isotype control for the Cy7-conjugated antibody

  • Viability dye (e.g., 7-AAD or a fixable viability dye)

Procedure:

  • Cell Preparation: Wash the cells and adjust the concentration to 1 x 10^7 cells/mL in cold FACS buffer. Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.[6]

  • Fc Receptor Blocking: Add the Fc receptor blocking solution to each tube according to the manufacturer's instructions and incubate for 10 minutes at room temperature.[6]

  • Antibody Staining: Add the predetermined optimal concentration of the Cy7-labeled antibody and other antibodies in your panel. Include an isotype control. Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[6]

  • Washing: Add 2 mL of cold FACS buffer to each tube, centrifuge at 300-400 x g for 5 minutes, and discard the supernatant. Repeat the wash step.[6]

  • Viability Staining: Resuspend the cell pellet in 100-200 µL of FACS buffer and add the viability dye according to the manufacturer's protocol.[6]

  • Data Acquisition: Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for Cy7 detection.[2]

Protocol for Intracellular Cytokine Staining

This protocol describes the detection of intracellular cytokines in T cells using a multicolor panel that includes Cy7-conjugated antibodies.

Materials:

  • PBMCs

  • Cell stimulation cocktail (e.g., PMA/Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A)

  • Surface staining antibodies (e.g., CD3-APC-Cy7, CD4-PE-Texas Red, CD8-Pacific Blue, CD45RA-PE-Cy7)

  • Intracellular staining antibodies (e.g., IFNγ-APC, TNFα-FITC, IL2-PE)

  • Fixation/Permeabilization Buffer

  • Wash Buffer

Procedure:

  • Cell Stimulation: Stimulate PBMCs with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours at 37°C.[4]

  • Surface Staining: Wash the cells and stain with a cocktail of surface antibodies for 20 minutes at room temperature, protected from light.[4]

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a fixation/permeabilization buffer according to the manufacturer's protocol.[4]

  • Intracellular Staining: Stain the cells with a cocktail of intracellular cytokine antibodies for 30 minutes at room temperature in the dark.[7]

  • Washing and Acquisition: Wash the cells and resuspend them in FACS buffer for analysis on a flow cytometer.[4]

Quantitative Data Presentation

The performance of fluorochrome-conjugated antibodies can be assessed by calculating the Stain Index, which provides a measure of the brightness of a given fluorochrome on a specific instrument.[3] A higher stain index indicates better separation between positive and negative populations.

FluorochromeRelative BrightnessRepresentative Stain Index (CD4 on human lymphocytes)
PE5/5 (Brightest)High
PE-Cy74/5 (Very Bright)High
APC4/5 (Very Bright)High
FITC3/5 (Bright)Moderate
APC-Cy72/5 (Moderate)Moderate

Table 2: Relative brightness and representative stain index of common fluorochromes. The stain index is a relative value and can vary depending on the instrument, antibody clone, and cell type used.[3]

Application Example: Analysis of STAT3 Signaling Pathway

Flow cytometry can be used to analyze intracellular signaling events, such as the phosphorylation of transcription factors. The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is a key signaling cascade involved in cell growth, survival, and differentiation.[8]

Experimental Workflow:

  • Cell Stimulation: Stimulate cells (e.g., PBMCs) with a cytokine such as Interleukin-6 (IL-6) for a short period (e.g., 15 minutes) to induce STAT3 phosphorylation. Include an unstimulated control.[9]

  • Fixation and Permeabilization: Immediately fix the cells to preserve the phosphorylation state, followed by permeabilization to allow intracellular antibody staining.[9]

  • Staining: Stain the cells with an antibody specific for the phosphorylated form of STAT3 (pY705), conjugated to a bright fluorochrome like PE-Cy7. Co-stain with antibodies to cell surface markers to identify specific cell populations.[8]

  • Data Analysis: Analyze the samples on a flow cytometer to quantify the percentage of cells with phosphorylated STAT3 and the mean fluorescence intensity (MFI) of the pSTAT3 signal in different cell subsets.[10]

Below is a diagram of the experimental workflow for analyzing STAT3 phosphorylation.

G cluster_workflow Workflow for STAT3 Phosphorylation Analysis A 1. Cell Stimulation (e.g., with IL-6) B 2. Fixation & Permeabilization A->B C 3. Intracellular Staining (pSTAT3-PE-Cy7) B->C D 4. Flow Cytometry Analysis C->D

Caption: Experimental workflow for phospho-flow analysis of STAT3.

Below is a simplified diagram of the IL-6/STAT3 signaling pathway.

G cluster_pathway IL-6/STAT3 Signaling Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK Kinase IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Initiates

Caption: Simplified IL-6 induced STAT3 signaling pathway.

Conclusion

This compound and its tandem conjugates are powerful tools for multicolor flow cytometry. Their favorable spectral properties and the brightness of tandem dyes like PE-Cy7 enable the development of complex panels for deep immunophenotyping and the analysis of intracellular signaling pathways. By following the detailed protocols and considering the quantitative data presented, researchers can effectively incorporate Cy7-based reagents into their experiments to achieve high-quality, reproducible results.

References

Application Notes and Protocols for In Vivo Imaging with Cyanine7 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyanine7 NHS Ester for In Vivo Imaging

Cyanine7 (Cy7) NHS ester is a near-infrared (NIR) fluorescent dye widely utilized for in vivo imaging applications in animal models.[1][2] Its fluorescence emission in the NIR spectrum (approximately 750-800 nm) falls within the "NIR window" of biological tissues, where light absorption and scattering by endogenous molecules like hemoglobin and water are significantly reduced.[3][4] This intrinsic property of NIR light allows for deeper tissue penetration and lower autofluorescence, resulting in a higher signal-to-noise ratio compared to fluorophores that emit at shorter wavelengths.[1][3]

The N-hydroxysuccinimide (NHS) ester functional group of Cy7 readily reacts with primary amines, such as the lysine residues on proteins, to form stable amide bonds.[5] This reactivity makes Cy7 NHS ester an ideal tool for labeling a wide variety of biomolecules, including antibodies, peptides, and nanoparticles, for in vivo tracking, biodistribution studies, and targeted drug delivery research.[1][6] Applications range from tumor imaging and cancer research to mapping sentinel lymph nodes.[3]

Key Properties of Cyanine7 Dye

A thorough understanding of the physicochemical properties of the Cy7 dye is crucial for proper experimental design.

PropertyValueReference
Excitation Maximum (Ex)~756 nm[2]
Emission Maximum (Em)~779 nm[2]
Molar Extinction Coefficient~250,000 M⁻¹cm⁻¹[5]
Molecular WeightVaries by manufacturer-
SolubilitySoluble in organic solvents (DMSO, DMF)[5]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol provides a general guideline for labeling an antibody with Cy7 NHS ester. Optimization may be required for specific antibodies and applications.

Materials:

  • Purified antibody (2-10 mg/mL in an amine-free buffer like PBS)[5]

  • This compound[5]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[5]

  • Reaction Buffer: 1 M Sodium Bicarbonate (pH 8.5-9.0)[5]

  • Purification column (e.g., Sephadex G-25)[5]

  • Storage Buffer: PBS with 0.1% BSA and 0.02-0.05% sodium azide[5]

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange. The antibody concentration should ideally be between 2-10 mg/mL.[5]

  • Prepare Cy7 NHS Ester Stock Solution: Immediately before use, dissolve the Cy7 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7][8]

  • Reaction Setup:

    • Adjust the pH of the antibody solution to 8.5 by adding a calculated volume of 1 M sodium bicarbonate.[1]

    • Slowly add the Cy7 NHS ester stock solution to the antibody solution while gently vortexing. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.[5]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.[7]

  • Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored band to elute will be the Cy7-labeled antibody.[1][8]

  • Characterization (Degree of Labeling - DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (~750 nm).[7]

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The formula is: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]

      • A_max = Absorbance at the maximum wavelength of Cy7.

      • A_280 = Absorbance at 280 nm.

      • ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye = Molar extinction coefficient of Cy7 at its A_max (e.g., ~250,000 M⁻¹cm⁻¹).

      • CF = Correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).[5]

  • Storage: Store the purified Cy7-antibody conjugate at 4°C, protected from light. For long-term storage, it can be stored at -20°C or -80°C.[9]

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Characterization antibody_prep Antibody Preparation (Amine-free buffer, 2-10 mg/mL) ph_adjust Adjust Antibody pH to 8.5 antibody_prep->ph_adjust dye_prep Prepare Cy7 NHS Ester Stock Solution (10 mg/mL in DMSO) mixing Mix Antibody and Cy7 NHS Ester dye_prep->mixing ph_adjust->mixing incubation Incubate 1 hr at RT, in dark mixing->incubation purify Purify via Size-Exclusion Chromatography incubation->purify characterize Characterize (DOL Calculation) purify->characterize storage Store Conjugate at 4°C characterize->storage G cluster_animal_prep Animal Preparation cluster_injection Probe Administration cluster_imaging Imaging & Analysis anesthetize Anesthetize Animal baseline_image Acquire Baseline Image anesthetize->baseline_image inject_probe Inject Probe (e.g., IV) baseline_image->inject_probe prepare_probe Prepare Cy7-Labeled Probe prepare_probe->inject_probe in_vivo_imaging Longitudinal In Vivo Imaging inject_probe->in_vivo_imaging data_analysis Data Analysis (ROI, TBR) in_vivo_imaging->data_analysis ex_vivo_imaging Ex Vivo Organ Imaging data_analysis->ex_vivo_imaging biodistribution Biodistribution Quantification ex_vivo_imaging->biodistribution

References

Application Notes and Protocols for Deep Tissue Imaging with Cyanine7 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) NHS ester is a near-infrared (NIR) fluorescent dye that has emerged as a powerful tool for deep tissue and whole-animal imaging applications.[1][2] Its fluorescence emission in the 750-800 nm range falls within the "NIR window" of biological tissues, a spectral region where the absorption and scattering of light by endogenous molecules like hemoglobin and water are significantly minimized.[1][3] This key characteristic allows for deeper tissue penetration of excitation and emission light, leading to a higher signal-to-noise ratio compared to fluorophores that operate in the visible spectrum.[1] The N-hydroxysuccinimide (NHS) ester functional group provides a convenient and efficient means of covalently labeling biomolecules, such as antibodies, peptides, and nanoparticles, through the formation of stable amide bonds with primary amines.[2] These features make Cy7 NHS ester an ideal candidate for a wide range of in vivo applications, including cancer research, drug development, and monitoring therapeutic responses.[3][4]

Physicochemical and Spectral Properties of Cyanine7

The performance of a fluorescent probe in deep tissue imaging is intrinsically linked to its photophysical properties. Cyanine7 exhibits a high molar extinction coefficient and a good quantum yield in the near-infrared spectrum, contributing to its bright fluorescence signal.[5][6]

PropertyValueReference(s)
Excitation Maximum (λex) ~750 - 756 nm[2][6][7]
Emission Maximum (λem) ~773 - 779 nm[2][6][7]
Molar Extinction Coefficient (ε) ~199,000 - 250,000 M⁻¹cm⁻¹[5][6]
Fluorescence Quantum Yield (Φ) ~0.1 - 0.3[5][6]
Molecular Weight ~733.64 g/mol [6]
Solubility Soluble in organic solvents (DMSO, DMF); low solubility in water[6]

Biomolecule Labeling with Cyanine7 NHS Ester

The conjugation of Cy7 NHS ester to a biomolecule, such as an antibody, is a critical step for targeted in vivo imaging. The following protocol provides a general guideline for labeling proteins.

Diagram: this compound Reaction with a Primary Amine

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Cy7_NHS This compound Conjugate Cy7-Protein Conjugate (Stable Amide Bond) Cy7_NHS->Conjugate Covalent Bond Formation Protein Protein with Primary Amine (-NH2) Protein->Conjugate Conditions pH 8.0 - 9.0 Room Temperature 30-60 minutes NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS Release of

Caption: Covalent labeling of a protein with this compound.

Protocol: Antibody Labeling with this compound

Materials:

  • Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Ensure the antibody solution is free of amine-containing substances like Tris or glycine. If necessary, dialyze the antibody against PBS. Adjust the pH of the antibody solution to 8.5 by adding 1 M sodium bicarbonate buffer.

  • Dye Preparation: Immediately before use, dissolve the Cy7 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently vortexing, add the dissolved Cy7 NHS ester to the antibody solution. A typical molar ratio of dye to antibody is between 5:1 and 20:1. The optimal ratio should be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification: Separate the Cy7-labeled antibody from the unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS. The labeled antibody will elute first.

  • Characterization (Optional but Recommended): Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~750 nm. The DOL is the molar ratio of dye to protein.

Deep Tissue In Vivo Imaging with Cy7-Labeled Probes

The primary advantage of using Cy7-labeled probes is their utility in deep tissue imaging. The following provides a general workflow and key considerations for in vivo experiments.

Diagram: In Vivo Deep Tissue Imaging Workflow

G cluster_prep Preparation Phase cluster_imaging Imaging Phase cluster_analysis Analysis Phase Conjugation Cy7 Labeling of Targeting Molecule Purification Purification of Conjugate Conjugation->Purification Injection Systemic Administration of Probe Purification->Injection Animal_Model Animal Model Preparation Animal_Model->Injection InVivo_Imaging Longitudinal In Vivo NIR Imaging Injection->InVivo_Imaging ROI_Analysis Region of Interest (ROI) Analysis InVivo_Imaging->ROI_Analysis ExVivo_Imaging Ex Vivo Organ Imaging and Biodistribution ROI_Analysis->ExVivo_Imaging Histo_Analysis Histological Confirmation ExVivo_Imaging->Histo_Analysis

Caption: A typical workflow for deep tissue imaging experiments.

Protocol: In Vivo Tumor Imaging with a Cy7-Labeled Antibody

This protocol is an example for imaging a tumor in a mouse model using a Cy7-labeled antibody.

Materials:

  • Tumor-bearing mice

  • Cy7-labeled antibody

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

  • Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane.

  • Probe Administration: Dilute the Cy7-labeled antibody in sterile PBS to the desired concentration. A typical dose for an antibody is 1-2 nmol per mouse, administered via intravenous (tail vein) injection.[1]

  • In Vivo Imaging: Place the anesthetized animal in the imaging chamber. Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and background clearance.[1][7]

    • Typical IVIS Settings for Cy7:

      • Excitation Filter: ~745 nm[1]

      • Emission Filter: ~780 nm or a long pass filter[1]

      • Exposure Time: 1 second (can be adjusted based on signal intensity)[7]

  • Data Analysis:

    • Draw Regions of Interest (ROIs) over the tumor and a non-target tissue (e.g., muscle) to measure the average fluorescence intensity.

    • Calculate the Tumor-to-Background Ratio (TBR) by dividing the average tumor signal by the average background signal.

  • Ex Vivo Analysis (Optional): After the final in vivo imaging time point, euthanize the animal and dissect the tumor and major organs. Image the excised tissues to confirm probe biodistribution and accumulation in the tumor.[5]

Quantitative Data in Deep Tissue Imaging

The following tables summarize quantitative data from preclinical studies using Cy7-labeled probes for deep tissue imaging.

Table 1: In Vivo Performance of Cy7-Labeled Probes
ProbeAnimal ModelTargetTumor-to-Background Ratio (TBR)Time PointReference(s)
Cy7-E{E[c(RGDyK)]2}2U87MG Tumor XenograftIntegrin αvβ34.35 ± 0.262 hours[7]
Cy7-TrastuzumabHER2-positive Breast Cancer XenograftHER2~3-524-72 hours[1]
cFlFlF-PEG-Cy7Mouse Ear InflammationFormyl Peptide Receptor on Neutrophils~4 (Inflamed vs. Control Ear)24 hours[8]
Table 2: Biodistribution of Cy7-Labeled Nanoparticles

This table illustrates the relative accumulation of Cy7-labeled cell-derived nanovesicles (CDNs) in various organs 24 hours post-injection.

OrganRelative Radiance EfficiencyReference(s)
Tumor High[9]
Liver High[9]
Spleen Moderate[9]
Kidneys Low (for nanoparticles)[9]
Lungs Low[9]
Heart Low[9]

Note: Free Cy7 dye shows high accumulation in the kidneys, indicating rapid renal clearance.[9]

Application Example: Imaging HER2 Signaling in Breast Cancer

A prominent application of Cy7 NHS ester is in the development of targeted probes for cancer imaging. For instance, the monoclonal antibody Trastuzumab, which targets the Human Epidermal Growth Factor Receptor 2 (HER2), can be labeled with Cy7 to visualize HER2-positive breast tumors.[1]

Diagram: HER2 Targeting with Cy7-Trastuzumab

G cluster_extracellular Extracellular Space cluster_membrane Cancer Cell Membrane cluster_intracellular Intracellular Signaling Cy7_Trastuzumab Cy7-Trastuzumab Conjugate HER2 HER2 Receptor Cy7_Trastuzumab->HER2 Specific Binding Signaling_Cascade Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK) HER2->Signaling_Cascade Inhibition of Dimerization and Signaling Cell_Response Cell Proliferation and Survival Signaling_Cascade->Cell_Response Inhibition of

Caption: Mechanism of HER2-targeted imaging and therapy.

This application allows for non-invasive monitoring of tumor growth, assessment of HER2 expression levels, and evaluation of the therapeutic efficacy of Trastuzumab-based treatments.[1][10] The high signal-to-background ratios achievable with Cy7-labeled antibodies enable clear delineation of tumor margins, which is crucial for both preclinical research and potential translation to fluorescence-guided surgery.[1]

Conclusion

This compound is a versatile and powerful tool for deep tissue imaging, offering significant advantages in sensitivity and tissue penetration. The straightforward and robust labeling chemistry allows for the conjugation of a wide range of biomolecules, enabling the development of highly specific probes for in vivo applications. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize Cy7 NHS ester in their deep tissue imaging studies, from probe development to in vivo application and data analysis.

References

Application Notes and Protocols for Labeling Cells with Cyanine7 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) NHS ester is a near-infrared (NIR) fluorescent dye that is widely used for labeling biological molecules.[1][2] Its fluorescence in the NIR spectrum (~750-780 nm) offers significant advantages for cellular and in vivo imaging, including deeper tissue penetration and reduced autofluorescence from biological samples.[1][3][4] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines on proteins and other biomolecules to form stable covalent amide bonds.[5][6][7] This reactivity allows for the robust labeling of cells, either indirectly by using a Cy7-labeled protein (such as an antibody) that targets a specific cell surface marker, or directly by labeling the primary amines of cell surface proteins on live cells.[8][9][10]

These application notes provide detailed protocols for both indirect and direct cell labeling with Cyanine7 NHS ester, along with data presentation in tabular format and workflow visualizations to guide researchers in their experimental design.

Principle of Labeling

The fundamental principle behind labeling with this compound is the chemical reaction between the NHS ester group and primary amine groups (-NH₂) present on biomolecules. This reaction, known as acylation, results in the formation of a stable amide bond, covalently attaching the Cy7 dye to the target molecule.[5][6] For cell labeling, the primary amines are typically found on the lysine residues and the N-terminus of proteins.[6]

The reaction is highly pH-dependent, with optimal labeling occurring in a slightly basic environment (pH 8.3-8.5) where the primary amines are deprotonated and thus more nucleophilic.[11][12] It is crucial to use amine-free buffers, as any primary amines in the buffer will compete with the target biomolecule for reaction with the NHS ester.[13]

Chemical Reaction

cluster_reactants Reactants cluster_products Products Cy7 Cyanine7-NHS Ester Conjugate Cyanine7-Protein Conjugate (Stable Amide Bond) Cy7->Conjugate Reacts with Protein Protein-NH₂ (Cell Surface) Protein->Conjugate NHS N-Hydroxysuccinimide (Byproduct) Conjugate->NHS

Caption: Reaction of Cy7 NHS ester with a primary amine on a protein.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for experimental design and optimization.

Table 1: Spectral Properties of Cyanine7
PropertyValueReference(s)
Excitation Maximum (λex)~750 - 756 nm[1]
Emission Maximum (λem)~773 - 779 nm[1]
Molar Extinction Coefficient (ε)~199,000 - 250,000 M⁻¹cm⁻¹[4]
Quantum Yield (Φ)~0.3[4]
Table 2: Recommended Conditions for Protein Labeling
ParameterRecommended ValueReference(s)
Protein Concentration2 - 10 mg/mL[2][13]
BufferAmine-free (e.g., PBS, 0.1 M Sodium Bicarbonate)[6][13]
pH8.3 - 8.5[11][12]
Molar Ratio (Dye:Protein)5:1 to 20:1 (start with 10:1)[13]
Incubation Time1 - 4 hours at room temperature[6]
Solvent for Dye StockAnhydrous DMSO or DMF[14]
Table 3: Recommended Conditions for Direct Live Cell Labeling
ParameterRecommended ValueReference(s)
Cell DensityOptimize for specific cell type[8]
Dye Concentration10-20 µg per reaction (optimize)[10]
Incubation Time≤ 5 minutes[8][9][10]
TemperatureRoom temperature or 37°C[10]
BufferPBS or other physiological buffer[6]

Experimental Protocols

Protocol 1: Indirect Cell Labeling via Antibody Conjugation

This protocol describes the labeling of an antibody with Cy7 NHS ester, followed by the use of the conjugated antibody for immunofluorescence staining of cells.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), purify the antibody by dialysis against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL.[2][13]

  • Prepare the Cy7 NHS Ester Stock Solution:

    • Immediately before use, dissolve the Cy7 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[14]

  • Conjugation Reaction:

    • Add the reaction buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5) to the antibody solution.

    • Add the calculated amount of Cy7 NHS ester stock solution to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.[13]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.

  • Purification:

    • Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with the storage buffer.

    • Collect the fractions containing the labeled antibody. The first colored band to elute is the conjugated antibody.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).

  • Storage:

    • Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Materials:

  • Cy7-conjugated antibody

  • Cells (adherent or suspension)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (optional, for intracellular targets, e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

Procedure:

  • Cell Preparation:

    • For adherent cells, grow on coverslips or in imaging plates. For suspension cells, wash and resuspend in PBS.

  • Fixation:

    • Fix cells with fixation buffer for 10-15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash cells three times with PBS.

  • Blocking:

    • Incubate cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • Antibody Incubation:

    • Dilute the Cy7-conjugated antibody in blocking buffer to the desired concentration.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove unbound antibody.

  • Imaging:

    • Mount the coverslips with an appropriate mounting medium or directly image the plate/suspension using a fluorescence microscope or flow cytometer with appropriate filters for Cy7.

Protocol 2: Direct Labeling of Live Cells

This protocol is for the rapid and uniform labeling of plasma membrane proteins on live mammalian cells.[8][9][10]

Materials:

  • This compound (a water-soluble version like Sulfo-Cy7 NHS ester is recommended for live cells to avoid organic solvents)[3][4]

  • Anhydrous Acetonitrile (for initial stock preparation)

  • Anhydrous DMSO (for working solution)

  • Live cells (suspension or adherent)

  • Cell culture medium

  • PBS or other physiological buffer

Procedure:

  • Prepare Cy7 NHS Ester Aliquots:

    • To avoid repeated freeze-thaw cycles and moisture contamination, it is recommended to prepare single-use aliquots.

    • Bring the vial of lyophilized Cy7 NHS ester to room temperature.

    • Resuspend the dye in anhydrous acetonitrile.

    • Aliquot the desired amount (e.g., 10-20 µg) into microcentrifuge tubes.

    • Evaporate the solvent using a vacuum centrifuge.

    • Store the dried aliquots at -20°C, desiccated and protected from light.

  • Cell Preparation:

    • Harvest and wash the cells with PBS or a suitable physiological buffer.

    • Resuspend the cells at the desired density.

  • Labeling Reaction:

    • Prepare a fresh stock solution of Cy7 NHS ester by dissolving a dried aliquot in anhydrous DMSO.

    • Add the Cy7 NHS ester solution to the cell suspension. The final concentration of the dye needs to be optimized for each cell type to ensure cell viability and adequate labeling.

    • Incubate for up to 5 minutes at room temperature.[8][9][10] Longer incubation times may lead to dye internalization.

  • Washing:

    • Wash the cells at least three times with PBS or cell culture medium to remove any unreacted dye.

  • Analysis:

    • The labeled cells are now ready for downstream applications such as live-cell imaging or flow cytometry.

Workflow Diagrams

Indirect Cell Labeling Workflow

cluster_conjugation Part A: Antibody Conjugation cluster_staining Part B: Cell Staining prep_ab Prepare Antibody conjugate Conjugation Reaction (1-2h, RT) prep_ab->conjugate prep_dye Prepare Cy7-NHS Ester Stock prep_dye->conjugate purify Purify Conjugate (Size Exclusion) conjugate->purify store_ab Store Labeled Antibody purify->store_ab ab_incubate Incubate with Cy7-Antibody store_ab->ab_incubate prep_cells Prepare Cells (Fix & Permeabilize) block Blocking (30-60 min) prep_cells->block block->ab_incubate wash_cells Wash Cells ab_incubate->wash_cells image Image/Analyze wash_cells->image

Caption: Workflow for indirect cell labeling.

Direct Live Cell Labeling Workflow

prep_dye Prepare Cy7-NHS Ester Aliquots label_cells Labeling Reaction (≤ 5 min, RT) prep_dye->label_cells prep_cells Prepare Live Cells prep_cells->label_cells wash_cells Wash Cells (3x) label_cells->wash_cells analyze Live Cell Analysis (Imaging/Flow Cytometry) wash_cells->analyze

Caption: Workflow for direct live cell labeling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency (Indirect) Incorrect pH of reaction buffer.Ensure pH is between 8.3 and 8.5.[11][12]
Presence of primary amines in antibody buffer.Dialyze antibody against an amine-free buffer like PBS.[13]
Low protein concentration.Concentrate protein to 2-10 mg/mL.[2][13]
Inactive NHS ester.Use freshly prepared dye stock solution. Store dye desiccated and protected from light.
High Background Staining Non-specific antibody binding.Increase blocking time and/or add a different blocking agent.
Insufficient washing.Increase the number and duration of wash steps.
Unconjugated dye not fully removed.Ensure proper purification of the antibody conjugate.
Low Cell Viability (Direct) Dye concentration is too high.Titrate the dye concentration to find the optimal balance between labeling and viability.
Incubation time is too long.Keep the incubation time to a minimum (≤ 5 minutes).[8][9][10]
Use of organic solvents.Use a water-soluble form of the dye (e.g., Sulfo-Cy7 NHS ester).[3][4]
Weak Signal (Direct) Dye concentration is too low.Increase the dye concentration, while monitoring cell viability.
Low number of available primary amines on cell surface.This method may not be suitable for all cell types.

References

Application Notes and Protocols: Cyanine7 NHS Ester in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cyanine7 (Cy7) N-hydroxysuccinimide (NHS) ester in drug delivery research. Cy7 is a near-infrared (NIR) fluorescent dye that is an invaluable tool for in vivo imaging due to its high molar extinction coefficient, good quantum yield, and emission spectrum in the NIR window (700-900 nm).[1][2] This spectral region minimizes tissue autofluorescence and allows for deeper tissue penetration, making it ideal for tracking drug delivery systems in living organisms.[2][3][4] The NHS ester functional group readily reacts with primary amines on proteins, peptides, antibodies, and other biomolecules to form stable amide bonds, enabling the fluorescent labeling of a wide range of drug delivery carriers.[1]

Properties of Cyanine7 NHS Ester

Understanding the physicochemical and spectral properties of Cy7 NHS ester is crucial for designing and executing successful drug delivery experiments.

PropertyValueSource
Excitation Maximum 750 nm[5]
Emission Maximum 773 nm[5]
Molar Extinction Coefficient 199,000 L·mol⁻¹·cm⁻¹[5]
Fluorescence Quantum Yield 0.3[5]
Molecular Weight 682.29 g/mol
Solubility Soluble in organic solvents (DMSO, DMF); low solubility in water.[5][5]
Reactive Group N-hydroxysuccinimide (NHS) ester[1]
Target Functional Group Primary amines (-NH₂)[1][6]

Experimental Protocols

Protocol for Conjugation of this compound to a Targeting Protein (e.g., Antibody)

This protocol outlines the steps for labeling a protein with Cy7 NHS ester. The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine residues) on the protein to form a stable amide bond.[1]

Materials:

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: 1 M Sodium Bicarbonate (pH 8.5-9.0) or 50 mM Sodium Borate (pH 8.5).[1]

  • Purification Column (e.g., Sephadex G-25) for removing unconjugated dye.[1][7]

  • Quenching Reagent (optional): 1 M Tris-HCl or Glycine, pH 7.4-8.0.[1][6]

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), the protein must be purified by dialysis or using a spin column.[1][7]

    • Adjust the protein concentration to 2-10 mg/mL.[1][2][7]

    • Adjust the pH of the protein solution to 8.5 by adding the reaction buffer.[8]

  • This compound Stock Solution Preparation:

    • Allow the vial of Cy7 NHS ester to warm to room temperature before opening to prevent moisture condensation.[1]

    • Prepare a 10 mM stock solution of Cy7 NHS ester in anhydrous DMSO or DMF.[1][7]

    • Vortex briefly to ensure the dye is fully dissolved. Use the stock solution promptly.[1]

  • Conjugation Reaction:

    • Calculate the required volume of the Cy7 NHS ester stock solution for the desired dye-to-protein molar ratio (a starting point of 10:1 to 20:1 is recommended).[1]

    • Slowly add the calculated volume of the dye stock solution to the pH-adjusted protein solution while gently vortexing.[1]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching reagent such as 1 M Tris-HCl or Glycine to a final concentration of 50-100 mM.[6]

    • Incubate for 10-15 minutes at room temperature.[6]

  • Purification of the Conjugate:

    • Separate the Cy7-labeled protein from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[1][7]

    • The labeled protein will elute first due to its larger size.[8]

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 750 nm (for Cy7).

Protocol for In Vivo Imaging of a Cy7-Labeled Drug Delivery System

This protocol provides a general guideline for in vivo imaging in small animals (e.g., mice) using a Cy7-labeled probe.

Materials:

  • Cy7-labeled drug delivery system (e.g., nanoparticles, antibodies).

  • Sterile PBS.

  • Anesthesia (e.g., isoflurane).

  • In vivo imaging system with appropriate excitation and emission filters for Cy7.

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using a calibrated vaporizer with isoflurane.[8]

  • Probe Administration:

    • Dilute the Cy7-labeled probe to the desired concentration in sterile PBS. A typical dose for a labeled antibody is 1-2 nmol per mouse.[2]

    • Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.[2]

  • Image Acquisition:

    • Acquire a baseline image before injecting the probe to assess autofluorescence.[2]

    • Image the animals at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window and track the biodistribution of the drug delivery system.[2]

    • For Cy7, use an excitation filter around 745 nm and an emission filter around 780 nm.[2]

  • Data Analysis:

    • Quantify the fluorescence intensity in regions of interest (e.g., tumor, organs) over time to assess the accumulation and clearance of the drug delivery system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization cluster_invivo In Vivo Application Protein_Prep Protein Preparation (Amine-free buffer, pH 8.5) Conjugation Conjugation Reaction (RT, 30-60 min, dark) Protein_Prep->Conjugation Dye_Prep Cy7 NHS Ester Stock Solution (10 mM in DMSO) Dye_Prep->Conjugation Quenching Quenching (Optional, Tris or Glycine) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterization (Degree of Labeling) Purification->Characterization Administration Probe Administration (i.v. injection) Characterization->Administration Imaging In Vivo Imaging (NIR Fluorescence) Administration->Imaging Analysis Data Analysis (Biodistribution) Imaging->Analysis

Caption: Experimental workflow for using this compound in drug delivery research.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Drug_Carrier Cy7-Labeled Drug Carrier (e.g., Nanoparticle) Targeting_Ligand Targeting Ligand Drug_Carrier->Targeting_Ligand conjugated to Receptor Cell Surface Receptor Targeting_Ligand->Receptor binds Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Targeted drug delivery and cellular uptake visualization.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with Cyanine7 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Cyanine7 (Cy7) NHS ester labeling. Below you will find frequently asked questions and troubleshooting advice to help you optimize your conjugation reactions and achieve higher labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is my labeling efficiency with Cy7 NHS ester consistently low?

Low labeling efficiency can stem from several factors. The most common culprits are suboptimal reaction conditions, the quality of the reagents, and the characteristics of the molecule being labeled. Key areas to investigate include the reaction buffer pH, protein concentration, dye-to-protein molar ratio, and the integrity of the Cy7 NHS ester itself.[1][2][3][4][5]

Q2: What is the optimal pH for the labeling reaction and what buffer should I use?

The pH of the reaction buffer is critical for efficient labeling. The primary amine groups on your protein need to be in a deprotonated state to react with the NHS ester.[6][7]

  • Optimal pH: The recommended pH range is 8.0 to 9.0, with an ideal pH of 8.5 ± 0.5.[1][2][8] At lower pH values, the amine groups are protonated and less reactive.[7][9] At pH values above 9.0, the hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction.[6][10][11]

  • Recommended Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate buffer.[5][8][10]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the Cy7 NHS ester, drastically reducing labeling efficiency.[1][3][4][5]

Q3: How does my protein concentration affect labeling efficiency?

Protein concentration plays a significant role in the reaction kinetics.

For optimal results, a protein concentration of 2-10 mg/mL is recommended.[1][2][3][4] Labeling efficiency is known to decrease significantly at protein concentrations below 2 mg/mL.[1][3][4][12] If your protein solution is too dilute, consider concentrating it using an appropriate ultrafiltration device.[12]

Q4: How do I prepare and handle the Cy7 NHS ester stock solution?

Cy7 NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive.[5]

  • Preparation: Prepare the stock solution fresh for each labeling reaction.[3] Dissolve the Cy7 NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.[1][2][4]

  • Handling: Before opening the vial, allow it to warm to room temperature to prevent moisture condensation.[5][13]

  • Storage: If you need to store the stock solution, aliquot it into single-use volumes and store it desiccated at -20°C for up to two weeks, protected from light.[2][13] Avoid repeated freeze-thaw cycles.[2]

Q5: What is the recommended dye-to-protein molar ratio?

The optimal molar ratio of Cy7 NHS ester to your protein can vary depending on the protein and the desired degree of labeling (DOL).

A common starting point is a 10:1 dye-to-protein molar ratio.[1][2][4] However, it is often necessary to perform a titration with different molar ratios (e.g., 5:1, 15:1, 20:1) to find the optimal condition for your specific application.[2]

Q6: What is the Degree of Labeling (DOL) and why is it important?

The Degree of Labeling (DOL), also referred to as the Degree of Substitution (DOS), represents the average number of dye molecules conjugated to each protein molecule.[2][12] It is a critical parameter for ensuring the quality and consistency of your conjugate.

  • Importance: An optimal DOL is crucial for balancing signal intensity and maintaining the biological activity of the protein. Over-labeling can lead to fluorescence quenching and may alter the protein's function, while under-labeling results in a weak signal.[2][14]

  • Optimal Range: For most antibodies, an optimal DOL is typically between 2 and 10.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Labeling Efficiency Incorrect Buffer pH: pH is too low (amines are protonated) or too high (NHS ester hydrolysis).Ensure the reaction buffer pH is between 8.0 and 9.0 (ideally 8.5).[1][2][8] Use an amine-free buffer like PBS or sodium bicarbonate.[8][10]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target protein.Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling.[3][13]
Low Protein Concentration: Reaction kinetics are slowed at lower concentrations.Concentrate the protein to 2-10 mg/mL using ultrafiltration.[1][3][4][12]
Inactive Cy7 NHS Ester: The dye has hydrolyzed due to moisture.Prepare a fresh stock solution of Cy7 NHS ester in anhydrous DMSO or DMF.[2][3][13] Always allow the vial to equilibrate to room temperature before opening.[5][13]
Inappropriate Dye:Protein Molar Ratio: Too little dye is being used.Optimize the molar ratio by performing a titration (e.g., 5:1, 10:1, 15:1, 20:1).[2]
Protein Precipitation during Labeling High Organic Solvent Concentration: The final concentration of DMSO or DMF is too high.Keep the final organic solvent concentration below 10% (v/v).[5] Add the dye stock solution to the protein solution slowly while gently vortexing.[5][13]
Over-labeling: Excessive dye conjugation alters protein solubility.Reduce the dye-to-protein molar ratio.[13]
Protein Instability: The protein is not stable under the reaction conditions.Consider performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[5]
Low Fluorescence Signal of Conjugate Fluorescence Quenching: Over-labeling can lead to self-quenching of the dye molecules.Determine the Degree of Labeling (DOL). If it is too high, reduce the dye-to-protein molar ratio in the labeling reaction.[2][14]
Inactive Conjugate: The labeled antibody no longer binds to its antigen.The labeling may have occurred at or near the antigen-binding site. Reduce the dye-to-protein molar ratio to decrease the likelihood of this happening.[14]

Experimental Protocols

Standard Protocol for Labeling an Antibody with Cy7 NHS Ester

This protocol is a starting point and may require optimization for your specific antibody.

1. Antibody Preparation:

  • Ensure your antibody is in an amine-free buffer (e.g., 1X PBS). If the buffer contains primary amines like Tris or glycine, the antibody must be purified, for instance, by dialysis against PBS.[3][13]
  • Adjust the antibody concentration to 2-10 mg/mL.[1][2][4]
  • Adjust the pH of the antibody solution to 8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer (pH 9.0).[2]

2. Cy7 NHS Ester Stock Solution Preparation:

  • Allow the vial of Cy7 NHS ester to warm to room temperature before opening to prevent moisture condensation.[5][13]
  • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[1][2][4] This solution should be used promptly.[2]

3. Labeling Reaction:

  • Calculate the required volume of the 10 mM Cy7 NHS ester stock solution for your desired dye-to-antibody molar ratio (a 10:1 ratio is a good starting point).[1][2]
  • Slowly add the calculated volume of the Cy7 NHS ester stock solution to the pH-adjusted antibody solution while gently vortexing.[13]
  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1][2]

4. Purification of the Conjugate:

  • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[1][2][15]
  • Equilibrate the column with 1X PBS.
  • Load the reaction mixture onto the column.
  • Elute the conjugate with 1X PBS. The labeled antibody will appear as the first colored fraction.[13]

5. Characterization of the Conjugate:

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).[2][8]
  • Calculate the protein concentration and the Degree of Labeling (DOL) using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) Where:
  • A_max = Absorbance of the conjugate at the wavelength maximum of Cy7.
  • A_280 = Absorbance of the conjugate at 280 nm.
  • ε_protein = Molar extinction coefficient of the protein at 280 nm.
  • ε_dye = Molar extinction coefficient of Cy7 at its absorbance maximum.
  • CF = Correction factor (A_280 of the free dye / A_max of the free dye).[8]

6. Storage:

  • Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA (if compatible with your downstream application) and storing at -20°C.[13][16]

Visual Guides

Troubleshooting_Workflow Start Low Labeling Efficiency Observed CheckBuffer Check Reaction Buffer Start->CheckBuffer CheckProtein Check Protein Sample Start->CheckProtein CheckDye Check Cy7 NHS Ester Start->CheckDye CheckRatio Check Molar Ratio Start->CheckRatio AmineFree Is buffer amine-free (e.g., no Tris, Glycine)? CheckBuffer->AmineFree SufficientConc Is concentration 2-10 mg/mL? CheckProtein->SufficientConc FreshStock Was dye stock prepared fresh in anhydrous solvent? CheckDye->FreshStock OptimizedRatio Has ratio been optimized (e.g., 10:1)? CheckRatio->OptimizedRatio CorrectpH Is pH 8.0-9.0? AmineFree->CorrectpH Yes Dialyze Action: Dialyze against PBS or similar buffer. AmineFree->Dialyze No CorrectpH->CheckProtein Yes AdjustpH Action: Adjust pH with sodium bicarbonate. CorrectpH->AdjustpH No SufficientConc->CheckDye Yes Concentrate Action: Concentrate protein using ultrafiltration. SufficientConc->Concentrate No FreshStock->CheckRatio Yes PrepareNewDye Action: Prepare fresh dye stock solution. FreshStock->PrepareNewDye No TitrateRatio Action: Perform titration of dye:protein ratio. OptimizedRatio->TitrateRatio No Success Labeling Efficiency Improved OptimizedRatio->Success Yes Dialyze->CorrectpH AdjustpH->CheckProtein Concentrate->CheckDye PrepareNewDye->CheckRatio TitrateRatio->Success

Caption: A troubleshooting workflow for diagnosing low Cy7 NHS ester labeling efficiency.

Reaction_Pathway cluster_conditions Reaction Conditions cluster_reactants Reactants cluster_products Products pH_Optimal Optimal pH (8.0 - 8.5) Protein_Reactive Protein-NH2 (Reactive Nucleophile) pH_Optimal->Protein_Reactive pH_Low Low pH (< 7.5) Protein_Unreactive Protein-NH3+ (Unreactive) pH_Low->Protein_Unreactive pH_High High pH (> 9.0) Hydrolyzed_Dye Inactive Cy7 (Hydrolyzed) pH_High->Hydrolyzed_Dye Competing Reaction (Hydrolysis) Conjugate Cy7-Protein Conjugate (Stable Amide Bond) Protein_Reactive->Conjugate Desired Reaction No_Reaction No Reaction Protein_Unreactive->No_Reaction Cy7_NHS Cy7-NHS Ester Cy7_NHS->Conjugate Cy7_NHS->Hydrolyzed_Dye Water H2O / OH- Water->Hydrolyzed_Dye

Caption: The effect of pH on the reaction pathways of Cy7 NHS ester with a protein.

References

Technical Support Center: Cyanine7 NHS Ester Aggregation Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding aggregation issues encountered when using Cyanine7 (Cy7) NHS ester for labeling proteins, antibodies, and other biomolecules.

Troubleshooting Guide

This guide addresses specific problems researchers may face during their labeling experiments.

Issue 1: Visible precipitate forms immediately after dissolving the Cy7 NHS ester powder.

  • Question: I dissolved my Cy7 NHS ester in DMSO, but it immediately formed a precipitate or failed to dissolve completely. What went wrong?

  • Answer: This issue typically stems from the solvent quality or the dye's inherent solubility. Non-sulfonated Cy7 NHS ester has low solubility in water and requires an organic co-solvent.

    • Moisture Contamination: The most common cause is the use of a non-anhydrous solvent. N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis in the presence of water. Ensure you are using fresh, anhydrous-grade dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2]

    • Solvent Quality: DMF can degrade over time into dimethylamine, which can react with the NHS ester.[3] If you notice a "fishy" odor, use a fresh vial of high-purity DMF.

    • Low-Quality Dye: The dye itself may be of low purity or has degraded due to improper storage. Cy7 NHS ester should be stored at -20°C, desiccated, and protected from light.

Issue 2: A precipitate forms after adding the Cy7 NHS ester solution to my protein.

  • Question: My protein solution and dye stock solution were clear, but when I mixed them, the solution became cloudy/a precipitate formed. Why is this happening?

  • Answer: This indicates that either the dye is precipitating out of the aqueous reaction buffer or the protein itself is aggregating upon modification.

    • Poor Dye Solubility: The percentage of organic solvent in the final reaction mixture may be too high, or the dye is crashing out upon contact with the aqueous buffer. The volume of the dye stock solution should not exceed 10% of the total reaction volume.[2]

    • Incorrect Buffer pH: The labeling reaction is highly pH-dependent, with an optimal range of 8.3-8.5.[3] If the pH is too low, the primary amines on the protein are protonated and less reactive. If the pH is too high, the NHS ester hydrolyzes rapidly, but extreme pH can also denature the protein, causing aggregation.

    • High Dye-to-Protein Ratio: Using an excessive molar ratio of dye to protein can lead to over-labeling. This increases the hydrophobicity of the protein surface, which can cause the modified protein to aggregate and precipitate.[4]

    • Protein Instability: The protein itself may be unstable under the reaction conditions (pH, temperature, or presence of organic solvent).

Issue 3: My final labeled protein conjugate shows a very low or no fluorescent signal.

  • Question: The labeling reaction seemed to work, but after purification, the fluorescence of my conjugate is much lower than expected. What could be the cause?

  • Answer: A low fluorescence signal is often a direct consequence of dye aggregation or hydrolysis.

    • Fluorescence Quenching: When Cy7 molecules are in close proximity on a protein's surface or when the conjugates themselves aggregate, their fluorescence is quenched. This is often caused by a high dye-to-protein ratio.

    • NHS Ester Hydrolysis: If the Cy7 NHS ester was exposed to moisture or the reaction pH was too high, it may have hydrolyzed before it could react with the protein. A hydrolyzed dye will not conjugate and will be removed during purification. The stock solution should be prepared fresh and used promptly.[2]

    • Competing Amines: If your protein was in a buffer containing primary amines (e.g., Tris, glycine), these molecules would have competed with the protein for reaction with the dye, leading to low labeling efficiency.[1]

Issue 4: The purified Cy7-protein conjugate aggregates during storage.

  • Question: My conjugate was fine after purification, but it started to aggregate after being stored. How can I prevent this?

  • Answer: This is likely due to the increased hydrophobicity of the conjugate.

    • Storage Buffer: The storage buffer may not be optimal for the modified protein. The addition of stabilizers can help maintain solubility.

    • Over-Labeling: As mentioned, a high degree of labeling can lead to instability over time.

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can denature proteins and promote aggregation. Consider storing the conjugate in aliquots at -20°C or -80°C, potentially with a cryoprotectant like glycerol.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Cyanine7 NHS ester aggregation? A1: The primary causes are the inherent tendency of symmetric cyanine dyes to self-assemble via π–π stacking in aqueous solutions, the low aqueous solubility of non-sulfonated Cy7, and sub-optimal labeling conditions such as high dye-to-protein ratios, incorrect pH, or the use of moisture-contaminated solvents.

Q2: What is the best way to prepare the Cy7 NHS ester stock solution? A2: The dye should be dissolved in fresh, anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.[1][2] To prepare, allow the vial to warm to room temperature before opening to prevent moisture condensation, add the solvent, and vortex briefly to ensure it is fully dissolved.[2]

Q3: What are the ideal buffer conditions for the labeling reaction? A3: The reaction should be performed in an amine-free buffer at a pH of 8.3-8.5.[1][3][5] 0.1 M sodium bicarbonate or 50 mM sodium borate buffers are excellent choices.[2][3] Avoid buffers containing Tris or glycine, as they will compete in the reaction.[6]

Q4: How does the dye-to-protein ratio affect aggregation? A4: A high dye-to-protein ratio can lead to over-labeling, introducing multiple hydrophobic Cy7 molecules onto the protein's surface. These hydrophobic patches can interact, causing the protein conjugates to aggregate.[4] It is recommended to perform a titration with different molar ratios (e.g., 5:1, 10:1, 15:1) to find the optimal degree of labeling for your specific application.[5]

Q5: Can the choice of cyanine dye itself influence aggregation? A5: Yes. Conventional heptamethine cyanines are symmetric, which favors the π–π stacking that leads to aggregation. Using unsymmetrical cyanine dyes can disrupt these interactions and prevent aggregation without negatively impacting photophysical properties.[7] Additionally, using a sulfonated version of the dye (sulfo-Cyanine7 NHS ester) increases water solubility and is recommended for proteins prone to denaturation.[8]

Data Presentation

Table 1: Solubility of this compound Derivatives

Solvent This compound sulfo-Cyanine7 NHS Ester
Water Low solubility Good solubility[8]
DMSO, DMF Soluble[9] Good solubility[8]
Dichloromethane (DCM) Soluble[9] Insoluble[9]
Ethanol Soluble[9] Soluble[9]

| Acetone | Soluble[9] | Insoluble[9] |

Table 2: Recommended Labeling Reaction Parameters

Parameter Recommended Value Rationale
Protein Concentration 2-10 mg/mL[1][5] Lower concentrations significantly decrease labeling efficiency.[1]
Reaction pH 8.3 - 9.0[1][5] Optimizes reactivity of primary amines while minimizing NHS ester hydrolysis.[3]
Buffer Type Amine-free (e.g., PBS, Borate, Bicarbonate) Prevents competition for the reactive dye.[6]
Dye:Protein Molar Ratio 3:1 to 10:1 (starting point) A balance to achieve sufficient labeling without causing aggregation.
Reaction Temperature Room Temperature Standard condition for efficient labeling.

| Reaction Time | 60 minutes[1] | Sufficient time for the reaction to proceed to completion. |

Table 3: Additives to Prevent Protein Conjugate Aggregation

Additive Mechanism of Action Recommended Concentration
Arginine / Glutamate Bind to charged/hydrophobic regions, increasing solubility. 50-500 mM
Glycerol / Sucrose Osmolytes that stabilize the native protein structure. 10-50% (v/v) / 5-10% (w/v)
Dithiothreitol (DTT) Reducing agent to prevent non-native disulfide bonds. 1-10 mM

| Human Serum Albumin (HSA) | Acts as a chaperone, sequestering excess dye. | 0.1-1 mg/mL |

Experimental Protocols

Protocol 1: General Protein Labeling with Cy7 NHS Ester This protocol provides a general workflow for labeling a protein (e.g., an antibody) with an amine-reactive Cy7 NHS ester.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If the buffer contains primary amines like Tris or glycine, the antibody must be purified via dialysis or a desalting column against the reaction buffer.[5]

    • Adjust the antibody concentration to 2-10 mg/mL.[5]

    • Adjust the pH of the protein solution to 8.5-9.0 using 1 M sodium bicarbonate.[1][10]

  • Dye Preparation:

    • Allow the vial of Cy7 NHS ester to warm to room temperature before opening.

    • Add anhydrous DMSO to the vial to make a 10 mM stock solution.[1][5]

    • Mix well by vortexing. This stock solution must be prepared fresh and protected from light.[1][5]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired dye-to-protein molar ratio (a 10:1 ratio is a common starting point).

    • Add the calculated volume of the dye stock solution to the protein solution while gently stirring or vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and any aggregates using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[11]

    • The first colored fraction to elute from a sizing column will be the labeled antibody.[2]

  • Characterization:

    • Determine the final protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~750 nm (for Cy7).

Visualizations

Troubleshooting_Workflow start Aggregation Observed dye_check Check Dye Preparation start->dye_check reaction_check Check Reaction Conditions start->reaction_check conjugate_check Check Final Conjugate start->conjugate_check dye_precip Precipitate during dissolution? dye_check->dye_precip dye_solution Use fresh, anhydrous DMSO/DMF. Warm vial before opening. dye_precip->dye_solution Yes dye_precip->reaction_check No reaction_precip Precipitate after mixing? reaction_check->reaction_precip reaction_solutions Optimize Dye:Protein Ratio. Check buffer pH (8.3-8.5). Ensure DMSO <10% of volume. Use amine-free buffer. reaction_precip->reaction_solutions Yes reaction_precip->conjugate_check No conjugate_issue Low fluorescence or storage instability? conjugate_check->conjugate_issue conjugate_solutions Reduce Dye:Protein Ratio. Purify to remove aggregates. Add stabilizers (Arginine, Glycerol) to storage buffer. conjugate_issue->conjugate_solutions Yes

Caption: A logical workflow for troubleshooting common aggregation issues.

Reaction_Pathway Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Cy7 (Stable Amide Bond) Protein->Conjugate  pH 8.3 - 8.5  Amine-free buffer   Cy7 Cy7-NHS Ester (Amine-Reactive Dye) NHS NHS (Byproduct)

Caption: Reaction of Cy7 NHS ester with a primary amine on a protein.

Fluorescence_Impact Monomer Monomeric Cy7 Conjugate M_photon_out Strong Emission (≈773 nm) Monomer->M_photon_out M_photon_in Excitation (≈750 nm) M_photon_in->Monomer Aggregate Aggregated Cy7 Conjugate A_photon_out Quenched Emission Aggregate->A_photon_out A_photon_in Excitation (≈750 nm) A_photon_in->Aggregate

References

Technical Support Center: Cyanine7 NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanine7 (Cy7) NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common issues encountered during the labeling of proteins and other biomolecules with Cy7 NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Cy7 NHS Ester to a primary amine?

The optimal pH for reacting Cy7 NHS ester with primary amines (like those on lysine residues of proteins) is between 8.0 and 9.0.[1][2] A pH of 8.5 is often recommended as an ideal starting point for most proteins.[1][3] This pH range provides a good balance between ensuring the target amine groups are deprotonated and reactive, while minimizing the hydrolysis of the NHS ester.[4]

Q2: What are the recommended buffers for the conjugation reaction?

It is critical to use an amine-free buffer for the conjugation reaction.[1][5] Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the Cy7 NHS ester, reducing labeling efficiency.[2][5] Recommended buffers include:

  • Phosphate-buffered saline (PBS)[1][6]

  • Sodium Bicarbonate buffer[5][7]

  • Sodium Borate buffer[1][5]

If your protein is in a buffer containing primary amines, it must be exchanged into an appropriate amine-free buffer via dialysis or a desalting column before starting the conjugation.[1][2]

Q3: What is the ideal protein concentration for labeling?

For efficient labeling, a protein concentration of 2-10 mg/mL is recommended.[1][3][8][9] Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL.[2][3]

Q4: How should I prepare and store the Cy7 NHS ester stock solution?

Cy7 NHS ester is moisture-sensitive and should be stored desiccated at -20°C.[1][10] To prepare a stock solution, dissolve the dye in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][3][11] A common stock solution concentration is 10 mM.[1][3] This stock solution should be used promptly, but can be stored at -20°C for up to two weeks, protected from light and moisture.[1] Always allow the vial to warm to room temperature before opening to prevent moisture condensation.[12]

Q5: What is the Degree of Labeling (DOL) and how is it calculated?

The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of dye molecules conjugated to each protein molecule.[9] It is an important quality control parameter. The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (approximately 750 nm).[9]

The formula for calculating DOL is: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] [1][9]

Where:

  • A_max = Absorbance of the conjugate at the wavelength maximum of Cy7 (~750 nm)

  • A_280 = Absorbance of the conjugate at 280 nm

  • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)[1]

  • ε_dye = Molar extinction coefficient of Cy7 at its absorbance maximum (e.g., ~250,000 M⁻¹cm⁻¹)[1]

  • CF = Correction factor for the dye's absorbance at 280 nm (for Cy7, this is typically around 0.05)[13]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your Cy7 NHS ester conjugation experiments.

Issue 1: Low or No Labeling Efficiency

Low labeling efficiency is one of the most common problems. The following workflow can help you identify the cause.

G cluster_0 Troubleshooting Low Labeling Efficiency start Low Labeling Efficiency Observed q_buffer Is the reaction buffer amine-free (e.g., PBS, Bicarbonate)? start->q_buffer s_buffer Solution: Exchange buffer to an amine-free buffer via dialysis or desalting. q_buffer->s_buffer No q_ph Is the reaction pH between 8.0 and 9.0? q_buffer->q_ph Yes s_buffer->q_ph s_ph_low Solution: Increase pH to 8.0-9.0. Low pH protonates amines, making them unreactive. q_ph->s_ph_low No, pH < 8.0 s_ph_high Solution: Lower pH to 8.0-9.0. High pH causes rapid hydrolysis of the NHS ester. q_ph->s_ph_high No, pH > 9.0 q_dye Was the Cy7 NHS ester stock solution freshly prepared and properly stored? q_ph->q_dye Yes s_ph_low->q_dye s_ph_high->q_dye s_dye Solution: Use a fresh vial of Cy7 NHS ester. Prepare the stock solution immediately before use. q_dye->s_dye No q_protein Is the protein concentration between 2-10 mg/mL? q_dye->q_protein Yes s_dye->q_protein s_protein Solution: Concentrate the protein to >2 mg/mL. q_protein->s_protein No end Problem Resolved q_protein->end Yes s_protein->end

Caption: Troubleshooting workflow for low Cy7 NHS ester labeling efficiency.

Issue 2: Inconsistent Results

Inconsistent results between experiments can be frustrating. Here are some potential causes and solutions.

  • pH Drift During Reaction: The hydrolysis of NHS esters releases N-hydroxysuccinimide, which is weakly acidic and can lower the pH of the reaction mixture, especially in large-scale reactions or with poorly buffered solutions.[7][11] This decrease in pH can slow down the reaction.

    • Solution: Use a more concentrated buffer (e.g., 0.1 M sodium bicarbonate) or monitor and adjust the pH during the reaction.[7][11]

  • Variable Reagent Activity: The reactivity of the Cy7 NHS ester can decrease over time if not stored correctly or if the stock solution is old.[1]

    • Solution: Always use a fresh vial of dye when possible.[4] Prepare the stock solution in anhydrous DMSO or DMF immediately before the experiment.[1][3] Aliquot any remaining stock solution and store it desiccated at -20°C for no more than two weeks.[1]

Issue 3: Protein Precipitation During or After Conjugation

The addition of the organic solvent (DMSO or DMF) used to dissolve the Cy7 NHS ester can sometimes cause protein precipitation, especially with sensitive proteins.

  • Solution: The volume of the organic solvent should not exceed 10% of the total reaction volume.[1] Add the dye stock solution slowly to the protein solution while gently vortexing or rotating to ensure rapid mixing.[1][3] If precipitation persists, consider using a water-soluble version of the dye, such as sulfo-Cyanine7 NHS ester, which does not require an organic co-solvent.[14]

Data Presentation

Table 1: Key Reaction Parameters for Cy7 NHS Ester Conjugation

ParameterRecommended RangeCommon Starting PointRationale
Reaction pH 8.0 - 9.0[1][2]8.5[1][3]Balances amine reactivity with NHS ester stability.[4]
Protein Concentration 2 - 10 mg/mL[1][3][8]5 mg/mL[1]Higher concentrations improve labeling efficiency.[2][3]
Dye:Protein Molar Ratio 5:1 to 20:1[1][2]10:1[1][3]Needs optimization for desired Degree of Labeling (DOL).
Reaction Time 30 - 60 minutes[1]60 minutes[1]Sufficient time for conjugation at room temperature.
Reaction Temperature Room Temperature (20-25°C)[1]Room Temperature[1]Convenient and generally effective.
Organic Solvent Volume < 10% of total reaction volume[1]< 10%[1]Minimizes risk of protein precipitation.

Table 2: Influence of pH on NHS Ester Stability

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life (t½) of the ester, which is the time it takes for half of the reactive ester to be hydrolyzed, decreases significantly as the pH increases.[6][15]

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[6][15]
8.6410 minutes[6][15]

This table illustrates the critical importance of performing the conjugation reaction promptly after adding the NHS ester to the aqueous buffer, especially at higher pH values.

Experimental Protocols

Protocol 1: Standard Cy7 NHS Ester Conjugation of an Antibody

This protocol provides a general procedure for labeling an IgG antibody with Cy7 NHS ester.

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., 1X PBS or 0.1 M Sodium Bicarbonate).[1]

  • If the buffer contains primary amines like Tris or glycine, the antibody must be purified by dialysis against the chosen reaction buffer.[1][2]

  • Adjust the antibody concentration to 2-10 mg/mL.[1][3]

  • Adjust the pH of the antibody solution to 8.5 using 1 M sodium bicarbonate, if necessary.[2][3]

2. Cy7 NHS Ester Stock Solution Preparation:

  • Allow the vial of Cy7 NHS ester to equilibrate to room temperature before opening.[12]

  • Add anhydrous DMSO to the vial to create a 10 mM stock solution.[1][3]

  • Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used immediately.[1]

3. Conjugation Reaction:

  • Calculate the volume of the 10 mM Cy7 NHS ester stock solution needed to achieve the desired molar ratio (e.g., a 10:1 dye-to-antibody ratio).[3]

  • Slowly add the calculated volume of the Cy7 NHS ester stock solution to the pH-adjusted antibody solution while gently vortexing or rotating.[1]

  • Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[1][9] Invert the tube every 10-15 minutes to ensure thorough mixing.[9]

4. Purification of the Conjugate:

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with 1X PBS.[1][8]

  • Carefully load the reaction mixture onto the column.

  • Elute the conjugate with 1X PBS. The labeled antibody will elute first as a colored band, followed by the smaller, unconjugated dye molecules.[9]

  • Collect the fractions containing the purified conjugate.

5. Characterization of the Conjugate:

  • Measure the absorbance of the purified conjugate at 280 nm and ~750 nm using a spectrophotometer.[9]

  • Calculate the protein concentration and the Degree of Labeling (DOL) using the formula provided in the FAQ section.[9]

Protocol 2: Assessing the Activity of Cy7 NHS Ester

If you suspect your Cy7 NHS ester has been hydrolyzed, you can perform this simple test to check its activity. Hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260 nm.[12]

1. Prepare NHS Ester Solution:

  • Dissolve 1-2 mg of the Cy7 NHS ester in 2 mL of an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5).

2. Prepare Control:

  • Prepare a control cuvette containing only the buffer.

3. Measure Initial Absorbance:

  • Measure the absorbance of the ester solution at 260 nm against the control.

4. Induce Hydrolysis:

  • Add 1/10th volume of 0.5 N NaOH to the ester solution, mix well, and incubate for 5-10 minutes at room temperature.

5. Measure Final Absorbance:

  • Measure the absorbance of the base-treated solution at 260 nm.

6. Analyze Results:

  • A significant increase in absorbance at 260 nm after adding NaOH indicates that the NHS ester was active and has been hydrolyzed to release NHS.[12] If there is no significant change, the ester was likely already hydrolyzed and is inactive.

Visualizations

G cluster_0 Cy7 NHS Ester Conjugation Workflow P_prep 1. Protein Preparation (Amine-free buffer, pH 8.0-9.0, 2-10 mg/mL) React 3. Conjugation Reaction (Add dye to protein, incubate 1 hr at RT, protected from light) P_prep->React D_prep 2. Dye Preparation (Fresh 10 mM stock in anhydrous DMSO) D_prep->React Purify 4. Purification (Size-Exclusion Chromatography, e.g., Sephadex G-25) React->Purify Analyze 5. Analysis (Measure A280 & A750, Calculate DOL) Purify->Analyze

Caption: A typical experimental workflow for Cy7 NHS ester conjugation.

G cluster_1 Competing Reactions in NHS Ester Conjugation cluster_desired Desired Reaction (Aminolysis) cluster_competing Competing Reaction (Hydrolysis) NHS_Ester Cy7-NHS Ester (Reactive) Protein_NH2 Protein-NH2 (Deprotonated Amine) NHS_Ester->Protein_NH2 H2O H2O / OH- NHS_Ester->H2O Conjugate Cy7-Protein Conjugate (Stable Amide Bond) Protein_NH2->Conjugate pH 8.0 - 9.0 Hydrolyzed_Dye Inactive Cy7-Acid H2O->Hydrolyzed_Dye Increases with pH > 9.0

Caption: The pH-dependent competition between aminolysis and hydrolysis.

References

Technical Support Center: Troubleshooting Background Fluorescence with Cyanine7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanine7 (Cy7) troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to common challenges encountered during experiments with this near-infrared (NIR) fluorophore.

Frequently Asked Questions (FAQs)

Here we address common issues related to high background fluorescence when using Cy7-conjugated molecules.

Q1: What are the primary sources of high background fluorescence when using Cy7?

High background fluorescence in experiments involving Cy7 can stem from three main categories of factors:

  • Intrinsic Factors (Autofluorescence): Biological samples inherently possess autofluorescence, which is the natural emission of light by endogenous molecules. Common sources include collagen, elastin, flavins, and chlorophyll (in animal diet). While Cy7 operates in the NIR spectrum to minimize autofluorescence, some residual background can persist, especially in the NIR-I window (700-900 nm).

  • Extrinsic Factors (Probe-Related): These issues are associated with the Cy7 conjugate itself.

    • Non-Specific Binding: The Cy7-conjugated antibody or molecule may bind to unintended targets within the sample. This can be caused by suboptimal antibody concentrations, inadequate blocking, or hydrophobic interactions of the Cy7 dye.

    • Dye Aggregation: Cyanine dyes like Cy7 have a propensity to form aggregates in aqueous solutions, which can lead to fluorescence quenching or non-specific signals.

    • Unbound Fluorophores: Incomplete removal of unbound Cy7 conjugates during washing steps is a common cause of high background.

  • Instrumental Factors: The imaging system can also contribute to background noise.

    • Excitation Light Leakage: Improper filtering can allow excitation light to bleed into the detection channel.

    • Detector Noise: The camera or detector itself can introduce electronic noise.

Q2: My immunofluorescence staining with a Cy7-conjugated secondary antibody shows high background across the entire sample. What should I do first?

A diffuse, high background often points to issues with antibody concentration, washing, or blocking. Here’s a systematic approach to troubleshoot this:

  • Run Controls: The first step is to identify the source of the background.

    • Secondary Antibody Only Control: Stain a sample with only the Cy7-conjugated secondary antibody (no primary antibody). If you see significant staining, the secondary antibody is binding non-specifically.

    • Unstained Control: Image an unstained sample to assess the level of autofluorescence.

  • Optimize Antibody Concentration: Using too high a concentration of the Cy7-conjugated antibody is a frequent cause of non-specific binding. It is crucial to perform an antibody titration to determine the optimal concentration that provides the best signal-to-noise ratio.

  • Enhance Washing Steps: Inadequate washing will leave unbound antibodies on the sample.

    • Increase the number of wash steps (e.g., from 3 to 5).

    • Increase the duration of each wash (e.g., from 5 to 10-15 minutes).

    • Increase the volume of wash buffer.

    • Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer to help reduce hydrophobic interactions.

  • Optimize Blocking: Insufficient blocking can lead to non-specific antibody binding.

    • Increase the blocking incubation time (e.g., to 1 hour at room temperature).

    • Consider trying different blocking agents. Common options include Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody.

Q3: I am observing punctate or speckled background in my images. What could be the cause?

Punctate background often indicates the presence of aggregated Cy7 conjugates.

  • Solution: Centrifuge your antibody solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use to pellet any aggregates. Use only the supernatant for staining. Filtering the antibody solution through a 0.22 µm filter can also be effective.

Q4: How can I reduce tissue autofluorescence when imaging in the Cy7 channel?

While Cy7's near-infrared emission helps to reduce autofluorescence compared to shorter wavelength fluorophores, it can still be a problem, especially in certain tissues.

  • Use a Quenching Agent: Commercial autofluorescence quenching agents are available. Alternatively, you can treat fixed and permeabilized tissue sections with a 0.1% Sudan Black B solution in 70% ethanol for 10-30 minutes, followed by thorough washing.

  • Spectral Unmixing: If your imaging system has this capability, you can acquire a spectral profile of your unstained tissue and use this to subtract the autofluorescence signal from your stained sample.

  • Perfusion: For animal studies, perfusing the tissues with PBS prior to fixation can help to remove red blood cells, which are a source of autofluorescence.

Q5: Can the diet of my animals affect background fluorescence in in vivo imaging with Cy7?

Yes, animal diet can significantly impact background fluorescence. Standard rodent chow often contains chlorophyll, which has strong autofluorescence in the 650-700 nm range.

  • Solution: To reduce this background, switch the animals to an alfalfa-free or purified diet for at least one week before imaging.

Quantitative Data

The following table summarizes key spectral properties and recommended starting concentrations for Cy7.

ParameterValueNotes
Maximum Excitation Wavelength (λex) ~750 - 756 nmOptimal wavelength for exciting the fluorophore.
Maximum Emission Wavelength (λem) ~770 - 779 nmWavelength of maximum fluorescence emission.
Molar Extinction Coefficient >200,000 cm⁻¹M⁻¹A measure of how strongly the dye absorbs light at a given wavelength.
Quantum Yield ~0.28 - 0.3The efficiency of converting absorbed light into emitted fluorescence.
Recommended Antibody Concentration (IF) 1-10 µg/mLTitration is highly recommended to find the optimal concentration.
Common Laser Line 730-750 nmFor direct excitation of Cy7.
Common Emission Filter 780/60 nm bandpassAllows passage of emitted light while blocking scattered excitation light.

Experimental Protocols

Here are detailed methodologies for key experiments to troubleshoot and optimize your results with Cy7.

Protocol 1: Antibody Titration for Optimal Concentration

Objective: To determine the optimal concentration of a Cy7-conjugated antibody that maximizes the signal-to-noise ratio.

Methodology:

  • Prepare a series of antibody dilutions: In your chosen antibody dilution buffer (e.g., PBS with 1% BSA), prepare a range of dilutions of your Cy7-conjugated antibody. A typical starting range is from 0.1 µg/mL to 10 µg/mL. For flow cytometry, serial dilutions (e.g., 1:50, 1:100, 1:200, 1:4

Technical Support Center: Cyanine7 Conjugate Photostability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanine7 (Cy7) conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate photostability issues encountered during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for Cy7 conjugates?

Photobleaching is the irreversible photochemical destruction of a fluorophore, like Cy7, upon exposure to light. When a Cy7 molecule absorbs light, it enters an excited electronic state. From this state, it can return to the ground state by emitting a photon (fluorescence). However, it can also transition to a highly reactive triplet state. In this triplet state, Cy7 is susceptible to reactions with molecular oxygen, leading to its permanent degradation and loss of fluorescence.[1] This is a significant issue in fluorescence imaging as it leads to a decrease in signal intensity over time, which can compromise the quality and quantitative accuracy of experimental data.[2][3]

Q2: What are the primary factors that influence the photostability of Cy7 conjugates?

Several factors can affect the rate of Cy7 photobleaching:

  • Excitation Light Intensity: Higher laser power or light source intensity increases the rate at which Cy7 molecules are excited, thereby accelerating photobleaching.[2][4]

  • Exposure Time: Longer exposure to excitation light increases the cumulative number of photons a Cy7 molecule absorbs, leading to a higher probability of photobleaching.[1][2]

  • Molecular Oxygen: The presence of molecular oxygen is a major contributor to the photobleaching of cyanine dyes.[1][5][6][7]

  • Local Chemical Environment: The pH, solvent polarity, and presence of oxidizing or reducing agents in the mounting medium or cellular environment can influence the photostability of Cy7.

  • Dye Aggregation: Cyanine dyes like Cy7 can form aggregates in aqueous solutions, which can lead to fluorescence quenching and altered photophysical properties.[4][8]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to Cy7 photostability.

Issue 1: Rapid loss of fluorescence signal during imaging.

If you are experiencing a rapid decrease in your Cy7 signal, follow this troubleshooting workflow:

G start Start: Rapid Signal Loss check_params Review Imaging Parameters start->check_params reduce_power Reduce Laser Power/Light Intensity check_params->reduce_power High Intensity? reduce_exposure Shorten Exposure Time check_params->reduce_exposure Long Exposure? use_antifade Incorporate Antifade Reagents reduce_power->use_antifade reduce_exposure->use_antifade check_reagent Verify Antifade Reagent Compatibility & Freshness use_antifade->check_reagent Signal Still Fading? consider_alternative Consider More Photostable Dyes check_reagent->consider_alternative Reagent OK? end End: Signal Stabilized check_reagent->end Reagent Issue Fixed consider_alternative->end G start Start: High Background check_unstained Image Unstained Control start->check_unstained autofluorescence High Autofluorescence? check_unstained->autofluorescence check_binding Review Staining Protocol autofluorescence->check_binding No end End: Background Reduced autofluorescence->end Yes (Address Autofluorescence) titrate_probe Titrate Probe Concentration check_binding->titrate_probe optimize_blocking Optimize Blocking Step check_binding->optimize_blocking titrate_probe->end optimize_blocking->end G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis prep_sample Prepare Sample set_params Set Imaging Parameters prep_sample->set_params time_lapse Acquire Time-Lapse set_params->time_lapse measure_intensity Measure ROI & Background Intensity time_lapse->measure_intensity normalize Normalize Intensity measure_intensity->normalize plot Plot & Fit Curve normalize->plot

References

Technical Support Center: Optimizing Signal-to-Noise with Cyanine7 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using Cyanine7 (Cy7) NHS ester. Find detailed protocols, data tables, and diagrams to address common issues and enhance your signal-to-noise ratio.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Fluorescent Signal

Q: I am observing a weak or absent signal from my Cy7-labeled molecule. What are the potential causes and how can I troubleshoot this?

A: Low or no signal can stem from several factors, from inefficient labeling to issues with the imaging setup. Follow these troubleshooting steps to identify and resolve the problem.

Troubleshooting Steps:

  • Verify Labeling Efficiency:

    • Incorrect pH: The reaction between the NHS ester and the primary amine is highly pH-dependent. The optimal pH range for the reaction is 8.3-9.0.[1][2][3][4][5][6] Buffers with a pH below 8.0 will result in a significantly lower labeling efficiency.[6]

    • Presence of Primary Amines in Buffer: Ensure your protein solution is free of amine-containing buffers like Tris or glycine, as these will compete with your biomolecule for the dye.[6][7][8] Buffer exchange to a non-amine-containing buffer like PBS is recommended.[7]

    • Low Protein Concentration: The concentration of the protein to be labeled should ideally be between 2-10 mg/mL.[6][7][8][9] Concentrations below 2 mg/mL can significantly decrease labeling efficiency.[6][7][8][9]

    • Suboptimal Dye-to-Protein Ratio: The ideal molar ratio of dye to protein varies. A starting point of a 10:1 to 20:1 molar excess of Cy7 NHS ester to the protein is often recommended.[1][7] However, this should be optimized for each specific protein.

    • Dye Hydrolysis: Cy7 NHS ester is susceptible to hydrolysis in aqueous solutions. Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[7][8]

  • Assess Dye and Conjugate Stability:

    • Improper Storage: Cy7 NHS ester and its conjugates should be stored at -20°C in the dark and protected from moisture.[10][11][12]

    • Photobleaching: Cy7 is susceptible to photobleaching. Minimize exposure of the dye and labeled molecules to light during handling and imaging.[10] Use appropriate imaging settings, such as lower laser power and shorter exposure times.[10]

  • Evaluate Experimental Conditions:

    • Insufficient Antibody/Probe Concentration: The concentration of the labeled antibody or probe used for staining may be too low. Titrate the concentration to find the optimal balance between signal and background.[13][14][15]

    • Inaccessible Target: For intracellular targets, ensure adequate cell permeabilization to allow the labeled probe to reach its target.[13][14]

  • Check Instrumentation:

    • Incorrect Filter Sets: Ensure the excitation and emission filters on your imaging system are appropriate for Cy7 (Excitation max ~750 nm, Emission max ~773 nm).[16][17][18]

    • Low Detector Sensitivity: The detector settings (e.g., gain, exposure time) may be too low. Increase these settings cautiously to avoid increasing background noise.

Issue 2: High Background Fluorescence

Q: My images have high background, which is obscuring my specific signal. How can I reduce it?

A: High background can be caused by several factors, including non-specific binding of the conjugate, unbound dye, and autofluorescence of the sample.

Troubleshooting Steps:

  • Address Non-Specific Binding:

    • Inadequate Blocking: Block non-specific binding sites by incubating your sample with a suitable blocking agent (e.g., 1-5% BSA in PBS) before applying the Cy7-conjugate.[13]

    • Excessive Antibody/Probe Concentration: Using too high a concentration of the labeled molecule can lead to non-specific binding.[10][13][14] Titrate your antibody to determine the optimal concentration that maximizes the signal-to-noise ratio.[13]

    • Insufficient Washing: Increase the number and duration of washing steps after incubation with the labeled probe to remove non-specifically bound molecules.[10][14]

  • Ensure Removal of Unbound Dye:

    • Incomplete Purification: After the labeling reaction, it is crucial to remove all unconjugated Cy7 NHS ester. Use size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to purify the labeled protein.[1][6][19]

  • Minimize Autofluorescence:

    • Intrinsic Sample Fluorescence: Biological samples naturally contain molecules that fluoresce (autofluorescence), which can be a source of background noise.[10] Include an unstained control sample to assess the level of autofluorescence.[13]

    • Autofluorescence Quenching: Consider using a commercial autofluorescence quenching agent or treating with Sudan Black B to reduce tissue autofluorescence.[10]

  • Optimize Imaging Parameters:

    • High Laser Power/Exposure Time: Reduce the laser power and exposure time to the minimum required for adequate signal detection, as excessive settings can increase background noise.[10]

Quantitative Data Summary

Table 1: Spectral Properties of Cyanine7 (Cy7)

PropertyValueReference(s)
Maximum Excitation Wavelength~750 nm[17][18]
Maximum Emission Wavelength~773 nm[17][18]
Molar Extinction Coefficient~199,000 - 240,600 L·mol⁻¹·cm⁻¹[17][18]
Fluorescence Quantum Yield~0.3[18]

Table 2: Recommended Reaction Conditions for Cy7 NHS Ester Labeling

ParameterRecommended ValueReference(s)
Reaction pH 8.3 - 9.0[1][2][3][4][5][6]
Protein Concentration 2 - 10 mg/mL[6][7][8][9]
Dye:Protein Molar Ratio 5:1 to 20:1 (starting point)[1][7]
Reaction Temperature Room Temperature (20-25°C)[1][7][19]
Reaction Time 1 - 4 hours[1][3][4][7][19]
Reaction Buffer Amine-free (e.g., PBS, Bicarbonate)[4][5][7][8]
Dye Stock Solvent Anhydrous DMSO or DMF[7][8]

Experimental Protocols & Methodologies

Protocol 1: General Protein Labeling with Cyanine7 NHS Ester

This protocol provides a general guideline for labeling an antibody with Cy7 NHS ester. The optimal conditions, particularly the dye-to-protein molar ratio, should be determined experimentally for each specific protein.

Materials:

  • Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

  • This compound.

  • Anhydrous DMSO.

  • 1 M Sodium Bicarbonate solution.

  • Purification column (e.g., Sephadex G-25).

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a spin column.[7]

    • Adjust the antibody concentration to 2-10 mg/mL.[6][7][8][9]

  • pH Adjustment:

    • Adjust the pH of the protein solution to 8.5-9.0 using the 1 M sodium bicarbonate solution.[1][2]

  • Cy7 NHS Ester Stock Solution Preparation:

    • Allow the vial of Cy7 NHS ester to warm to room temperature before opening.

    • Add anhydrous DMSO to the vial to create a 10 mM stock solution.[7]

    • Vortex briefly to ensure the dye is fully dissolved. Use this solution promptly.[7]

  • Conjugation Reaction:

    • Calculate the required volume of the Cy7 NHS ester stock solution to achieve the desired dye-to-protein molar ratio (a 10:1 ratio is a good starting point).[1][7]

    • Slowly add the calculated volume of the Cy7 NHS ester stock solution to the pH-adjusted antibody solution while gently vortexing.[7]

    • Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous stirring or rotation.[1]

  • Purification:

    • Purify the conjugate by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) to remove free, unreacted dye.[1][6]

    • Collect the colored fractions containing the labeled protein.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Cy7).[1]

Protocol 2: Standard Immunofluorescence Staining

Procedure:

  • Sample Preparation: Prepare cells or tissue sections on slides.

  • Fixation and Permeabilization:

    • Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde).

    • Wash the samples with PBS.[13]

    • If the target is intracellular, permeabilize the cells with a detergent-based buffer (e.g., 0.1-0.5% Triton X-100 in PBS).[13]

  • Blocking:

    • Block non-specific binding by incubating the samples in a blocking buffer (e.g., PBS with 1-5% BSA) for 30-60 minutes.[13]

  • Antibody Incubation:

    • Dilute the Cy7-conjugated antibody to its optimal concentration in the blocking buffer.

    • Incubate the samples with the diluted antibody for 1 hour at room temperature or overnight at 4°C, protected from light.[13]

  • Washing:

    • Wash the samples multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound antibodies.[10]

  • Mounting and Imaging:

    • Mount the samples with an appropriate mounting medium.

    • Image the samples using a fluorescence microscope with filter sets suitable for Cy7.

Visualizations: Signaling Pathways and Workflows

NHS_Ester_Reaction Protein Protein with Primary Amine (e.g., Lysine) Reaction Nucleophilic Acyl Substitution (pH 8.3-9.0) Protein->Reaction R-NH₂ Cy7_NHS This compound Cy7_NHS->Reaction Conjugate Stable Cy7-Protein Conjugate (Amide Bond) Reaction->Conjugate NHS_Leaving_Group N-Hydroxysuccinimide (Leaving Group) Reaction->NHS_Leaving_Group

Caption: Mechanism of this compound reaction with a primary amine on a protein.

Labeling_Workflow start Start: Protein in Amine-Free Buffer prep_protein 1. Adjust Protein Concentration & pH (8.3-9.0) start->prep_protein reaction 3. Mix Protein and Dye (Incubate 1-4h at RT, Dark) prep_protein->reaction prep_dye 2. Prepare Fresh Cy7 NHS Ester Stock in DMSO prep_dye->reaction purification 4. Purify Conjugate (e.g., Size-Exclusion Chromatography) reaction->purification characterization 5. Characterize (Optional) (Measure DOL) purification->characterization end End: Purified Cy7-Protein Conjugate characterization->end

Caption: Experimental workflow for labeling a protein with this compound.

Troubleshooting_Tree issue Problem Observed low_signal Low/No Signal issue->low_signal high_bg High Background issue->high_bg labeling Inefficient Labeling? low_signal->labeling imaging Imaging Issue? low_signal->imaging binding Non-Specific Binding? high_bg->binding unbound_dye Unbound Dye? high_bg->unbound_dye autofluorescence Autofluorescence? high_bg->autofluorescence check_ph Verify pH (8.3-9.0) Check for amine buffers labeling->check_ph check_conc Optimize protein & dye conc. labeling->check_conc check_filters Check filters & detector settings imaging->check_filters optimize_blocking Optimize blocking step Titrate antibody conc. binding->optimize_blocking improve_purification Improve purification step unbound_dye->improve_purification use_controls Use unstained controls Consider quenching agents autofluorescence->use_controls

Caption: A logical troubleshooting guide for common Cyanine7 labeling issues.

References

Technical Support Center: Cyanine7 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Cyanine7 (Cy7) NHS ester for labeling proteins, antibodies, and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with Cyanine7 NHS ester?

The optimal pH for the reaction between a this compound and a primary amine on a biomolecule is between 8.0 and 9.0, with many protocols recommending a pH of 8.3-8.5.[1][2][3][4][5][6][7][8] At this pH, the primary amines are sufficiently deprotonated and nucleophilic to react with the NHS ester, while the rate of hydrolysis of the NHS ester remains manageable.[3]

Q2: What happens if the pH is too low?

If the pH is too low (below ~7.5), the labeling efficiency will be significantly reduced.[9] This is because primary amines on the target molecule will be protonated (R-NH3+), rendering them non-nucleophilic and unable to react with the NHS ester.[2][6] While labeling can occur at a pH as low as 7.3, the reaction time needs to be significantly longer.[10]

Q3: What happens if the pH is too high?

If the pH is too high (above 9.0), the rate of hydrolysis of the this compound increases dramatically.[1][2][6][10][11][12] This competing reaction, where the NHS ester reacts with water instead of the amine, will reduce the amount of dye available for labeling your biomolecule, leading to lower labeling efficiency.[1][2][6][10]

Q4: Which buffers are recommended for the labeling reaction?

Amine-free buffers are essential for successful labeling.[3][7][8][13] Commonly used buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or sodium borate buffer, adjusted to the optimal pH of 8.0-9.0.[3][5][10][11]

Q5: Which buffers should be avoided?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided.[4][5][7][8][11][13] These buffers will compete with the primary amines on your biomolecule for reaction with the Cy7 NHS ester, significantly reducing the labeling efficiency.[4][5][7][8][13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Degree of Labeling (DOL) Incorrect reaction pH. Ensure the pH of the reaction buffer is between 8.0 and 9.0.[5][7] Use a calibrated pH meter to verify.
Buffer contains primary amines (e.g., Tris, glycine). Dialyze or buffer exchange your protein into an amine-free buffer like PBS, sodium bicarbonate, or sodium borate.[4][5]
Hydrolysis of Cy7 NHS ester. Prepare the Cy7 NHS ester stock solution immediately before use. Avoid prolonged exposure of the stock solution to moisture. Ensure the reaction pH does not exceed 9.0.[4]
Protein concentration is too low. For efficient labeling, the recommended protein concentration is 2-10 mg/mL.[7][8][13] Concentrate your protein if necessary.
No Labeling Observed Protonated primary amines on the biomolecule. Confirm the reaction pH is in the optimal range of 8.0-9.0 to ensure deprotonation of the primary amines.[5][7]
Inactive Cy7 NHS ester. Use a fresh vial of Cy7 NHS ester. Ensure the dye has been stored properly, desiccated and protected from light.
Precipitation of Protein During Labeling High concentration of organic solvent. The final concentration of the organic solvent (e.g., DMSO or DMF) used to dissolve the Cy7 NHS ester should typically not exceed 10% of the total reaction volume.[5][11]

Quantitative Data: Effect of pH on NHS Ester Stability

The stability of the NHS ester is critical for successful labeling and is highly dependent on the pH of the reaction buffer. The table below summarizes the half-life of NHS esters at various pH values. A shorter half-life indicates a faster rate of hydrolysis, which competes with the desired labeling reaction.

pHTemperature (°C)Half-life of NHS EsterReference Compound(s)
7.004-5 hoursGeneric NHS ester
7.0Room Temperature4-5 hoursNHS esters
8.0Room Temperature1 hourNHS esters
8.0Room Temperature210 minutesPorphyrin-NHS ester (P3-NHS)
8.0Room Temperature190 minutesPorphyrin-NHS ester (P4-NHS)
8.5Room Temperature180 minutesPorphyrin-NHS ester (P3-NHS)
8.5Room Temperature130 minutesPorphyrin-NHS ester (P4-NHS)
8.6410 minutesGeneric NHS ester
8.6Room Temperature10 minutesNHS esters
9.0Room Temperature125 minutesPorphyrin-NHS ester (P3-NHS)
9.0Room Temperature110 minutesPorphyrin-NHS ester (P4-NHS)

Note: The exact half-life can vary depending on the specific structure of the NHS ester and the buffer composition.

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

1. Reagent Preparation:

  • Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.[7][8][13] If the protein is in a buffer containing amines, it must be dialyzed or purified into the appropriate labeling buffer.[5]

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]

2. Labeling Reaction:

  • Calculate the required amount of this compound. A common starting point is a 10:1 to 20:1 molar excess of dye to protein.[4][5]

  • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light. Some protocols may suggest longer incubation times (e.g., 4 hours to overnight) at room temperature or on ice.[1][2][6]

3. Purification of the Conjugate:

  • Remove unreacted Cy7 NHS ester and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or chromatography.[2][3] The choice of method depends on the properties of the labeled molecule.

4. Characterization of the Conjugate:

  • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7 (~750 nm).

Visualizations

ph_effect_on_labeling cluster_low_ph Low pH (< 7.5) cluster_optimal_ph Optimal pH (8.0-9.0) cluster_high_ph High pH (> 9.0) low_ph_amine Protonated Amine (R-NH3+) Non-nucleophilic low_ph_result No Reaction Low Labeling Efficiency low_ph_amine->low_ph_result Inactive for NHS ester reaction optimal_ph_amine Deprotonated Amine (R-NH2) Nucleophilic optimal_ph_result Stable Amide Bond High Labeling Efficiency optimal_ph_amine->optimal_ph_result Reacts with cy7_nhs Cy7-NHS Ester cy7_nhs->optimal_ph_result high_ph_hydrolysis Rapid Hydrolysis of NHS Ester high_ph_result Reduced Dye Availability Low Labeling Efficiency high_ph_hydrolysis->high_ph_result Leads to

Caption: Effect of pH on this compound labeling efficiency.

troubleshooting_workflow start Start: Suboptimal Labeling check_ph Check Reaction pH start->check_ph ph_ok pH is 8.0-9.0? check_ph->ph_ok adjust_ph Adjust pH to 8.0-9.0 ph_ok->adjust_ph No check_buffer Check Buffer Composition ph_ok->check_buffer Yes adjust_ph->check_buffer buffer_ok Amine-free buffer? check_buffer->buffer_ok change_buffer Buffer exchange to amine-free buffer buffer_ok->change_buffer No check_dye Check Cy7-NHS Ester buffer_ok->check_dye Yes change_buffer->check_dye dye_ok Freshly prepared? check_dye->dye_ok prepare_dye Prepare fresh Cy7-NHS ester dye_ok->prepare_dye No check_protein_conc Check Protein Concentration dye_ok->check_protein_conc Yes prepare_dye->check_protein_conc protein_conc_ok Concentration > 2 mg/mL? check_protein_conc->protein_conc_ok concentrate_protein Concentrate Protein protein_conc_ok->concentrate_protein No success Successful Labeling protein_conc_ok->success Yes concentrate_protein->success

Caption: Troubleshooting workflow for suboptimal Cy7 NHS ester labeling.

References

Technical Support Center: Unconjugated Cyanine7 NHS Ester Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unconjugated Cyanine7 (Cy7) NHS ester after bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated Cyanine7 NHS ester?

A1: Incomplete removal of unconjugated Cy7 NHS ester can lead to several downstream issues.[1] Free dye can cause high background fluorescence in assays, leading to inaccurate quantification and reduced sensitivity.[1][2] It can also interfere with the characterization of the conjugate, such as determining the degree of labeling (DOL), and may lead to non-specific binding in various applications.[3]

Q2: What are the common methods for removing unconjugated Cy7 NHS ester?

A2: The most common and effective methods for removing unconjugated Cy7 NHS ester from protein conjugates are based on size differences between the labeled protein and the small dye molecule. These methods include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most frequently recommended method.[1][4]

  • Dialysis: A traditional method for separating molecules based on size through a semipermeable membrane.[5][6]

  • Tangential Flow Filtration (TFF): An efficient method for concentrating and desalting protein solutions, which can be adapted for dye removal.[7][8]

Other chromatographic techniques like Hydrophobic Interaction Chromatography (HIC) and Reverse-Phase Chromatography (RPC) can also be used, although they separate based on hydrophobicity rather than size.[9][10][11][12]

Q3: How do I choose the best purification method for my application?

A3: The choice of purification method depends on several factors, including the scale of your reaction, the properties of your biomolecule, the required purity, and the available equipment. The table below provides a comparison of the most common methods.

FeatureSize-Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on molecular size.[13][14]Diffusion of small molecules across a semipermeable membrane.[5]Size-based separation using a membrane with tangential flow.[7][15][16]
Speed Fast (minutes to an hour).[8]Slow (hours to days).[6]Fast and efficient for various volumes.[8]
Sample Volume Scalable from small (<1 mL) to large volumes.[4][13]Best for moderate to large volumes.Highly scalable from milliliters to thousands of liters.[8]
Resolution High resolution, good separation of conjugate from free dye.[13]Lower resolution, potential for some residual free dye.High efficiency for desalting and buffer exchange.[7]
Sample Dilution Minimal dilution.Significant sample dilution.[17]Can concentrate the sample.[8]
Equipment Chromatography system or spin columns.[4][18]Dialysis tubing/cassettes, beakers, stir plate.[6]TFF system (pump, reservoir, membrane cassette).[8]

Troubleshooting Guides

Section 1: Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography separates molecules based on their size.[13][14] Larger molecules, like the Cy7-protein conjugate, pass through the column more quickly, while smaller molecules, like the unconjugated Cy7 dye, enter the pores of the chromatography resin and elute later.[13][19]

Experimental Workflow: SEC for Dye Removal

SEC_Workflow cluster_prep Column Preparation cluster_sep Separation cluster_analysis Analysis prep_resin Select appropriate resin (e.g., Sephadex G-25) pack_column Pack column or prepare spin column prep_resin->pack_column equilibrate Equilibrate with PBS buffer pack_column->equilibrate load_sample Load reaction mixture equilibrate->load_sample elute Elute with PBS buffer load_sample->elute collect Collect fractions elute->collect analyze Analyze fractions (e.g., spectrophotometry) collect->analyze

Caption: Workflow for removing unconjugated dye using SEC.

Troubleshooting SEC
ProblemPossible Cause(s)Suggested Solution(s)
High background in assays after purification. Incomplete removal of unconjugated dye.[1]- Optimize resin selection: Ensure the resin's fractionation range is appropriate. For most proteins, Sephadex G-25 or equivalent is suitable for removing small molecules like dyes.[13] - Increase column length: A longer column bed can improve resolution between the conjugate and the free dye.[14] - Optimize flow rate: A moderate flow rate generally provides the best resolution.[14] - Check for column overloading: Do not exceed the recommended sample volume for the column (typically 1-5% of the total column volume for high resolution).[14]
Low recovery of the labeled protein. - The protein may be adsorbing to the column matrix. - The protein may have precipitated on the column.- Use a different resin: Some proteins may interact non-specifically with certain matrices. - Modify buffer conditions: Adjusting the ionic strength or pH of the elution buffer can sometimes reduce non-specific binding. - Ensure protein stability: Confirm that the protein is stable in the chosen buffer to prevent precipitation.
The colored fractions (conjugate and free dye) are not well-separated. - Inappropriate resin choice. - Poor column packing. - Sample volume too large.- Select a resin with a suitable fractionation range: For separating proteins from small dyes, a resin with a low molecular weight cut-off (e.g., 5 kDa) is ideal.[13] - Repack the column: Ensure the column is packed evenly to avoid channeling. Using pre-packed columns can improve reproducibility.[13] - Reduce sample volume: Apply a smaller sample volume to the column to achieve better separation.[14]
Section 2: Dialysis

Dialysis is a process where a semipermeable membrane is used to separate molecules based on size.[5] The protein-dye conjugate is retained within the dialysis tubing or cassette, while the smaller, unconjugated dye molecules diffuse out into a larger volume of buffer.[5]

Experimental Workflow: Dialysis for Dye Removal

Dialysis_Workflow start Start with Reaction Mixture load_sample Load sample into dialysis tubing/cassette start->load_sample dialyze Dialyze against large volume of buffer with stirring load_sample->dialyze change_buffer1 Change buffer (after 2-4 hours) dialyze->change_buffer1 change_buffer2 Change buffer (after 2-4 hours) change_buffer1->change_buffer2 overnight Dialyze overnight change_buffer2->overnight recover Recover purified conjugate overnight->recover

Caption: General workflow for dialysis-based purification.

Troubleshooting Dialysis
ProblemPossible Cause(s)Suggested Solution(s)
Residual free dye after dialysis. - Insufficient buffer volume or too few buffer changes. - Dialysis time is too short. - Inappropriate molecular weight cut-off (MWCO) of the membrane.- Increase buffer volume: Use a buffer volume that is at least 100-200 times the sample volume for each exchange. - Perform multiple buffer changes: At least three buffer changes are recommended to ensure efficient removal of the free dye.[6] - Increase dialysis time: Allow sufficient time for diffusion. An overnight dialysis step is common.[6] - Select the correct MWCO: For most antibodies (e.g., IgG, ~150 kDa), a 12-14 kDa MWCO membrane is appropriate.[6] This allows the small dye molecules to pass through while retaining the antibody.
Sample volume has significantly increased. Water has moved into the dialysis bag due to osmotic pressure differences.- Ensure the buffer composition inside and outside the dialysis bag is similar , especially in terms of salt concentration, to minimize osmotic gradients.
Loss of protein sample. - Leakage from the dialysis tubing/cassette. - Protein precipitation.- Check for leaks: Before adding the sample, test the dialysis tubing or cassette with buffer to ensure it is sealed properly.[6] - Maintain protein stability: Perform dialysis at a low temperature (e.g., 4°C) to maintain protein stability, especially since preservatives like sodium azide may be removed during the process.[6]
Section 3: Tangential Flow Filtration (TFF)

TFF, also known as cross-flow filtration, is a rapid and efficient method for separating and purifying biomolecules.[8] The sample solution flows tangentially across a membrane surface, which prevents the build-up of molecules that can cause fouling.[8] Smaller molecules like unconjugated dye pass through the membrane (permeate), while the larger protein conjugate is retained (retentate).[16]

Logical Relationship: TFF Process

TFF_Process feed Feed Solution (Conjugate + Free Dye) pump Pump feed->pump tff_module TFF Module (Membrane) pump->tff_module retentate Retentate (Purified Conjugate) tff_module->retentate Retained permeate Permeate (Free Dye + Buffer) tff_module->permeate Passes Through retentate->feed Recirculation

Caption: Principle of Tangential Flow Filtration.

Troubleshooting TFF
ProblemPossible Cause(s)Suggested Solution(s)
Slow processing time or low flux rate. - Membrane fouling. - High sample viscosity. - Incorrect transmembrane pressure (TMP).- Optimize operating parameters: Adjust the feed flow rate to create sufficient cross-flow to sweep the membrane surface.[20] - Select an appropriate membrane: Ensure the membrane material is compatible with your sample and has the correct molecular weight cut-off. - Control TMP: Finding the optimal TMP is crucial; if it's too high, it can lead to a dense gel layer on the membrane, reducing flux.[16]
Low recovery of the protein conjugate. - The protein is binding to the membrane. - The protein is passing through the membrane.- Choose a different membrane material: Some proteins may have an affinity for certain membrane types. - Select a smaller MWCO membrane: Ensure the membrane's MWCO is significantly smaller than the molecular weight of your protein to prevent its loss into the permeate.
Incomplete removal of the free dye. - Insufficient diafiltration volume.- Perform diafiltration (buffer exchange): After an initial concentration step, perform diafiltration by adding fresh buffer to the retentate to wash out the remaining free dye.[8][15] Several diafiltration volumes (typically 5-10) may be necessary for complete removal.

Experimental Protocols

Protocol 1: Unconjugated Dye Removal using a Spin Column (SEC)

This protocol is suitable for small-scale purifications (typically up to 2.5 mL).

Materials:

  • Spin column (e.g., Sephadex G-25 pre-packed column)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Collection tubes

  • Microcentrifuge

Procedure:

  • Column Preparation:

    • Remove the top cap of the spin column and then the bottom tip.

    • Place the column in a collection tube.

    • Centrifuge the column for 2 minutes at 1,000 x g to remove the storage buffer.

  • Column Equilibration:

    • Place the column in a new collection tube.

    • Add 1-2 mL of PBS buffer to the top of the resin.

    • Centrifuge for 2 minutes at 1,000 x g. Discard the flow-through. Repeat this step 2-3 times.

  • Sample Loading and Elution:

    • Place the column in a clean collection tube.

    • Slowly apply the reaction mixture to the center of the resin bed.

    • Centrifuge for 3 minutes at 1,000 x g.

    • The eluate in the collection tube contains the purified Cy7-protein conjugate. The unconjugated dye will be retained in the column.

Protocol 2: Unconjugated Dye Removal using Dialysis

This protocol is suitable for various sample volumes.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 12-14 kDa for IgG)

  • Dialysis buffer (e.g., PBS, pH 7.2-7.4)

  • Large beaker

  • Magnetic stir plate and stir bar

  • Clips for dialysis tubing (if applicable)

Procedure:

  • Prepare Dialysis Membrane:

    • Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.

  • Load Sample:

    • Secure one end of the tubing with a clip.

    • Load the reaction mixture into the tubing, leaving some space for potential volume changes.

    • Secure the other end of the tubing with a second clip, ensuring no leaks.

  • Perform Dialysis:

    • Place the sealed dialysis tubing in a beaker with a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume).

    • Place the beaker on a magnetic stir plate and stir gently.

    • Dialyze for 2-4 hours.

  • Buffer Exchange:

    • Change the dialysis buffer. Repeat this step at least two more times.

    • For the final exchange, allow the dialysis to proceed overnight at 4°C.

  • Recover Sample:

    • Carefully remove the dialysis tubing from the buffer and recover the purified conjugate.

References

Cyanine7 NHS Ester Conjugate Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanine7 (Cy7) NHS ester conjugate purification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of Cy7-labeled biomolecules.

Frequently Asked Questions (FAQs)

Q1: I am observing low labeling efficiency or a low Degree of Labeling (DOL). What are the possible causes and solutions?

A1: Low labeling efficiency is a common issue that can arise from several factors related to your reagents and reaction conditions.

  • Suboptimal pH: The reaction between the Cy7 NHS ester and primary amines on your molecule is highly pH-dependent. The optimal pH range is typically 8.0-9.0.[1][2] If the pH is too low, the primary amines will be protonated, rendering them unreactive.[2]

  • Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the Cy7 NHS ester, significantly reducing labeling efficiency.[3][4]

  • Low Protein/Biomolecule Concentration: For optimal labeling, the concentration of your protein or biomolecule should be between 2-10 mg/mL.[1][5] Lower concentrations can lead to less efficient conjugation.[4]

  • Hydrolyzed Cy7 NHS Ester: Cy7 NHS esters are moisture-sensitive and can hydrolyze over time, especially in aqueous solutions.[3][6] Use a freshly prepared stock solution in anhydrous DMSO or DMF for each reaction.[1][7]

  • Antibody Impurities: If you are labeling an antibody, ensure it is free from stabilizers like bovine serum albumin (BSA) or gelatin, which contain primary amines and will compete in the labeling reaction.[4]

Troubleshooting Summary for Low DOL:

Potential CauseRecommended Solution
Suboptimal Reaction pHEnsure the reaction buffer pH is between 8.0 and 9.0. Use buffers like sodium bicarbonate or sodium borate.[1][3]
Competing Primary AminesPerform buffer exchange (e.g., dialysis or spin column) into an amine-free buffer like PBS before conjugation.[1][4]
Low Biomolecule ConcentrationConcentrate your protein or molecule to >2 mg/mL.[1][5]
Inactive/Hydrolyzed DyePrepare a fresh stock solution of Cy7 NHS ester in anhydrous DMSO or DMF immediately before use.[7]
Impure AntibodyPurify the antibody to remove stabilizers like BSA or gelatin before labeling.[4]

Q2: My purified conjugate shows high background fluorescence in downstream applications. How can I resolve this?

A2: High background is often caused by the presence of unconjugated (free) Cy7 dye in your final product.[1] This indicates that the purification step was not sufficient to completely remove the smaller dye molecules from the larger labeled conjugate.

  • Inefficient Purification: The chosen purification method may not be optimal for separating the conjugate from the free dye. Size-exclusion chromatography is a common and effective method for this purpose.[1]

  • Column Overloading: Loading too much of the reaction mixture onto the purification column can lead to poor separation.[1]

  • Improper Column Equilibration: Ensure the column is properly equilibrated with the appropriate buffer before loading your sample.[1]

Q3: How does the hydrolysis of the Cyanine7 NHS ester affect my experiment, and how can I minimize it?

A3: Hydrolysis is a competing reaction where the NHS ester reacts with water instead of the primary amine on your target molecule.[3] This hydrolysis inactivates the dye and reduces labeling efficiency. The rate of hydrolysis is significantly influenced by pH.

NHS Ester Hydrolysis Half-Life vs. pH:

pHTemperatureHalf-life of Hydrolysis
7.00°C4-5 hours[3][6]
8.64°C10 minutes[3][6]

To minimize hydrolysis, it is crucial to work efficiently once the Cy7 NHS ester is in an aqueous environment and to use a freshly prepared dye stock solution.[1][7] While a higher pH increases the reaction rate with amines, it also accelerates hydrolysis, making it a trade-off.[3]

Experimental Protocols

Protocol 1: this compound Conjugation to an Antibody

This protocol provides a general guideline for labeling an antibody with Cy7 NHS ester.

Materials:

  • Purified antibody (2-10 mg/mL in amine-free buffer like PBS)[1]

  • This compound (stored desiccated at -20°C)[1]

  • Anhydrous DMSO or DMF[1]

  • Reaction Buffer: 1 M Sodium Bicarbonate (pH 8.5-9.0) or 50 mM Sodium Borate (pH 8.5)[1]

  • Purification Column (e.g., Sephadex G-25 spin column)[1]

  • Quenching Reagent (optional): 1 M Tris-HCl or Glycine (pH 7.4-8.0)[3]

Procedure:

  • Antibody Preparation: Ensure your antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange via dialysis or a spin column.[1][4] Adjust the antibody concentration to 2-10 mg/mL.[1]

  • Prepare Cy7 NHS Ester Stock Solution: Allow the vial of Cy7 NHS ester to warm to room temperature before opening to prevent moisture condensation.[3] Add anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved. This stock solution should be used promptly.[1]

  • Adjust Reaction pH: Add the reaction buffer to the antibody solution to achieve a final pH of 8.0-9.0.[1]

  • Conjugation Reaction: Slowly add the calculated volume of the Cy7 NHS ester stock solution to the pH-adjusted antibody solution while gently vortexing. A common starting molar ratio of dye to antibody is 10:1, but this may need optimization (e.g., trying 5:1, 15:1, and 20:1 ratios).[4][8]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2-4 hours at 4°C, protected from light.[2][9]

  • Quenching (Optional): To stop the reaction, you can add a quenching reagent like Tris or glycine.[3]

  • Purification: Proceed immediately to purification to separate the labeled antibody from the unconjugated dye.

Protocol 2: Purification of Cy7-Antibody Conjugate using Size-Exclusion Chromatography (Spin Column)

This is a common and effective method for removing unconjugated Cy7 dye.[1][10]

Procedure:

  • Column Preparation: Prepare a Sephadex G-25 (or equivalent) spin column according to the manufacturer's instructions. Equilibrate the column with 1X PBS, pH 7.2-7.4.[1][4]

  • Loading: Load the entire reaction mixture onto the top of the equilibrated column.[1]

  • Elution: Centrifuge the column (for spin columns) or allow the conjugate to elute by gravity. The first colored fraction will contain the larger, labeled antibody, while the smaller, unconjugated dye molecules will be retained in the column and elute later.[1]

  • Collect Fractions: Collect the purified conjugate. For long-term storage, it can be kept in PBS with 0.1% BSA and 0.02-0.05% sodium azide.[1]

Visual Guides

This compound Conjugation and Purification Workflow

Conjugation_Purification_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_products Products A Antibody in Amine-Free Buffer (pH 7.2-7.4) C Adjust pH to 8.0-9.0 A->C B Fresh Cy7 NHS Ester in Anhydrous DMSO D Mix Antibody and Cy7 (1 hr, RT, protected from light) B->D C->D E Load Reaction Mix onto Size-Exclusion Column D->E F Elute and Collect Labeled Antibody E->F H Unconjugated Cy7 Dye (retained in column) E->H G Purified Cy7-Antibody Conjugate F->G Low_DOL_Troubleshooting cluster_checks Initial Checks cluster_solutions Solutions cluster_outcome Outcome Start Low Degree of Labeling (DOL) Check_pH Is reaction pH 8.0-9.0? Start->Check_pH Check_Buffer Is buffer amine-free? Start->Check_Buffer Check_Dye Is Cy7 stock solution fresh? Start->Check_Dye Check_Conc Is protein conc. >2 mg/mL? Start->Check_Conc Adjust_pH Adjust pH with Bicarbonate/Borate Check_pH->Adjust_pH No Buffer_Exchange Dialyze or use spin column into PBS Check_Buffer->Buffer_Exchange No New_Dye Prepare fresh Cy7 stock in DMSO Check_Dye->New_Dye No Concentrate Concentrate protein sample Check_Conc->Concentrate No Success Improved DOL Adjust_pH->Success Buffer_Exchange->Success New_Dye->Success Concentrate->Success

References

Technical Support Center: sulfo-Cyanine7 NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the low fluorescence of sulfo-Cyanine7 NHS ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is sulfo-Cyanine7 NHS ester and what are its primary applications?

Sulfo-Cyanine7 (sulfo-Cy7) NHS ester is a water-soluble, near-infrared (NIR) fluorescent dye designed for labeling biomolecules.[1][2] Its N-hydroxysuccinimide (NHS) ester group reacts with primary amines on proteins, peptides, and other molecules to form stable amide bonds.[3][] Due to its emission in the NIR spectrum (around 773 nm), it is particularly useful for in vivo imaging and deep tissue applications where background autofluorescence is minimal.[1][2][5] The sulfonate groups enhance its water solubility, making it ideal for labeling delicate proteins that might denature in the presence of organic co-solvents.[2][5][6]

Q2: How should I store and handle sulfo-Cyanine7 NHS ester?

Proper storage is critical to maintain the reactivity of the NHS ester. It should be stored at -20°C, desiccated, and protected from light.[2][5] For stock solutions, it is recommended to dissolve the dye in anhydrous DMSO or DMF, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or colder.[6][7] Before opening a vial of the powdered dye, allow it to warm to room temperature to prevent condensation, as moisture will cause hydrolysis of the reactive NHS ester.[8]

Q3: What are the most common causes of low fluorescence after conjugation?

Low fluorescence is a multifaceted issue that can arise from several factors:

  • Hydrolysis of the NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it unable to react with the amine groups on the target molecule.[8][9]

  • Suboptimal Reaction pH: The labeling reaction is highly pH-dependent. The optimal pH range is typically 8.3-9.0.[7][10][11] At lower pH values, the primary amines are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester is accelerated.[9][11]

  • Dye Aggregation: Cyanine dyes, including sulfo-Cy7, have a tendency to aggregate, especially at high degrees of labeling or in certain buffers.[6] This aggregation leads to self-quenching of the fluorescence.[12] The sulfonated nature of sulfo-Cy7 helps reduce this tendency but does not eliminate it entirely.[6][13]

  • Low Degree of Labeling (DOL): An insufficient number of dye molecules conjugated to the protein will naturally result in a weak fluorescent signal.

  • Photobleaching: Cy7 dyes are susceptible to photobleaching (irreversible loss of fluorescence) upon prolonged exposure to excitation light.[6]

  • Instrument Limitations: Standard fluorescence detectors may have lower sensitivity in the NIR range compared to the visible spectrum.[14]

Q4: What buffers should I use for the labeling reaction?

It is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[3][7][10] Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer, adjusted to a pH of 8.3-9.0.[7][11][15]

Q5: How do I determine the Degree of Labeling (DOL)?

The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined using spectrophotometry.[15][16] This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of sulfo-Cy7 (~750 nm).[15] A correction factor is needed to account for the dye's absorbance at 280 nm.[15][16]

Troubleshooting Guide: Low Fluorescence Intensity

This guide addresses potential causes and solutions for low fluorescence observed with sulfo-Cyanine7 NHS ester conjugates.

Observation/Problem Potential Cause Recommended Solution & Troubleshooting Steps
Low Signal-to-Noise Ratio Instrument Settings/Limitations: The detector may have low sensitivity in the NIR range.[14]1. Confirm you are using the correct excitation and emission maxima for sulfo-Cy7 (~750 nm and ~773 nm, respectively).[1][5] 2. Increase the detector gain or exposure time. 3. Use wider emission and excitation slits if possible to improve signal collection.[14] 4. Ensure the light source has sufficient output in the NIR region.[14]
Low Fluorescence of Conjugate Hydrolysis of NHS Ester: The reactive NHS ester has been inactivated by moisture.[8]1. Always allow the dye vial to equilibrate to room temperature before opening.[8] 2. Use fresh, high-quality anhydrous DMSO or DMF to prepare the dye stock solution.[7] 3. Prepare the dye stock solution immediately before use. Aqueous solutions of the NHS ester are not stable.[11]
Incorrect Reaction Buffer: The buffer contains competing primary amines (e.g., Tris, glycine) or is at a suboptimal pH.[7][11]1. Use an amine-free buffer such as PBS or sodium bicarbonate.[15] 2. Ensure the reaction pH is between 8.3 and 9.0.[7][10] Adjust with 1 M sodium bicarbonate if necessary.[7]
Low Degree of Labeling (DOL): Insufficient dye was conjugated to the protein.1. Increase the molar ratio of dye to protein in the labeling reaction. Ratios from 5:1 to 20:1 are often tested.[17] 2. Ensure the protein concentration is adequate (typically 2-10 mg/mL) for efficient labeling.[7][10] 3. Increase the reaction time (up to 2 hours at room temperature) or temperature (up to 37°C).[17]
Fluorescence is Present but Lower than Expected Dye Aggregation and Self-Quenching: High DOL can lead to dye molecules interacting and quenching each other's fluorescence.[12]1. Determine the DOL. For antibodies, an optimal DOL is often between 2 and 10.[15] 2. If the DOL is too high, reduce the molar ratio of dye to protein in the labeling reaction. 3. Ensure the final conjugate is in a suitable buffer (e.g., PBS), as high ionic strength can sometimes promote aggregation.[6]
Photobleaching: The sample has been exposed to excessive light.[6]1. Protect the dye, stock solutions, and final conjugate from light at all times by using amber vials or covering with foil.[6] 2. Minimize the exposure time and intensity of the excitation light source during imaging.[6] 3. Consider using an antifade reagent if compatible with your application.[6]
Purified Conjugate has No Fluorescence Inefficient Purification: The labeled protein was lost during the purification step.1. Choose a purification method appropriate for the size of your biomolecule (e.g., gel filtration/desalting columns for proteins).[10][15] 2. Monitor fractions during purification to ensure you are collecting the protein-containing fractions. The labeled protein fractions should be visibly colored.[15]

Quantitative Data

The spectral and physical properties of sulfo-Cyanine7 are summarized below.

PropertyValueReference
Excitation Maximum (λex) ~750 nm[1][5]
Emission Maximum (λem) ~773 nm[1][5]
Molar Extinction Coefficient (ε) ~240,600 L·mol⁻¹·cm⁻¹[5][18][19]
Correction Factor at 280 nm (CF₂₈₀) ~0.04[19]
Molecular Weight (Potassium Salt) ~844.05 g/mol [2]

Experimental Protocols

Protocol 1: Antibody Labeling with sulfo-Cyanine7 NHS Ester

This protocol is optimized for labeling 1 mg of an IgG antibody.

Materials:

  • 1 mg IgG antibody in amine-free buffer (e.g., PBS, pH 7.4)

  • sulfo-Cyanine7 NHS ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate buffer (pH 8.5)

  • Purification/desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody: Adjust the antibody concentration to 2 mg/mL in PBS.[7][10] For 1 mg of antibody, this would be a volume of 500 µL.

  • Adjust pH: Add 50 µL (1/10th the volume) of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.5.[7]

  • Prepare Dye Stock: Immediately before use, dissolve ~1 mg of sulfo-Cy7 NHS ester in 100 µL of anhydrous DMSO to create a ~10 mg/mL stock solution. Vortex to ensure it is fully dissolved.[7][15]

  • Calculate Dye Volume: Determine the volume of dye stock needed for the desired molar ratio (a 10:1 dye-to-antibody ratio is a good starting point).[10][15]

    • Moles of IgG: (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

    • Moles of Dye needed (10x): 6.67 x 10⁻⁸ mol

    • Mass of Dye needed: (6.67 x 10⁻⁸ mol) * (844.05 g/mol ) = 5.63 x 10⁻⁵ g = 56.3 µg

    • Volume of Dye Stock: (56.3 µg) / (10 µg/µL) = 5.63 µL

  • Labeling Reaction: Slowly add the calculated volume of dye stock to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light, with continuous gentle mixing.[11][15]

Protocol 2: Purification of the Labeled Conjugate

Procedure:

  • Equilibrate Column: Equilibrate a desalting column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions.

  • Load Sample: Apply the entire reaction mixture from Protocol 1 to the top of the equilibrated column.

  • Elute Conjugate: Elute the sample with PBS. The labeled antibody conjugate will be the first colored fraction to elute from the column. The smaller, unreacted dye molecules will elute later.

  • Collect Fractions: Collect the colored fractions containing the purified sulfo-Cy7-antibody conjugate.[15]

Protocol 3: Determining the Degree of Labeling (DOL)

Procedure:

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 750 nm (A₇₅₀). Dilute the sample with PBS if the absorbance is outside the linear range of the instrument.

  • Calculate DOL: Use the following formulas to calculate the DOL.[15][19]

    • Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_protein

      • Where:

        • A₂₈₀ = Absorbance of the conjugate at 280 nm

        • A₇₅₀ = Absorbance of the conjugate at 750 nm

        • CF₂₈₀ = Correction factor for sulfo-Cy7 at 280 nm (0.04)[19]

        • ε_protein = Molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹)[19]

    • Degree of Labeling (DOL) = A₇₅₀ / (ε_dye × Protein Concentration (M))

      • Where:

        • ε_dye = Molar extinction coefficient of sulfo-Cy7 at 750 nm (240,600 M⁻¹cm⁻¹)[19]

Visualizations

cluster_reactants Reactants cluster_products Products Protein Protein with Primary Amine (-NH₂) Conjugate Fluorescently Labeled Protein (Stable Amide Bond) Protein->Conjugate pH 8.3 - 9.0 SulfoCy7 sulfo-Cyanine7 NHS Ester SulfoCy7->Conjugate NHS_leaving NHS Byproduct SulfoCy7->NHS_leaving

Figure 1. Reaction of sulfo-Cy7 NHS ester with a primary amine.

A 1. Prepare Antibody (Amine-free buffer, 2-10 mg/mL) B 2. Adjust pH to 8.3-9.0 (1M Sodium Bicarbonate) A->B D 4. Add Dye to Antibody (Target Molar Ratio) B->D C 3. Prepare Fresh Dye Stock (Anhydrous DMSO) C->D E 5. Incubate 1-2 hours (Room Temp, Protected from Light) D->E F 6. Purify Conjugate (Desalting Column) E->F G 7. Measure Absorbance (280 nm & 750 nm) F->G H 8. Calculate DOL G->H

Figure 2. Experimental workflow for sulfo-Cy7 conjugation.

start Start: Low Fluorescence Signal check_dol Is Degree of Labeling (DOL) known and in optimal range (e.g., 2-10)? start->check_dol no_dol Calculate DOL (Protocol 3) check_dol->no_dol No check_instrument Are instrument settings optimized for NIR detection? check_dol->check_instrument Yes dol_low DOL is too low no_dol->dol_low dol_high DOL is too high no_dol->dol_high troubleshoot_labeling Troubleshoot Labeling Reaction: - Increase dye:protein ratio - Check buffer pH (8.3-9.0) - Use fresh, non-hydrolyzed dye - Confirm protein concentration dol_low->troubleshoot_labeling reduce_ratio Reduce dye:protein ratio to minimize aggregation/ self-quenching dol_high->reduce_ratio optimize_instrument Optimize Instrument: - Check Ex/Em wavelengths - Increase gain/exposure - Use wider slits check_instrument->optimize_instrument No check_storage Was conjugate protected from light during storage and handling? check_instrument->check_storage Yes photobleaching Potential Photobleaching: - Minimize light exposure - Use antifade reagents check_storage->photobleaching No final_ok Issue likely resolved or related to intrinsic properties of the conjugate. check_storage->final_ok Yes

Figure 3. Troubleshooting decision tree for low fluorescence.

References

Validation & Comparative

A Head-to-Head Comparison of Cyanine7 and Cy5 NHS Esters for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorophores for in vivo imaging, the choice between Cyanine7 (Cy7) and Cyanine5 (Cy5) NHS esters is a critical decision point. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to facilitate an informed choice for your preclinical research.

Both Cy5 and Cy7 are near-infrared (NIR) fluorescent dyes widely utilized in small animal in vivo imaging.[1] Their emission wavelengths fall within the NIR window (700-900 nm), a range where light absorption and scattering by biological tissues are significantly minimized.[1] This characteristic allows for deeper tissue penetration and higher signal-to-background ratios compared to fluorophores that emit in the visible spectrum.[1] While both are suitable for in vivo applications, Cy7 is often the preferred dye for whole-body imaging due to its longer emission wavelength, which results in even less tissue attenuation and autofluorescence.[1][2] Cy5, with its slightly shorter wavelength, remains a valuable tool, particularly for superficial imaging and applications requiring multiplexing with other NIR dyes.[1]

Quantitative Data Summary

The selection of a fluorescent dye is fundamentally guided by its photophysical properties. The following table summarizes the key characteristics of Cy5 and Cy7 NHS esters to provide a clear basis for comparison.

PropertyCy5 NHS EsterCy7 NHS EsterReference
Excitation Maximum (λex) ~649-651 nm~747-756 nm[2][3][4]
Emission Maximum (λem) ~667-670 nm~776-779 nm[2][3][4]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~200,000-250,000 cm⁻¹M⁻¹[2][5][6]
Quantum Yield (Φ) ~0.27~0.12-0.28[2][5][6]
Spectral Range Far-RedNear-Infrared (NIR)[2]
Illustrative Tumor-to-Background Ratio (TBR) at 24h 4.8 ± 0.56.2 ± 0.7[1]

Note: The TBR data is illustrative and actual values can vary based on the tumor model, imaging system, and probe concentration.[1]

Key Applications in In Vivo Imaging

The distinct spectral properties of Cy5 and Cy7 dictate their suitability for different research applications.

Cy5 NHS Ester is a versatile dye widely employed in various bioanalytical and imaging techniques.[2] Its bright fluorescence and high photostability make it an excellent choice for:

  • Fluorescence Microscopy: Labeling cellular components and tissues for detailed structural and functional imaging.[2]

  • Flow Cytometry: Conjugated to antibodies for cell surface marker analysis.[2]

  • Superficial In Vivo Imaging: Useful for imaging shallow tumors or biological processes close to the surface.[1]

Cy7 NHS Ester and its derivatives are the superior choice for deep-tissue in vivo imaging where minimizing autofluorescence and maximizing signal penetration are critical.[2] Its applications include:

  • Whole-Body In Vivo Imaging: Tracking labeled cells, antibodies, or nanoparticles in live animal models to study biodistribution, tumor targeting, and therapeutic efficacy.[2][5]

  • Sentinel Lymph Node Mapping: Identifying the first lymph node(s) to which cancer cells are most likely to spread.[1]

  • Deep-Tissue Imaging: Enabling visualization of targets located deeper within the organism due to reduced light scattering at longer wavelengths.[7]

Experimental Protocols

Protein Labeling with Cy5 or Cy7 NHS Ester

This protocol provides a general guideline for labeling proteins, such as antibodies, with Cy5 or Cy7 NHS esters.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)[1]

  • Cy5 or Cy7 NHS ester[1]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1]

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[1][2]

  • Purification column (e.g., Sephadex G-25)[1]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[1] The pH of the protein solution should be between 8.0 and 9.0.[8][9]

  • Prepare the Dye Solution: Allow the vial of Cy dye NHS ester to warm to room temperature before opening.[1] Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh.[1]

  • Labeling Reaction: While gently stirring, slowly add the dye solution to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be optimized for the specific protein.[1] Incubate the reaction for 1 hour at room temperature in the dark with continuous stirring.[3][6]

  • Purification: Separate the labeled protein from the free dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[1][6] The first colored band to elute is the labeled protein.[1]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~650 nm for Cy5, ~747 nm for Cy7).[1]

In Vivo Tumor Imaging with a Cy7-Labeled Antibody

This protocol outlines the steps for imaging HER2-positive tumors in a mouse model using a Cy7-labeled antibody.

Materials:

  • Mice bearing HER2-positive tumors (e.g., BT-474 xenografts)[1]

  • Cy7-labeled anti-HER2 antibody[1]

  • Sterile phosphate-buffered saline (PBS)[1]

  • Anesthesia (e.g., isoflurane)[1]

  • In vivo imaging system (e.g., IVIS Spectrum)[1]

Procedure:

  • Animal Preparation: Anesthetize the mouse using an induction chamber with 2-3% isoflurane.[1] To reduce autofluorescence, it is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.[1]

  • Probe Administration: Dilute the Cy7-labeled antibody to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.[1] Inject the probe intravenously (i.v.) via the tail vein.[1]

  • Image Acquisition: Acquire a baseline image before injecting the probe to assess autofluorescence.[1] Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[1] For Cy7, use an excitation filter around 745 nm and an emission filter around 780 nm.[1][6]

  • Data Analysis: Draw regions of interest (ROIs) over the tumor and a background area (e.g., muscle).[5] Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.[1]

  • Ex Vivo Analysis (Optional): After the final imaging session, euthanize the mouse, dissect the tumor and major organs, and image them to confirm the in vivo findings.[1]

Visualizing the Workflow

InVivo_Imaging_Workflow characterization characterization animal_prep animal_prep characterization->animal_prep Proceed to in vivo injection injection in_vivo_imaging in_vivo_imaging injection->in_vivo_imaging

Biodistribution and Clearance

Understanding the biodistribution and clearance of the fluorescent probe is crucial for interpreting in vivo imaging data. Unconjugated Cy7 dye is observed mostly in the kidneys within 1 hour and is rapidly eliminated by 6 hours.[10][11] When conjugated to a targeting molecule, the biodistribution profile will be predominantly influenced by the targeting vehicle. For example, a Cy7-labeled encapsulin protein nanocage predominantly accumulates in the liver by 6 hours and then gradually clears from the body within 72 hours.[10][11] In contrast, Cy5-labeled probes have also been shown to clear through both renal and hepatic routes, with the specific clearance pattern being highly dependent on the properties of the conjugated molecule.[12]

Conclusion

References

Navigating the Near-Infrared Landscape: A Comparative Guide to Cyanine7 NHS Ester Alternatives for Enhanced In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of near-infrared (NIR) imaging, the selection of an appropriate fluorophore is a critical determinant of experimental success. While Cyanine7 (Cy7) NHS ester has long been a workhorse in the field, a new generation of advanced alternatives offers significant improvements in brightness, photostability, and in vivo performance. This guide provides an objective, data-driven comparison of Cy7 NHS ester and its leading alternatives, empowering you to make an informed decision for your specific research needs.

The NIR window (700-1700 nm) offers distinct advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence compared to the visible spectrum.[1] However, the ideal NIR fluorophore must not only possess suitable spectral properties but also exhibit high quantum yield, robust photostability, and favorable pharmacokinetics for high-contrast imaging. This guide will delve into the performance of prominent alternatives to Cy7 NHS ester, including IRDye 800CW, Alexa Fluor 750, and the innovative class of zwitterionic dyes.

Quantitative Performance Metrics: A Head-to-Head Comparison

The selection of a NIR fluorophore is often a balance between key photophysical parameters. The following table summarizes the quantitative data for Cy7 NHS ester and its alternatives, providing a clear basis for comparison.

PropertyCyanine7 (Cy7)IRDye 800CWAlexa Fluor 750Zwitterionic Dyes (e.g., ZW800-1)
Max Excitation (nm) ~750~774~749~770
Max Emission (nm) ~773~789~775~790
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~199,000 - 250,000[2]~240,000[3]~240,000 - 290,000[2]~230,000
Quantum Yield (Φ) ~0.12 - 0.3[2]~0.05 - 0.12[3]~0.12[2]High
Key Advantages Well-established, cost-effective.High photostability, good brightness, low non-specific binding.[4][5]High brightness and photostability.[2]Extremely low non-specific binding, rapid renal clearance, high tumor-to-background ratios.[6][7]
Key Disadvantages Susceptible to photobleaching, potential for non-specific binding.[8]Proprietary.Higher cost.Requires specific synthesis.[9]

In Vivo Performance: Tumor-to-Background Ratios

A critical metric for in vivo imaging is the tumor-to-background ratio (TBR), which directly reflects the ability to distinguish the target tissue from surrounding healthy tissue. Studies have demonstrated the superior performance of zwitterionic dyes in this regard.

ConjugateTumor-to-Background Ratio (4h post-injection)Reference
cRGD-Cy5.52.7[6]
cRGD-IRDye800-CW5.1[6]
cRGD-ZW800-1 17.2 [6]

These data highlight the significant improvement in signal-to-background achievable with zwitterionic fluorophores, leading to clearer and more sensitive tumor detection.[6]

Experimental Protocols

To ensure reproducible and reliable results, the following are detailed protocols for antibody conjugation and in vivo imaging.

Antibody Conjugation with NHS Ester Dyes

This protocol describes the conjugation of amine-reactive NHS ester dyes (Cy7, IRDye 800CW, Alexa Fluor 750) to a monoclonal antibody.

Materials:

  • Antibody solution (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • Dye-NHS ester (dissolved in anhydrous DMSO or DMF to 10 mg/mL)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

  • Reaction Setup: Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer.

  • Dye Addition: Add the dissolved dye-NHS ester to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but typically ranges from 5:1 to 15:1.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light, with gentle stirring.

  • Quenching: Add the Quenching Solution to stop the reaction.

  • Purification: Remove unconjugated dye using a gel filtration column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the dye's maximum absorbance wavelength.

In Vivo Imaging with cRGD-ZW800-1

This protocol outlines a general procedure for in vivo imaging of tumors using the integrin-targeting agent cRGD-ZW800-1.[10][11]

Materials:

  • Tumor-bearing animal model (e.g., subcutaneous xenograft)

  • cRGD-ZW800-1 solution in sterile PBS

  • In vivo imaging system equipped for NIR fluorescence detection

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse.

  • Probe Administration: Administer cRGD-ZW800-1 via intravenous injection (e.g., tail vein). A typical dose is 10 nmol per mouse.[10][11]

  • Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the optimal imaging window. Use an appropriate excitation source (e.g., ~770 nm) and emission filter (e.g., >790 nm).

  • Data Analysis: Quantify the fluorescence intensity in the tumor region of interest (ROI) and a corresponding background ROI to calculate the tumor-to-background ratio.

Visualizing Experimental and Biological Pathways

To further clarify the methodologies and biological context, the following diagrams illustrate a typical antibody conjugation workflow and the integrin αvβ3 signaling pathway targeted by cRGD-conjugated probes.

Antibody_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Mix Mix and Incubate (1 hr, RT, dark) Antibody->Mix Dye Dye-NHS Ester in DMSO Dye->Mix Purify Purification (Size Exclusion) Mix->Purify Analyze Characterization (DOL) Purify->Analyze Integrin_Signaling cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cRGD cRGD-ZW800-1 Integrin Integrin αvβ3 cRGD->Integrin Binds FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

References

A Researcher's Guide to Validating Cyanine7 Labeled Antibody Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of fluorescently labeled antibodies is paramount for generating reliable and reproducible data. Cyanine7 (Cy7), a near-infrared (NIR) fluorescent dye, is a valuable tool for various applications due to its emission profile, which minimizes interference from tissue autofluorescence. This guide provides an objective comparison of Cy7-labeled antibodies with common alternatives, supported by experimental data and detailed protocols to ensure proper validation.

Performance Comparison: Cy7 vs. NIR Alternatives

The choice of a near-infrared fluorophore can significantly impact experimental outcomes, particularly in applications requiring deep tissue penetration and a high signal-to-noise ratio. While Cy7 is a widely used dye, alternatives like Alexa Fluor 750 offer competitive or even superior performance in certain aspects. The selection of the optimal dye often depends on the specific application, the abundance of the target antigen, and the required photostability during imaging.

Key performance characteristics of Cy7 and a primary alternative, Alexa Fluor 750, are summarized below.

PropertyCyanine7 (Cy7)Alexa Fluor 750Key Insight
Max Excitation (nm) ~745 - 756[1]749[1]Both dyes have very similar spectral profiles, making them compatible with common NIR imaging systems.[1]
Max Emission (nm) ~779 - 800[1]775[1]The emission maxima are also closely matched, allowing for the use of similar filter sets.
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~199,000 - 250,000[1]~240,000 - 290,000[1]Alexa Fluor 750 may have a slight advantage in light absorption efficiency.[1]
Quantum Yield (Φ) ~0.12 - 0.3[1]0.12[1]The efficiency of converting absorbed light into fluorescence is comparable between the two.[1]
Photostability GoodExcellentAlexa Fluor dyes are generally reported to be more resistant to photobleaching than Cy dyes.
pH Sensitivity LowVery LowBoth dyes maintain consistent signals across various buffer conditions.
Solubility GoodExcellentHigher solubility reduces the risk of dye aggregation and non-specific binding.

While both are robust options, evidence suggests that Alexa Fluor 750 often provides advantages in brightness and photostability, which can lead to better signal-to-noise ratios and more reliable results in demanding imaging experiments.[1] However, Cy7 remains a cost-effective and viable option for many standard applications.[1]

Key Experimental Validation Protocols

Proper validation of a Cy7-labeled antibody is crucial to ensure its specificity and functionality are not compromised by the conjugation process. The following are key experimental protocols for this purpose.

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to a single antibody, is a critical quality control parameter. An optimal DOL, typically between 2 and 10 for antibodies, ensures a bright signal without causing issues like self-quenching of the fluorophore or reduced antibody binding affinity.[2]

Protocol:

  • Purification: Completely remove any unbound dye from the conjugated antibody solution using methods like dialysis or gel filtration.[2]

  • Absorbance Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and at the absorbance maximum of Cy7 (~750 nm) using a spectrophotometer.[3]

    • If the absorbance is too high (e.g., > 2.0), dilute the sample and record the dilution factor.[2]

  • Calculation: The DOL is calculated using the Beer-Lambert law. This involves the measured absorbances, the molar extinction coefficients of the antibody and the dye, and a correction factor for the dye's absorbance at 280 nm.[2][4]

In Vitro Validation: Flow Cytometry

Flow cytometry is a powerful technique to assess the binding specificity of a Cy7-labeled antibody to its target on or within cells.[5]

Protocol:

  • Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to approximately 1 x 10⁷ cells/mL in a suitable buffer (e.g., FACS buffer).[5]

  • Fc Receptor Blocking: To prevent non-specific binding, incubate the cells with an Fc receptor blocking solution.[5]

  • Antibody Staining:

    • Add the Cy7-labeled antibody at a predetermined optimal concentration to the cells.

    • Include an isotype control labeled with Cy7 to determine the level of non-specific background staining.[5]

    • Incubate for 20-30 minutes at 4°C in the dark to prevent degradation of the tandem dye if applicable.[5]

  • Washing: Wash the cells with cold FACS buffer to remove unbound antibodies.[5]

  • Viability Staining: Add a viability dye to distinguish live from dead cells, as dead cells can non-specifically bind antibodies.[5]

  • Data Acquisition: Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for Cy7 detection.[5]

In Vivo Validation: Tumor Imaging

For therapeutic antibody development, validating the targeting ability of a Cy7-labeled antibody in a living organism is essential.

Protocol:

  • Animal Model: Use tumor-bearing mice (e.g., nude mice with subcutaneous tumors).[3]

  • Injection: Inject the Cy7-labeled antibody conjugate (typically 1-5 nmol of dye) intravenously, often via the tail vein.[3]

  • In Vivo Imaging: Acquire fluorescence images at various time points (e.g., 4, 24, 48, 72 hours) post-injection using an in vivo imaging system with the appropriate NIR filters. This allows for monitoring of tumor accumulation and clearance from other tissues.[3]

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental procedures. The following visualizations, created using the DOT language, illustrate a general workflow for antibody validation and a relevant signaling pathway.

G cluster_prep Preparation & QC cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Ab Antibody Conjugation Conjugation Reaction Ab->Conjugation Cy7 Cy7-NHS Ester Cy7->Conjugation Purification Purification (e.g., Desalting Column) Conjugation->Purification DOL DOL Calculation Purification->DOL FlowCytometry Flow Cytometry DOL->FlowCytometry Validated Conjugate Cells Target Cells Cells->FlowCytometry Specificity Binding Specificity & Affinity FlowCytometry->Specificity Injection IV Injection Specificity->Injection Functionally Valid AnimalModel Tumor-Bearing Animal Model AnimalModel->Injection Imaging NIR Imaging Injection->Imaging Biodistribution Biodistribution Analysis Imaging->Biodistribution

Workflow for Cy7-Labeled Antibody Validation

A common application for labeled antibodies is the study of cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in many cancers.[6][7][8] A Cy7-labeled anti-EGFR antibody could be used to visualize receptor expression and trafficking.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binds & Activates Antibody Cy7-Anti-EGFR Antibody Antibody->EGFR Blocks Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Targeting the EGFR Signaling Pathway

By following these comparative guidelines and validation protocols, researchers can confidently select and qualify Cy7-labeled antibodies for their specific needs, leading to more accurate and impactful scientific discoveries.

References

A Researcher's Guide to Quantifying Protein Labeling with Cyanine7 NHS Ester: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in molecular imaging and targeted therapies, the precise conjugation of fluorescent dyes to proteins is a critical step. The degree of labeling (DOL), or the molar ratio of dye to protein, is a key parameter that dictates the brightness and functionality of the resulting conjugate. An optimal DOL ensures a strong signal without compromising the protein's biological activity. This guide provides a comprehensive comparison of Cyanine7 (Cy7) NHS ester, a widely used near-infrared (NIR) dye, with its common alternatives. It includes detailed experimental protocols for determining the DOL and visual workflows to clarify the underlying processes.

Performance Comparison of Amine-Reactive NIR Dyes

The selection of a fluorescent dye for protein labeling is a crucial decision that impacts experimental outcomes. The following table provides a quantitative comparison of key photophysical and chemical properties of Cy7 NHS ester and several popular alternatives. This data is essential for choosing the optimal dye based on the specific requirements of your application, such as the desired brightness, the instrumentation available, and the nature of the protein being labeled.

ParameterCyanine7 (Cy7)Alexa Fluor 750Alexa Fluor 790IRDye 800CWDyLight 800
Excitation Max (nm) ~750749784774777
Emission Max (nm) ~773775814789794
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~199,000~240,000~260,000~240,000~270,000
Quantum Yield (Φ) ~0.3[1]0.12[2]Not widely reported~0.08 - 0.12[3][4]Reported as "high"[3]
Correction Factor (A₂₈₀/Aₘₐₓ) 0.036[4]0.04[5][6]0.08[6]0.030.045
Photostability ModerateHigh[5]HighHighHigh[7][8]
Key Features Common NIR dye, good for in vivo imaging.High photostability and brightness.[9]Longer wavelength emission, suitable for deep-tissue imaging.Well-established for in vivo imaging, good water solubility.High fluorescence intensity and photostability.[10]

Note: The exact spectral properties and quantum yields can vary slightly depending on the conjugation state and the local environment of the dye. The photostability is a qualitative assessment based on general observations that Alexa Fluor and DyLight dyes are typically more photostable than traditional cyanine dyes.[5]

Experimental Protocol: Determining the Degree of Labeling (DOL)

This protocol provides a general method for labeling a protein (e.g., an antibody) with Cyanine7 NHS ester and subsequently determining the DOL.

Materials
  • Protein of interest in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Protein Labeling Reaction
  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer such as 1X PBS. The concentration should ideally be 2-10 mg/mL for efficient labeling. Adjust the pH of the protein solution to 8.3-8.5 using the 1 M sodium bicarbonate solution. This slightly basic pH is optimal for the reaction between the NHS ester and primary amines.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure the dye is fully dissolved.

  • Perform the Labeling Reaction: While gently vortexing the protein solution, add the desired molar excess of the dye stock solution. A common starting point is a 10- to 20-fold molar excess of dye to protein. Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous gentle stirring or rotation.

Purification of the Conjugate

It is crucial to remove any unreacted, free dye from the protein-dye conjugate to ensure accurate DOL determination.

  • Equilibrate the Column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with 1X PBS.

  • Separate the Conjugate: Apply the reaction mixture to the top of the equilibrated column. Elute the protein-dye conjugate with 1X PBS. The labeled protein will elute first as it is larger than the free dye.

  • Collect Fractions: Collect the colored fractions containing the purified protein-dye conjugate.

Degree of Labeling (DOL) Calculation

The DOL is determined by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of the dye (Aₘₐₓ), which for Cyanine7 is approximately 750 nm.

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and 750 nm (A₇₅₀). Use 1X PBS as a blank. If the absorbance is too high, dilute the sample with a known volume of PBS and account for the dilution factor in the calculations.

  • Calculate the DOL using the following formulas:

    • Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_protein

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • A₇₅₀: Absorbance of the conjugate at 750 nm.

      • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (for Cy7, this is 0.036).[4]

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

    • Dye Concentration (M) = A₇₅₀ / ε_dye

      • ε_dye: Molar extinction coefficient of the dye at its Aₘₐₓ (for Cy7, this is ~199,000 M⁻¹cm⁻¹).

    • Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M)

Visualizing the Process

To further clarify the experimental and chemical processes involved in protein labeling and DOL determination, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling & Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) reaction Labeling Reaction (1 hr, RT, dark) prep_protein->reaction prep_dye Prepare Dye Stock Solution (Cy7 NHS in DMSO) prep_dye->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification measurement Spectrophotometry (Measure A280 & A750) purification->measurement calculation DOL Calculation measurement->calculation

Experimental workflow for determining the Degree of Labeling (DOL).

The diagram above outlines the key steps in the process, from the initial preparation of the protein and dye solutions to the final calculation of the DOL. This workflow ensures a systematic and reproducible approach to quantifying the extent of protein labeling.

chemical_reaction cluster_reactants Reactants cluster_products Products protein Protein-NH₂ (Primary Amine) reaction_conditions + pH 8.3-8.5 protein->reaction_conditions dye Dye-NHS Ester dye->reaction_conditions conjugate Protein-NH-CO-Dye (Stable Amide Bond) leaving_group NHS (N-hydroxysuccinimide) reaction_conditions->conjugate reaction_conditions->leaving_group

Chemical reaction between an NHS ester dye and a primary amine.

This diagram illustrates the fundamental chemical reaction that underpins the labeling process. The N-hydroxysuccinimide (NHS) ester of the cyanine dye reacts with a primary amine group on the protein, typically the epsilon-amine of a lysine residue or the N-terminal amine, to form a stable amide bond. This covalent linkage ensures that the fluorescent dye is permanently attached to the protein for subsequent applications.

References

Navigating the Near-Infrared: A Guide to Spectral Overlap with Cyanine7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, careful fluorophore selection is paramount to generating accurate and reproducible data. In the near-infrared (NIR) spectrum, Cyanine7 (Cy7) has emerged as a valuable tool, offering deep tissue penetration and reduced autofluorescence. However, in multicolor experiments, the potential for spectral overlap with other fluorophores can lead to crosstalk and compromised results. This guide provides a comprehensive comparison of Cy7's spectral characteristics with other commonly used fluorophores, alongside experimental protocols to mitigate the challenges of spectral bleed-through.

Understanding the Spectral Landscape: Cy7 and its NIR Counterparts

Cyanine7 is a fluorescent dye that is excited in the far-red region of the spectrum and emits in the near-infrared, typically with an excitation maximum around 750 nm and an emission maximum around 778 nm.[1][2] Its position in the NIR window makes it particularly advantageous for in vivo imaging, where minimizing tissue autofluorescence is critical.[3] However, as the demand for higher-throughput, multiplexed assays grows, so does the likelihood of employing fluorophores with adjacent spectral profiles.

Spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection range of another. This "bleed-through" or "crosstalk" can lead to false-positive signals and inaccurate quantification.[4][5] The following tables provide a quantitative comparison of the key spectral properties of Cy7 and other commonly used NIR and far-red fluorophores to aid in the selection of appropriate dye combinations.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Cyanine7 (Cy7) ~750~773~199,000-
Cyanine5.5 (Cy5.5) ~678~694~250,000~0.28
Cyanine7.5 (Cy7.5) ~788~808~223,000-
Alexa Fluor 750 749775~270,000~0.12
IRDye 800CW 774789~240,000~0.06
iFluor 750 752777~275,000~0.12
iFluor 790 784807~220,000~0.08

Data compiled from multiple sources. Quantum yield can vary with environmental conditions.

The Challenge of Spectral Overlap in Practice

The practical implications of spectral overlap are most evident in multiplexed imaging and Förster Resonance Energy Transfer (FRET) applications.

Multiplexed Imaging

In techniques like multiplex immunofluorescence and flow cytometry, where multiple targets are labeled simultaneously, significant spectral overlap between adjacent dyes can make data interpretation challenging. For instance, the emission tail of a brighter fluorophore can easily bleed into the detection channel of a dimmer, spectrally close fluorophore, obscuring its true signal.

Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions, relying on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. A critical requirement for FRET is a significant overlap between the donor's emission spectrum and the acceptor's excitation spectrum. When using Cy7 as an acceptor, careful selection of the donor is crucial to ensure efficient energy transfer while minimizing direct excitation of the acceptor and bleed-through of the donor's emission into the FRET channel.

An example of a FRET pair utilizing Cy7 as the acceptor is Cy2 (donor) and Cy7 (acceptor), which has a calculated Förster distance (R₀) of 2.2 nm.[6] The Förster distance is the distance at which FRET efficiency is 50%, and a larger R₀ value generally indicates a more efficient FRET pair.

Experimental Protocols for Assessing and Correcting Spectral Overlap

To ensure the accuracy of multiplexed fluorescence data, it is essential to experimentally determine and correct for spectral bleed-through.

Protocol 1: Quantification of Spectral Crosstalk in Fluorescence Microscopy

This protocol outlines a method to calculate a "crosstalk factor" which can then be used to correct images for spectral bleed-through using image processing software like ImageJ.[1][7]

Materials:

  • Microscope slides with cells or tissue stained with a single fluorophore of interest (e.g., Cy5.5).

  • Microscope slides with cells or tissue stained with the spectrally adjacent fluorophore (e.g., Cy7).

  • Fluorescence microscope with appropriate filter sets for each fluorophore.

  • ImageJ software or similar image analysis package.

Methodology:

  • Image Acquisition of Single-Stained Samples:

    • For each single-stained sample (e.g., Cy5.5 only), acquire an image in its primary detection channel (e.g., the Cy5.5 channel).

    • Without changing the specimen, acquire a second image in the channel of the potentially overlapping fluorophore (e.g., the Cy7 channel). This image represents the bleed-through.

  • Image Analysis in ImageJ:

    • Open both images from the single-stained sample in ImageJ.

    • Select a region of interest (ROI) that is clearly positive in the primary channel image.

    • Measure the mean fluorescence intensity within this ROI for both the primary channel image (I_primary) and the bleed-through image (I_bleedthrough).

  • Calculation of the Crosstalk Factor:

    • The crosstalk factor (CTF) is calculated as the ratio of the bleed-through intensity to the primary intensity: CTF = I_bleedthrough / I_primary

  • Correction of Multiplexed Images:

    • Acquire images of your dually stained (e.g., Cy5.5 and Cy7) specimen in both channels.

    • In ImageJ, use the "Image Calculator" or "Math" function to subtract the calculated bleed-through from the affected channel. For example, to correct the Cy7 channel for bleed-through from Cy5.5: Corrected_Cy7_Image = Original_Cy7_Image - (CTF * Original_Cy5.5_Image)

Protocol 2: Spectral Unmixing

For more complex multicolor experiments with significant spectral overlap, spectral unmixing is a powerful computational technique. This method requires a spectral imaging system capable of acquiring a series of images at multiple, contiguous emission wavelengths, creating a "lambda stack".[8][9]

Methodology Overview:

  • Acquisition of Reference Spectra: Acquire a lambda stack for each individual fluorophore used in the experiment. These "pure" spectra serve as references.

  • Acquisition of the Multiplexed Image: Acquire a lambda stack of the fully stained specimen.

  • Linear Unmixing Algorithm: A linear unmixing algorithm is then applied. This algorithm uses the reference spectra to mathematically separate the contribution of each fluorophore to the mixed signal in every pixel of the multiplexed image.[8] This results in a set of new images, each representing the isolated signal from a single fluorophore.

Visualizing Spectral Relationships and Workflows

To better understand the concepts of spectral overlap and the workflow for its correction, the following diagrams are provided.

Spectral_Overlap cluster_fluorophores Fluorophore Emission Spectra cluster_detection Detection Channels cluster_overlap Spectral Overlap (Bleed-through) Fluorophore1 Fluorophore 1 (e.g., Cy5.5) Channel1 Channel 1 Fluorophore1->Channel1 Primary Signal Channel2 Channel 2 Fluorophore1->Channel2 Bleed-through Fluorophore2 Fluorophore 2 (e.g., Cy7) Fluorophore2->Channel2 Primary Signal Overlap Emission from Fluorophore 1 detected in Channel 2

Caption: Conceptual diagram of spectral overlap.

Crosstalk_Correction_Workflow cluster_acquisition Image Acquisition cluster_analysis Image Analysis cluster_correction Image Correction A1 Acquire Image of Single-Stained Sample 1 (e.g., Cy5.5 only) in Channel 1 and 2 B1 Measure Mean Intensity in ROI of Single-Stained Images (I_primary, I_bleedthrough) A1->B1 A2 Acquire Image of Multiplexed Sample (e.g., Cy5.5 + Cy7) in Channel 1 and 2 C1 Apply Correction Formula: Corrected_Img = Original_Img - (CTF * Bleedthrough_Source_Img) A2->C1 B2 Calculate Crosstalk Factor (CTF) B1->B2 B2->C1

Caption: Workflow for crosstalk correction.

Conclusion

Cyanine7 is a powerful tool for near-infrared fluorescence imaging. By understanding its spectral properties and the potential for overlap with other fluorophores, researchers can design more robust multiplexed experiments. The implementation of quantitative methods to assess and correct for spectral bleed-through is a critical step in ensuring the generation of high-quality, reliable data. The protocols and comparative data provided in this guide serve as a valuable resource for scientists and professionals working to harness the full potential of multicolor fluorescence imaging.

References

Advantages of Cyanine7 over other cyanine dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent dyes is a critical decision that directly impacts the quality and reliability of imaging data. Among the cyanine dyes, Cyanine7 (Cy7) has emerged as a powerful tool, particularly for in vivo imaging applications. This guide provides an objective comparison of Cy7's performance against other common cyanine dyes, supported by experimental data and detailed methodologies.

Key Advantages of Cyanine7

Cyanine7 is a near-infrared (NIR) fluorescent dye that offers several distinct advantages over other cyanine dyes, such as Cy3 and Cy5.[1][] Its fluorescence in the NIR spectrum (700-900 nm) is a primary benefit for in vivo studies.[3][4] This is because biological tissues have minimal autofluorescence in this range, leading to a higher signal-to-background ratio. Furthermore, light in the NIR region can penetrate deeper into tissues.[3][4] These properties make Cy7 an exceptional choice for whole-body animal imaging, enabling the visualization of deep-seated structures and processes with enhanced clarity.[3][5]

Photophysical Properties: A Quantitative Comparison

The selection of a fluorescent dye is fundamentally guided by its spectral characteristics. The following table summarizes the key photophysical properties of Cy3, Cy5, and Cy7.

PropertyCy3Cy5Cy7
Excitation Maximum (λex) ~550 nm~650 nm~750 nm
Emission Maximum (λem) ~570 nm~670 nm~773 nm
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~150,000~250,000~199,000
Quantum Yield (Φ) ~0.04~0.20~0.30
Spectral Range Visible (Yellow)Far-RedNear-Infrared (NIR)

Note: Molar extinction coefficient and quantum yield values can vary depending on the solvent and conjugation state.

In Vivo Imaging: Deeper Insights with Cy7

The superior performance of Cy7 in deep-tissue in vivo imaging has been demonstrated in comparative studies. In a study assessing tumor imaging capabilities, monoclonal antibodies were labeled with Cy3, Cy5, Cy5.5, and Cy7 and co-injected into tumor-bearing animals.[5] While all fluorochromes could label small, superficial tumors, only Cy7 was effective for labeling large tumors and structures deep within the animal.[5] This is attributed to reduced light scattering and absorption by tissues at Cy7's longer emission wavelengths.[6]

cluster_0 Tissue Penetration of Light cluster_1 Autofluorescence Visible Light (e.g., Cy3) Visible Light (e.g., Cy3) Superficial Tissue Superficial Tissue Visible Light (e.g., Cy3)->Superficial Tissue High Autofluorescence High Autofluorescence Visible Light (e.g., Cy3)->High Autofluorescence Far-Red Light (e.g., Cy5) Far-Red Light (e.g., Cy5) Intermediate Tissue Intermediate Tissue Far-Red Light (e.g., Cy5)->Intermediate Tissue Moderate Autofluorescence Moderate Autofluorescence Far-Red Light (e.g., Cy5)->Moderate Autofluorescence Near-Infrared Light (Cy7) Near-Infrared Light (Cy7) Deep Tissue Deep Tissue Near-Infrared Light (Cy7)->Deep Tissue Low Autofluorescence Low Autofluorescence Near-Infrared Light (Cy7)->Low Autofluorescence

Advantages of NIR Fluorescence for In Vivo Imaging.
Experimental Protocol: Comparative In Vivo Tumor Imaging

This protocol outlines a method for comparing the in vivo tumor imaging performance of Cy3, Cy5, and Cy7-labeled antibodies.

1. Antibody-Dye Conjugation:

  • Dissolve the monoclonal antibody (targeting a tumor-specific antigen) in a suitable buffer (e.g., PBS, pH 8.0-8.5).

  • Prepare stock solutions of Cy3-NHS ester, Cy5-NHS ester, and Cy7-NHS ester in anhydrous DMSO.

  • Add the respective dye to the antibody solutions at a defined molar ratio (e.g., 5:1 to 10:1 dye-to-antibody).

  • Incubate for 1 hour at room temperature in the dark with gentle stirring.

  • Purify the antibody-dye conjugates using desalting columns to remove unconjugated dye.

  • Characterize the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and the respective dye's absorbance maximum.

2. Animal Model and Administration:

  • Use tumor-bearing mice (e.g., xenograft models).

  • Co-inject equal amounts of each of the Cy3, Cy5, and Cy7-labeled antibodies intravenously.

3. In Vivo Imaging:

  • Acquire fluorescence images at various time points (e.g., 4, 24, 48, 72 hours) post-injection using an in vivo imaging system equipped with appropriate excitation and emission filters for each dye.

  • Maintain consistent imaging parameters (exposure time, binning, etc.) across all imaging sessions.

4. Data Analysis:

  • Draw regions of interest (ROIs) over the tumor and a background area (e.g., muscle) in the acquired images.

  • Calculate the tumor-to-background ratio (TBR) for each dye at each time point by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.[3]

  • Compare the TBR values to determine the dye that provides the best tumor contrast.

5. Ex Vivo Analysis:

  • At the final time point, euthanize the mice and dissect the tumor and major organs.

  • Image the excised tissues to confirm the in vivo findings and assess the biodistribution of each labeled antibody.[3]

A Antibody-Dye Conjugation B Purification A->B C Characterization (DOL) B->C D Intravenous Injection into Tumor-Bearing Mouse C->D E In Vivo Fluorescence Imaging (Multi-Wavelength) D->E F Data Analysis (TBR) E->F G Ex Vivo Organ Imaging E->G A SDS-PAGE & Protein Transfer B Blocking A->B C Primary Antibody Incubation (e.g., Rabbit & Mouse) B->C D Washing C->D E Secondary Antibody Incubation (Anti-Rabbit-Cy3 & Anti-Mouse-Cy5) D->E F Washing E->F G Fluorescence Imaging (Cy3 & Cy5 Channels) F->G A Prepare Dye-Conjugate Samples B Mount on Microscope Slide A->B C Acquire Time-Lapse Images (Continuous Illumination) B->C D Measure Mean Fluorescence Intensity Over Time C->D E Normalize Intensity Data D->E F Plot Normalized Intensity vs. Time E->F G Calculate Photobleaching Half-Life F->G

References

A Head-to-Head Comparison of Near-Infrared (NIR) Fluorophores for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the expanding landscape of in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorophore is a critical decision that significantly impacts experimental outcomes. This guide provides an objective, data-driven comparison of commonly used NIR fluorophores, offering a comprehensive overview of their performance characteristics to facilitate informed selection for your specific research needs.

The NIR window, spanning from 700 to 1700 nm, offers significant advantages for in vivo imaging, including deeper tissue penetration, reduced autofluorescence, and minimal light scattering compared to the visible spectrum.[1][2] These properties enable high-resolution imaging with enhanced signal-to-background ratios, crucial for applications ranging from fundamental biological studies to intraoperative surgical guidance.[2][3] This guide focuses on a side-by-side comparison of key performance metrics for popular NIR fluorophores, supported by detailed experimental protocols for their evaluation.

Quantitative Performance of Common NIR Fluorophores

The efficacy of an NIR fluorophore is determined by a combination of its photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The practical brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Photostability, or the resistance to photobleaching under illumination, is another critical factor for applications requiring long or repeated imaging sessions.

Below is a summary of these quantitative parameters for a selection of widely used NIR fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ) (M⁻¹cm⁻¹)Relative Photostability
Indocyanine Green (ICG) ~780~820~200,000~0.02-0.1 (solvent dependent)~4,000 - 20,000Low
IRDye® 800CW 774789~240,000~0.12~28,800High
Alexa Fluor™ 750 749775~270,000~0.12~32,400High
Alexa Fluor™ 790 782804~260,000~0.06~15,600High
Cy7 750773~199,000~0.28~55,720Moderate
Cy7.5 788808~223,000~0.15~33,450Moderate

Note: Values can vary depending on the solvent, conjugation status, and measurement conditions. Brightness is a calculated value for relative comparison.

In Vivo Performance Comparison

Beyond intrinsic photophysical properties, the in vivo performance of NIR fluorophores is paramount. This is often assessed by the signal-to-background ratio (SBR) or tumor-to-background ratio (TBR) in preclinical cancer models.

Fluorophore ConjugateAnimal ModelTargetImaging ModalityTumor-to-Background Ratio (TBR)
Cetuximab-IRDye800CWMouse (Head and Neck Cancer)EGFRNIR Fluorescence Imaging~5-7
Trastuzumab-IRDye800CWMouse (Breast Cancer)HER2NIR Fluorescence Imaging~6
ICGMouse (Various Tumors)Enhanced Permeability and Retention (EPR) EffectNIR Fluorescence Imaging~2-4
LZ-1105Mouse (Cerebral Vasculature)Blood PoolNIR-II Fluorescence ImagingSBR > 5 (vasculature)[4]
FD-1080-FBSMouse (Hindlimb Vasculature)Blood PoolNIR-II Fluorescence ImagingSBR ~4.3[4]

Experimental Protocols

To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of NIR fluorophores.

Protocol 1: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Materials:

  • NIR Fluorophore of interest

  • High-purity solvent (e.g., DMSO, PBS pH 7.4)

  • Calibrated spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of the NIR fluorophore and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.

  • Prepare serial dilutions: From the stock solution, prepare a series of dilutions with known concentrations.

  • Measure absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the fluorophore's maximum absorption wavelength (λmax). Use the same solvent as a blank.

  • Plot data: Plot the absorbance values against the corresponding molar concentrations.

  • Calculate ε: The molar extinction coefficient is the slope of the resulting line, as described by the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the pathlength.[5][6]

Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

  • NIR Fluorophore of interest (sample)

  • NIR fluorophore standard with a known quantum yield (e.g., IR-26 in DMSO, Φ = 0.5%)

  • High-purity solvent

  • Calibrated spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare solutions: Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure absorbance: Measure the absorbance of both solutions at the excitation wavelength.

  • Measure fluorescence spectra: Record the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.

  • Calculate integrated fluorescence intensity: Calculate the area under the emission curves for both the sample and the standard.

  • Calculate Quantum Yield: Use the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol 3: Assessment of Photostability

Photostability is the ability of a fluorophore to resist degradation upon exposure to light.

Materials:

  • NIR Fluorophore solution

  • Fluorescence microscope with a high-intensity light source (e.g., laser) and a sensitive detector

  • Image analysis software

Procedure:

  • Sample preparation: Prepare a sample of the fluorophore solution on a microscope slide.

  • Initial imaging: Acquire an initial fluorescence image of the sample using a defined excitation power and exposure time.

  • Continuous illumination: Continuously illuminate a specific region of interest (ROI) with the excitation light.

  • Time-lapse imaging: Acquire a series of images at regular time intervals during the continuous illumination.

  • Data analysis: Measure the mean fluorescence intensity within the ROI for each image in the time series. Plot the normalized fluorescence intensity against time. The photostability can be quantified by the time it takes for the fluorescence to decrease to half of its initial intensity (t1/2).

Visualizing the Fundamentals and Workflow

To better understand the processes involved, the following diagrams illustrate the basic principle of fluorescence and a typical experimental workflow for comparing NIR fluorophores.

Fluorescence_Mechanism Mechanism of Fluorescence GS Ground State (S0) ES Excited State (S1) GS->ES Excitation ES->GS Fluorescence ES->GS Non-radiative relaxation Photon_out Photon Emission (Fluorescence) NR Non-radiative decay (e.g., heat) Photon_in Photon Absorption (Excitation)

Caption: Basic principle of fluorescence excitation and emission.

Experimental_Workflow Workflow for NIR Fluorophore Comparison cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A Fluorophore Selection B Measurement of Molar Extinction Coefficient A->B C Measurement of Quantum Yield A->C D Assessment of Photostability A->D E Conjugation to Targeting Moiety D->E F Animal Model Preparation E->F G In Vivo Imaging (e.g., IVIS) F->G H Image Analysis (Signal-to-Background Ratio) G->H I I H->I Comparative Analysis and Selection

Caption: Experimental workflow for comparing NIR fluorophores.

References

A Comparative Guide to the Cross-Reactivity of Cyanine7 Labeled Antibodies for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of biological research and therapeutic development, the specificity of antibody-based reagents is paramount. Non-specific binding and cross-reactivity can lead to erroneous data and potential safety concerns. The choice of fluorophore for antibody conjugation is a critical factor that can influence an antibody's binding characteristics. This guide provides an objective comparison of Cyanine7 (Cy7) labeled antibodies with other common near-infrared (NIR) alternatives, focusing on the potential for cross-reactivity and offering supporting data and detailed experimental protocols.

Understanding the Impact of Fluorophore Conjugation on Antibody Specificity

The process of covalently attaching a fluorophore to an antibody can potentially alter its structure and, consequently, its binding affinity and specificity.[1][2] Cyanine7, a widely used NIR dye, is known for its brightness and utility in applications requiring deep tissue penetration.[1] However, its relatively hydrophobic nature can sometimes contribute to non-specific binding to cellular and tissue components, increasing the likelihood of off-target signals.[1]

When selecting a fluorophore, it is crucial to consider not only its spectral properties but also its physicochemical characteristics, as these can impact the overall performance of the conjugated antibody.

Performance Comparison of Cy7 with Alternative NIR Dyes

While a definitive, universal ranking of fluorophores for minimal cross-reactivity is challenging due to dependency on the specific antibody and application, general performance characteristics can be compared. The primary alternatives to Cy7 in the NIR spectrum include Alexa Fluor 750 and IRDye 800CW.

A key factor influencing the assessment of cross-reactivity is the signal-to-noise ratio (SNR). A brighter, more photostable fluorophore can allow for the use of lower antibody concentrations, which in turn can reduce non-specific binding.[3]

FeatureCyanine7 (Cy7)Alexa Fluor 750IRDye 800CW
Excitation Max (nm) ~750~749~774
Emission Max (nm) ~776~775~789
Brightness HighVery HighHigh
Photostability ModerateHighHigh
Hydrophobicity HighModerateLow (highly water-soluble)
Tendency for Aggregation Moderate to HighLowLow

Table 1: Comparison of key properties of Cy7 and its common NIR alternatives. Data compiled from multiple sources.[1][4][5][6]

Studies have indicated that Alexa Fluor dyes are generally more resistant to photobleaching and less prone to the fluorescence quenching that can occur at high degrees of labeling, which is sometimes attributed to dye aggregation in Cy dyes.[4][6] The higher water solubility of dyes like IRDye 800CW can contribute to more rapid systemic clearance and potentially lower non-specific background signals in in vivo applications.[5]

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine and compare the cross-reactivity of a Cy7-labeled antibody against other fluorescently labeled versions of the same antibody, several robust experimental approaches can be employed.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

An ELISA-based approach can quantify the binding of a labeled antibody to a panel of potential off-target antigens.[7][8]

Experimental Workflow:

ELISA_Workflow cluster_plate Microtiter Plate Antigen Coating Antigen Coating Blocking Blocking Antigen Coating->Blocking Incubate & Wash Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Add Labeled Antibody Washing Washing Antibody Incubation->Washing Incubate & Wash Detection Detection Washing->Detection Read Signal

Caption: ELISA workflow for assessing antibody cross-reactivity.

Detailed Protocol:

  • Antigen Coating: Coat the wells of a 96-well microplate with a panel of purified proteins (1-10 µg/mL in PBS) that are structurally related to the target antigen. Include the target antigen as a positive control and an unrelated protein (e.g., BSA) as a negative control. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the wells with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Antibody Incubation: Add the Cy7-labeled antibody and the alternatively labeled antibodies (at the same concentration) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound antibodies.

  • Detection: For directly conjugated antibodies, measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission filters for each fluorophore.

Protein Microarray for High-Throughput Specificity Profiling

Protein microarrays offer a powerful platform to screen a labeled antibody against thousands of purified proteins simultaneously, providing a comprehensive cross-reactivity profile.[9][10][11]

Experimental Workflow:

Protein_Microarray_Workflow Array Pretreatment Array Pretreatment Antibody Binding Antibody Binding Array Pretreatment->Antibody Binding Blocking Washing Washing Antibody Binding->Washing Scanning Scanning Washing->Scanning Data Analysis Data Analysis Scanning->Data Analysis

Caption: Protein microarray workflow for antibody specificity profiling.

Detailed Protocol:

  • Array Pretreatment: Block the protein microarray slide according to the manufacturer's instructions to minimize non-specific binding.

  • Antibody Incubation: Incubate the array with the Cy7-labeled antibody (or other labeled antibody) at an optimized concentration for 1 hour at room temperature.

  • Washing: Wash the slide extensively with the recommended wash buffers to remove unbound antibody.

  • Scanning: Scan the microarray slide using a scanner with appropriate laser and filter settings for the specific fluorophore.

  • Data Analysis: Quantify the fluorescence intensity for each protein spot. A high signal on a non-target protein indicates cross-reactivity.

Flow Cytometry for Assessing Off-Target Binding on Cells

Flow cytometry can be used to evaluate the non-specific binding of fluorescently labeled antibodies to a mixed population of cells, including cell lines known to not express the target antigen.[12][13]

Experimental Workflow:

Flow_Cytometry_Workflow Cell Preparation Cell Preparation Fc Receptor Blocking Fc Receptor Blocking Cell Preparation->Fc Receptor Blocking Antibody Staining Antibody Staining Fc Receptor Blocking->Antibody Staining Washing Washing Antibody Staining->Washing Data Acquisition Data Acquisition Washing->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: Flow cytometry workflow for assessing non-specific antibody binding.

Detailed Protocol:

  • Cell Preparation: Prepare single-cell suspensions of both target-positive and target-negative cell lines.

  • Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking reagent to prevent non-specific binding of the antibody's Fc region.[14]

  • Antibody Staining: Incubate the cells with a titrated, optimal concentration of the Cy7-labeled antibody and the alternatively labeled antibodies. Include an unstained control and isotype controls for each fluorophore.

  • Washing: Wash the cells to remove unbound antibodies.

  • Data Acquisition: Acquire data on a flow cytometer equipped with the appropriate lasers and filters for each fluorophore.

  • Data Analysis: Analyze the mean fluorescence intensity (MFI) of the target-negative cell population for each labeled antibody. A significant shift in MFI compared to the unstained control indicates non-specific binding.

Conclusion

The selection of a fluorophore for antibody conjugation is a critical step that can significantly impact the reliability of experimental results. While Cyanine7 is a powerful NIR dye, its inherent hydrophobicity may contribute to non-specific binding in some applications. Alternatives such as Alexa Fluor 750 and IRDye 800CW offer enhanced photostability and solubility, which can lead to improved signal-to-noise ratios and reduced background.

For researchers, scientists, and drug development professionals, it is imperative to not only select an appropriate fluorophore based on its published characteristics but also to empirically validate the performance of the final antibody conjugate. The experimental protocols outlined in this guide provide a framework for conducting a thorough, side-by-side comparison of the cross-reactivity of Cy7-labeled antibodies with other fluorescently labeled alternatives, ensuring the generation of high-quality, reproducible, and reliable data.

References

A Head-to-Head Comparison of Cyanine7 Conjugates for In Vivo Imaging: A Guide to Stability and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a near-infrared (NIR) fluorophore for in vivo imaging is a critical decision that profoundly impacts experimental outcomes. Cyanine7 (Cy7), a widely used NIR dye, offers deep tissue penetration and minimal autofluorescence. However, its in vivo stability can be a limiting factor. This guide provides an objective comparison of Cy7 conjugates with a leading alternative, IRDye 800CW, supported by experimental data to inform the selection of the optimal probe for your research needs.

This comprehensive guide delves into the key performance characteristics of Cy7 and IRDye 800CW conjugates, focusing on their in vivo stability, physicochemical properties, and the experimental protocols necessary for their evaluation.

Comparative Analysis of Physicochemical and Spectral Properties

A fundamental understanding of the spectral and physical characteristics of each dye is essential for designing and interpreting in vivo fluorescence imaging studies. The following table summarizes the key properties of Cy7 and IRDye 800CW.

PropertyCyanine7 (Cy7)IRDye 800CW
Excitation Maximum (λex) ~750 nm~774 nm
Emission Maximum (λem) ~773 nm~789 nm
Molar Extinction Coefficient (ε) ~199,000 M⁻¹cm⁻¹~240,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.3Not consistently reported, but generally considered high
Molecular Weight (NHS ester) ~828 Da (non-sulfonated)~1150 Da
Solubility Low in water (non-sulfonated), higher with sulfonationHigh in water

In Vivo Stability and Pharmacokinetics: A Comparative Overview

The in vivo stability of a fluorescent conjugate is paramount for longitudinal studies and accurate quantification of biological targets. This section compares the in vivo performance of Cy7 and IRDye 800CW conjugates, with a focus on their circulation half-life and clearance pathways.

In Vivo Performance MetricCyanine7 (Cy7) ConjugatesIRDye 800CW Conjugates
Circulation Half-life (Antibody Conjugate) Generally shorter; conjugation can lead to faster clearance compared to the native antibody.Longer than Cy7 conjugates; conjugation has a lesser impact on antibody clearance, especially at low dye-to-antibody ratios.[1][2][3] A non-compartmental half-life of 38 ± 1.5 h has been reported for an IRDye800CW-antibody conjugate.[4]
Primary Clearance Route Primarily hepatobiliary (liver and bile) for larger conjugates.[5]Primarily renal (kidneys) for the free dye and smaller conjugates, offering lower background in the abdominal region over time.[5]
In Vivo Photostability Generally considered to have lower photostability compared to some alternatives.Exhibits high photostability, making it suitable for long-term and repeated imaging sessions.
Tumor Accumulation Effective for tumor imaging, but non-specific uptake in the liver can be a challenge.High tumor-to-background ratios are often achieved due to its favorable clearance profile.

Experimental Protocols

Detailed methodologies are crucial for the successful conjugation, characterization, and in vivo evaluation of fluorescent probes.

Antibody-Dye Conjugation Protocol (NHS Ester Chemistry)

This protocol describes a general method for labeling antibodies with amine-reactive NHS esters of Cy7 or IRDye 800CW.

  • Antibody Preparation:

    • Dialyze the antibody into a carbonate-bicarbonate buffer (pH 8.5-9.0).

    • Adjust the antibody concentration to 1-5 mg/mL.

  • Dye Preparation:

    • Dissolve the NHS ester of the dye in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add the dissolved dye to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.

  • Purification:

    • Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with phosphate-buffered saline (PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye. The following formula can be used: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] Where:

      • A_max is the absorbance at the dye's maximum absorption wavelength.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its A_max.

      • CF is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).

In Vivo Imaging and Biodistribution Protocol in a Murine Model

This protocol outlines the steps for assessing the in vivo stability and biodistribution of a fluorescently labeled antibody.

  • Animal Model:

    • Use appropriate tumor-bearing or healthy mice (e.g., nude mice for xenograft models).

    • Anesthetize the mice before injection and during imaging procedures.

  • Probe Administration:

    • Inject the fluorescent antibody conjugate intravenously (e.g., via the tail vein) at a predetermined dose.

  • Whole-Body Fluorescence Imaging:

    • Acquire images at multiple time points post-injection (e.g., 1, 4, 24, 48, 72 hours) using an in vivo imaging system equipped for NIR fluorescence.

    • Use appropriate excitation and emission filters for the specific dye.

  • Ex Vivo Organ Imaging:

    • At the final time point, euthanize the mice and dissect the major organs (liver, kidneys, spleen, lungs, heart, and tumor).

    • Image the excised organs to quantify the fluorescence signal in each tissue.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images.

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor by that of a non-target tissue (e.g., muscle).

    • Determine the percentage of the injected dose per gram of tissue (%ID/g) for each organ to assess biodistribution.

Visualizing the Pathways: Conjugate Fate In Vivo

The following diagrams illustrate the key workflows and biological pathways involved in the in vivo assessment of cyanine dye conjugates.

G Workflow for In Vivo Stability Assessment cluster_0 Preparation cluster_1 In Vivo Experiment cluster_2 Analysis a Antibody-Dye Conjugation b Purification a->b c Characterization (DOL) b->c d IV Injection into Mouse Model e Longitudinal Whole-Body Imaging d->e f Ex Vivo Organ Imaging e->f g Image Quantification (ROI Analysis) f->g h Pharmacokinetic Modeling g->h

Workflow for In Vivo Stability Assessment

G Cellular Uptake and Clearance of Antibody-Dye Conjugates cluster_0 Circulation & Targeting cluster_1 Cellular Internalization & Processing cluster_2 Systemic Clearance a Antibody-Dye Conjugate in Bloodstream b Binding to Target Antigen on Tumor Cell a->b f Hepatobiliary Clearance (Liver) a->f g Renal Clearance (Kidney) a->g c Receptor-Mediated Endocytosis b->c d Lysosomal Trafficking c->d e Degradation & Dye Release d->e e->g

Cellular Uptake and Clearance Pathways

Conclusion

The choice between Cyanine7 and its alternatives for in vivo imaging hinges on the specific requirements of the study. While Cy7 remains a viable option, particularly for its deep-red emission, its in vivo stability can be a concern for long-term or highly quantitative studies. IRDye 800CW emerges as a robust alternative, offering superior photostability, aqueous solubility, and a more favorable in vivo clearance profile, which often translates to higher tumor-to-background ratios and more reliable quantitative data. For researchers prioritizing long-term stability and clear in vivo pharmacokinetics, IRDye 800CW-based conjugates present a compelling choice. Careful consideration of the experimental goals, coupled with the data and protocols presented in this guide, will enable researchers to make an informed decision and advance their in vivo imaging studies.

References

Safety Operating Guide

Proper Disposal of Cyanine7 NHS Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of Cyanine7 (Cy7) NHS ester is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for the handling, inactivation, and disposal of Cy7 NHS ester, tailored for researchers, scientists, and drug development professionals. Following these protocols will minimize environmental impact and ensure compliance with safety regulations.

Immediate Safety and Handling

When handling Cyanine7 NHS ester, adherence to standard laboratory safety protocols is essential. The compound may be harmful if swallowed and is potentially toxic to aquatic life with long-lasting effects[1].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles with side shields, and a lab coat.[2][3]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[2][3]

  • Storage: Store Cy7 NHS ester in a tightly sealed container in a cool, dry, and dark place, typically at -20°C.[4][5][6] Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can hydrolyze and inactivate the NHS ester.[5]

  • Spills: In case of a spill, collect the material using an absorbent, non-combustible material and place it in a suitable, closed container for disposal.[3][7] Avoid letting the chemical enter drains.[2][3]

Hazard and Classification Data

Proper waste characterization is the first step in compliant disposal. The following table summarizes key hazard information for Cy7 derivatives. This data is crucial for accurate waste labeling.

Hazard ClassificationCategoryDescriptionSource
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1Very toxic to aquatic life with long lasting effects.[1]

Inactivation and Disposal Protocol

The primary reactive group of Cy7 NHS ester is the N-hydroxysuccinimide ester, which is susceptible to hydrolysis. This process deactivates the amine-reactive functionality, rendering the compound less reactive before its final disposal as chemical waste. The following protocol details this inactivation step.

Objective: To hydrolyze the reactive NHS ester group of Cyanine7 before disposal.

Materials:

  • This compound waste (e.g., unused stock solutions in DMSO or DMF, contaminated buffers).

  • 1 M Sodium Hydroxide (NaOH) or a basic buffer (e.g., 1 M Sodium Bicarbonate, pH ~8.5-9.0).

  • pH indicator strips or a pH meter.

  • Appropriate chemical waste container, properly labeled.

  • Personal Protective Equipment (PPE).

Procedure:

  • Preparation: Perform all steps in a chemical fume hood while wearing appropriate PPE.

  • Dilution: If working with a concentrated stock solution of Cy7 NHS ester (typically in DMSO or DMF), dilute it by adding it slowly to a larger volume of a compatible solvent or aqueous buffer to better control the reaction.

  • pH Adjustment for Hydrolysis:

    • Slowly add a basic solution, such as 1 M sodium bicarbonate or dropwise 1 M NaOH, to the Cy7 NHS ester waste solution while stirring.

    • Monitor the pH of the solution using pH strips or a pH meter. Adjust the pH to a range of 8.5 - 9.0. This alkaline condition significantly accelerates the hydrolysis of the NHS ester.[2][4][7][8][9]

  • Inactivation (Hydrolysis):

    • Allow the basic solution to react for at least one hour at room temperature with continuous stirring. This incubation period is generally sufficient to ensure the complete hydrolysis of the NHS ester group.

  • Neutralization:

    • After the inactivation period, neutralize the solution by adding an acid (e.g., 1 M HCl) dropwise until the pH is between 6 and 8. This step is crucial to ensure the waste is safe for consolidation with other aqueous chemical waste streams.

  • Waste Collection:

    • Transfer the neutralized, inactivated Cy7 solution into a designated hazardous waste container.

    • The container must be clearly labeled as "Hazardous Chemical Waste" and include the contents (e.g., "Inactivated Cyanine7 Dye Solution," names of solvents like DMSO, and any other chemicals present).

  • Final Disposal:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations. Do not pour down the drain. [2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_inactivation Inactivation Protocol cluster_disposal Final Disposal start Start: Cy7 NHS Ester Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type (Solid, Liquid, Contaminated Material) ppe->assess inactivate Perform Inactivation via Hydrolysis (Adjust pH to 8.5-9.0, stir for >1 hr) assess->inactivate For Unused Solutions & Liquid Waste collect Collect in Labeled Hazardous Waste Container assess->collect For Solid Waste & Contaminated Consumables (Gloves, Tips) neutralize Neutralize Solution (Adjust pH to 6-8) inactivate->neutralize neutralize->collect store Store in Satellite Accumulation Area collect->store ehs Arrange for EHS Pickup store->ehs end End: Compliant Disposal ehs->end

Caption: Workflow for the safe inactivation and disposal of this compound waste.

By implementing these procedures, laboratories can effectively manage this compound waste, ensuring the safety of personnel and protecting the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyanine7 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of photosensitive and reactive compounds like Cyanine7 NHS ester is paramount for both personal safety and experimental success. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this near-infrared fluorescent dye in your laboratory.

Essential Safety and Handling

This compound is an amine-reactive compound that requires careful handling in a laboratory setting. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE) Recommendations

TaskEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Solid Safety glasses with side shields or chemical splash goggles.Disposable nitrile gloves.If not handled in a fume hood, a NIOSH/MSHA approved respirator should be worn.Lab coat.
Preparing Stock Solutions Chemical splash goggles.Disposable nitrile gloves.Work in a chemical fume hood.Lab coat.
Labeling Reactions Chemical splash goggles.Disposable nitrile gloves.Work in a chemical fume hood.Lab coat.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves.Work in a well-ventilated area or chemical fume hood.Lab coat.

Handling and Storage Procedures

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin and eyes by wearing the appropriate PPE. In case of accidental contact, immediately flush the affected area with copious amounts of water. For eye contact, rinse for at least 15 minutes and seek medical attention.[1][2]

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1]

  • Ignition Sources: Keep away from all sources of ignition.[1]

  • Storage: Upon receipt, store this compound at -20°C in a dark, dry place.[3] It can be transported at room temperature for up to three weeks.[3] Protect from prolonged exposure to light and moisture.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and maintains the integrity of the compound for reliable experimental results.

Experimental Workflow for this compound

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_disposal Disposal receipt Receiving and Storage (-20°C, Dark, Desiccate) equilibration Equilibrate to Room Temperature receipt->equilibration weighing Weighing in Fume Hood equilibration->weighing dissolution Dissolution in Anhydrous DMSO/DMF weighing->dissolution waste_collection Collect All Contaminated Waste weighing->waste_collection reaction_setup Reaction with Amine-Containing Molecule dissolution->reaction_setup dissolution->waste_collection incubation Incubation (Optimized Time/Temp) reaction_setup->incubation reaction_setup->waste_collection purification Purification of Conjugate incubation->purification purification->waste_collection Waste Generation waste_segregation Segregate as Hazardous Chemical Waste waste_collection->waste_segregation waste_disposal Dispose According to Institutional Guidelines waste_segregation->waste_disposal

Workflow for handling this compound.

Step-by-Step Protocol for Preparing a Stock Solution

  • Equilibrate: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester.

  • Dissolution: In a chemical fume hood, add anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the vial to create a stock solution, typically at a concentration of 10 mM.[4] Mix well by vortexing.

  • Storage of Stock Solution: Unused stock solutions should be aliquoted into single-use volumes and stored at -20°C, protected from light and moisture.[4] Avoid repeated freeze-thaw cycles.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Characterization: Cyanine7 and its derivatives may be classified as hazardous materials.[2]

  • Segregation: Do not dispose of Cyanine7 waste down the drain or in regular trash.[2] All waste streams containing Cyanine7, including unused stock solutions, contaminated consumables (e.g., pipette tips, tubes, gloves), and experimental residues, must be collected and segregated as hazardous chemical waste.[1][2]

  • Disposal: Dispose of the chemical waste in suitable, closed containers, and in accordance with all applicable federal, state, and local environmental regulations.[1]

Waste Disposal Workflow

cluster_waste Waste Management identify Identify All Cyanine7-Contaminated Waste collect Collect in Designated, Labeled, Leak-Proof Containers identify->collect store Store in a Secure, Ventilated Area collect->store dispose Arrange for Hazardous Waste Pickup store->dispose

Procedure for the safe disposal of Cyanine7 waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValue
Molecular Weight 682.29 g/mol
Excitation Maximum (Abs) 750 nm[3]
Emission Maximum (Em) 773 nm[3]
Extinction Coefficient 199,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield 0.3
Solubility Soluble in DMSO, DMF, dichloromethane; low solubility in water.
Storage Temperature -20°C[3]

By adhering to these safety protocols and operational plans, researchers can confidently and safely incorporate this compound into their experimental workflows, contributing to the advancement of scientific knowledge while maintaining a secure laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.